(S)-1-Butylpyrrolidine-2-carboxamide
Description
Structure
2D Structure
Properties
CAS No. |
128843-29-8 |
|---|---|
Molecular Formula |
C9H18N2O |
Molecular Weight |
170.25 g/mol |
IUPAC Name |
(2S)-1-butylpyrrolidine-2-carboxamide |
InChI |
InChI=1S/C9H18N2O/c1-2-3-6-11-7-4-5-8(11)9(10)12/h8H,2-7H2,1H3,(H2,10,12)/t8-/m0/s1 |
InChI Key |
DUWFKLLOEYCHRL-QMMMGPOBSA-N |
SMILES |
CCCCN1CCCC1C(=O)N |
Isomeric SMILES |
CCCCN1CCC[C@H]1C(=O)N |
Canonical SMILES |
CCCCN1CCCC1C(=O)N |
Synonyms |
2-Pyrrolidinecarboxamide,1-butyl-,(S)-(9CI) |
Origin of Product |
United States |
Foundational & Exploratory
An In-depth Technical Guide to (S)-1-Butylpyrrolidine-2-carboxamide and its Analogs
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the chemical properties, synthesis, and potential biological activities of (S)-1-Butylpyrrolidine-2-carboxamide. Due to the limited availability of specific experimental data for this exact molecule, this guide also includes relevant information on the closely related and more extensively studied compound, 1-Butylpyrrolidin-2-one, to provide a broader context for researchers.
Chemical Identity and Properties
While specific experimental data for this compound is scarce in publicly available literature, a synthesis for a related compound, (S)-N-butyl-2-pyrrolidinecarboxamide, has been described. For comparative purposes, the well-documented properties of 1-Butylpyrrolidin-2-one are presented below.
Table 1: Physicochemical Properties of 1-Butylpyrrolidin-2-one
| Property | Value | Source(s) |
| IUPAC Name | 1-butylpyrrolidin-2-one | [1][2] |
| Synonyms | N-Butylpyrrolidone, N-Butyl-2-pyrrolidone | [1][2] |
| CAS Number | 3470-98-2 | [1][2] |
| Molecular Formula | C₈H₁₅NO | [1][2] |
| Molecular Weight | 141.21 g/mol | [1][2] |
| Appearance | Colorless to pale yellow liquid | [1] |
| Boiling Point | 243.8 °C at 760 mmHg | [1] |
| Melting Point | Not available (freezing point not observed down to -78.5°C) | [1] |
| Solubility | Fully miscible in water. Soluble in chloroform. | [1] |
| Density | 0.96 g/cm³ at 20 °C | [1] |
| logP (Octanol/Water) | 1.265 at 20 °C | [1] |
| Refractive Index | 1.4640 to 1.4660 | [3] |
| Vapor Pressure | 13 Pa at 25 °C | [1] |
Synthesis and Experimental Protocols
A documented synthesis for a closely related compound, (S)-N-butyl-2-pyrrolidinecarboxamide, provides a viable route for obtaining the target molecule.
Synthesis of (S)-N-butyl-2-pyrrolidinecarboxamide[4]
Protocol:
-
Dissolve 4.41 g of the starting material (the specific precursor compound '30' is mentioned in the source) in 140 ml of methanol.
-
Add 426 mg of 10% palladium-on-carbon (Pd/C) as a catalyst.
-
Hydrogenate the mixture. The specific conditions for hydrogenation (pressure, temperature, and duration) are not detailed in the abstract but would typically involve a hydrogen atmosphere in a suitable reactor.
-
Upon reaction completion, filter off the palladium-on-carbon catalyst.
-
Concentrate the filtrate under reduced pressure to yield the final product, (S)-N-butyl-2-pyrrolidinecarboxamide. The reported yield is 2.41 g.
Synthesis Workflow
Biological Activity and Signaling Pathways
While specific biological data for this compound is limited, the broader class of pyrrolidine carboxamides has been investigated for various therapeutic applications.
Inhibition of Enoyl Acyl Carrier Protein Reductase (InhA)
A series of pyrrolidine carboxamides have been identified as potent inhibitors of InhA, a key enzyme in the fatty acid biosynthesis pathway of Mycobacterium tuberculosis, the causative agent of tuberculosis.[4][5] Inhibition of this pathway disrupts the formation of the mycobacterial cell wall, leading to antibacterial effects.[4][5] Notably, studies have shown that in some cases, only one enantiomer of a chiral pyrrolidine carboxamide is active, highlighting the importance of stereochemistry in drug design.[4][5]
InhA Inhibition Pathway
Inhibition of 11β-Hydroxysteroid Dehydrogenase Type 1 (11β-HSD1)
Certain pyrrolidine carboxamides have been developed as selective inhibitors of 11β-HSD1.[6] This enzyme is involved in the conversion of cortisone to the active glucocorticoid cortisol, and its inhibition is a therapeutic target for metabolic diseases such as type 2 diabetes.[6]
Experimental Analysis Protocols
The analysis of chiral compounds like this compound requires stereospecific analytical techniques to determine enantiomeric purity and other properties.
Chiral High-Performance Liquid Chromatography (HPLC)
Chiral HPLC is a standard method for separating enantiomers. A general workflow for the analysis of a chiral pyrrolidine derivative is outlined below.
Protocol Outline:
-
Sample Preparation: Dissolve the synthesized compound in a suitable solvent (e.g., a mixture of hexane and isopropanol).
-
Column Selection: Choose a chiral stationary phase (CSP) column appropriate for the compound class. For pyrrolidine derivatives, polysaccharide-based columns (e.g., Chiralcel®) are often effective.
-
Mobile Phase Optimization: Develop an isocratic or gradient mobile phase, typically consisting of a mixture of a non-polar solvent (e.g., hexane) and a polar modifier (e.g., isopropanol or ethanol), to achieve baseline separation of the enantiomers.
-
Detection: Use a UV detector at a wavelength where the compound exhibits strong absorbance.
-
Quantification: Determine the enantiomeric excess (e.e.) by integrating the peak areas of the two enantiomers.
Chiral HPLC Workflow
Nuclear Magnetic Resonance (NMR) Spectroscopy
Mass Spectrometry (MS)
Mass spectrometry would be used to confirm the molecular weight of the compound. High-resolution mass spectrometry (HRMS) can provide the exact mass, which helps to confirm the elemental composition.
Conclusion
This compound belongs to a class of compounds with significant potential in drug discovery, particularly in the development of antimicrobial and metabolic disease therapies. While specific data for this molecule is limited, this guide provides a framework for its synthesis and analysis based on available information for closely related analogs. Further research is warranted to fully characterize the physicochemical properties and biological activity of this compound to unlock its full therapeutic potential.
References
- 1. file.echemi.com [file.echemi.com]
- 2. img01.pharmablock.com [img01.pharmablock.com]
- 3. prepchem.com [prepchem.com]
- 4. Pyrrolidine carboxamides as a novel class of inhibitors of enoyl acyl carrier protein reductase from Mycobacterium tuberculosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. The development and SAR of pyrrolidine carboxamide 11beta-HSD1 inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. HPLC SEPARATION OF THE ZZ, ZE, EZ, AND EE GEOMETRIC ISOMERS AND EE ISOMER ENANTIOMERS OF A SUBSTITUTED PENTADIENYL CARBOXAMIDE USING ACHIRAL/CHIRAL COLUMN-SWITCHING | Health & Environmental Research Online (HERO) | US EPA [hero.epa.gov]
An In-Depth Technical Guide to the Synthesis of (S)-1-Butylpyrrolidine-2-carboxamide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of a viable synthetic pathway for (S)-1-Butylpyrrolidine-2-carboxamide, a chiral carboxamide that serves as a key building block in the development of various pharmaceutical agents. The synthesis is achieved through a two-step process commencing with the readily available starting material, L-proline. The chosen pathway involves the initial formation of (S)-Pyrrolidine-2-carboxamide (L-prolinamide), followed by a reductive amination reaction to introduce the butyl group onto the pyrrolidine nitrogen. This method is favored for its efficiency and control over the stereochemistry of the final product.
Synthesis Pathway Overview
The synthesis of this compound can be efficiently carried out from L-proline in two principal stages. The first stage involves the conversion of L-proline to its corresponding amide, L-prolinamide. The second, and key, step is the selective N-alkylation of L-prolinamide to yield the target molecule. While direct N-alkylation with a butyl halide is a possible approach, reductive amination using butanal offers a milder and often higher-yielding alternative, minimizing the potential for over-alkylation and other side reactions.[1][2][3]
Experimental Protocols
The following are detailed experimental protocols for the key transformations in the synthesis of this compound.
Step 1: Synthesis of (S)-Pyrrolidine-2-carboxamide (L-prolinamide)
The amidation of L-proline can be achieved through various methods. One common approach involves the activation of the carboxylic acid followed by reaction with ammonia. For the purpose of this guide, a biocatalytic method is presented, which offers high yields and excellent enantiopurity.[4]
Materials:
-
L-proline
-
Immobilized Candida antarctica lipase B (CalB)
-
2-Methyl-2-butanol (tert-amyl alcohol)
-
Ammonia (gas or solution in an organic solvent)
-
n-Heptane
Procedure:
-
To a solution of L-proline (145 mM) in 2-methyl-2-butanol, add immobilized CalB.
-
Introduce ammonia into the reaction mixture.
-
The reaction is stirred at 70°C for approximately 112 hours.
-
Upon completion, the enzyme is filtered off.
-
The product, L-prolinamide, is isolated by fractionated crystallization from a 2-methyl-2-butanol/n-heptane solvent system.
Step 2: Synthesis of this compound via Reductive Amination
This key step introduces the butyl group onto the pyrrolidine nitrogen. The procedure is based on established reductive amination protocols.[1][2][3]
Materials:
-
(S)-Pyrrolidine-2-carboxamide (L-prolinamide)
-
Butanal (butyraldehyde)
-
Sodium triacetoxyborohydride (NaBH(OAc)₃)
-
Dichloromethane (DCM)
-
Saturated aqueous sodium bicarbonate solution
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
-
In a round-bottom flask, dissolve (S)-Pyrrolidine-2-carboxamide in dichloromethane.
-
Add butanal (1.2 equivalents) to the solution and stir at room temperature for 1-2 hours to allow for imine formation.
-
Cool the reaction mixture to 0°C in an ice bath.
-
Slowly add sodium triacetoxyborohydride (1.5 equivalents) portion-wise, maintaining the temperature below 5°C.
-
Allow the reaction to warm to room temperature and stir for 12-24 hours, monitoring the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, quench the reaction by the slow addition of saturated aqueous sodium bicarbonate solution.
-
Separate the organic layer, and extract the aqueous layer with dichloromethane.
-
Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, and filter.
-
Concentrate the filtrate under reduced pressure to yield the crude product.
-
The crude this compound can be purified by column chromatography on silica gel.
Quantitative Data
The following table summarizes representative quantitative data for the synthesis of this compound. Please note that actual yields may vary depending on the specific reaction conditions and scale.
| Step | Reactants | Product | Typical Yield (%) | Purity (%) |
| 1. Amidation | L-Proline, Ammonia | (S)-Pyrrolidine-2-carboxamide | 80[4] | >99 |
| 2. Reductive Amination | (S)-Pyrrolidine-2-carboxamide, Butanal | This compound | 85-95 | >98 |
Characterization
The final product, this compound, should be characterized using standard analytical techniques to confirm its structure and purity.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectra should be acquired to confirm the presence of the butyl group and the integrity of the pyrrolidine carboxamide scaffold.
-
Mass Spectrometry (MS): The molecular weight of the compound can be confirmed by techniques such as electrospray ionization (ESI) mass spectrometry.
-
High-Performance Liquid Chromatography (HPLC): Chiral HPLC can be used to determine the enantiomeric excess (e.e.) of the final product, ensuring that no racemization has occurred during the synthesis.
Logical Workflow for Synthesis and Analysis
The following diagram illustrates the logical workflow from starting materials to the fully characterized final product.
This technical guide outlines a robust and efficient pathway for the synthesis of this compound. The presented reductive amination approach is a modern and reliable method for the N-alkylation of chiral amines and their derivatives, offering good yields and preservation of stereochemical integrity. The provided protocols and data serve as a valuable resource for researchers and professionals engaged in pharmaceutical development and organic synthesis.
References
- 1. "An Efficient Reductive Amination Protocol Using Benzylamine-Borane As " by Adam M. Bowman and Dr. Matt A. Peterson [scholarsarchive.byu.edu]
- 2. Amine synthesis by reductive amination (reductive alkylation) [organic-chemistry.org]
- 3. scholarsarchive.byu.edu [scholarsarchive.byu.edu]
- 4. research.monash.edu [research.monash.edu]
An In-depth Technical Guide on the Core Mechanism of Action of (S)-1-Butylpyrrolidine-2-carboxamide and Structurally Related SV2A Ligands
Audience: Researchers, scientists, and drug development professionals.
Disclaimer: (S)-1-Butylpyrrolidine-2-carboxamide is not extensively characterized in publicly available literature. Due to its close structural similarity to the well-researched antiepileptic drug Brivaracetam, this guide will focus on the established mechanism of action of Brivaracetam and its predecessor, Levetiracetam, as a scientifically-grounded proxy. The core mechanism is centered around the interaction with Synaptic Vesicle Glycoprotein 2A (SV2A).
Executive Summary
This compound belongs to a class of compounds known as racetams, which are recognized for their neurological activity. Its structural analogues, Levetiracetam and particularly Brivaracetam, are established antiepileptic drugs (AEDs). The primary mechanism of action for these molecules is their high-affinity, selective binding to the Synaptic Vesicle Glycoprotein 2A (SV2A).[1][2][3] This interaction modulates the release of neurotransmitters, thereby reducing neuronal hyperexcitability that underlies seizure activity. This technical guide provides a comprehensive overview of this mechanism, supported by quantitative data, detailed experimental protocols, and visual diagrams of the involved pathways and methodologies.
Core Mechanism of Action: Targeting SV2A
The central tenet of the mechanism of action for this compound and its analogues is the specific interaction with SV2A, a transmembrane protein found in synaptic vesicles of neurons and endocrine cells.[4][5]
2.1. The Role of SV2A in Neurotransmission
SV2A is crucial for the normal functioning of the presynaptic terminal. While its precise physiological role is still under full elucidation, it is understood to be involved in:
-
Vesicle Trafficking and Priming: SV2A is implicated in the regulation of the pool of synaptic vesicles that are ready for release upon neuronal stimulation.[5]
-
Calcium-Dependent Exocytosis: It plays a role in modulating the calcium-dependent release of neurotransmitters.[4][6] SV2A interacts with synaptotagmin-1, a key calcium sensor, influencing its trafficking and function.[6][7]
-
Modulation of Neurotransmitter Release: By influencing the above processes, SV2A helps to fine-tune the release of neurotransmitters such as glutamate (excitatory) and GABA (inhibitory).[4]
Dysfunction or deficiency of SV2A is associated with increased seizure susceptibility.[2]
2.2. Ligand Binding to SV2A and Downstream Effects
Brivaracetam, and by extension this compound, acts as a high-affinity ligand for SV2A.[1] The binding of these ligands to SV2A is thought to modulate its function, leading to a reduction in excitatory neurotransmission, a key factor in seizure generation. The proposed downstream effects include:
-
Reduction of Glutamate Release: Studies have shown that both Brivaracetam and Levetiracetam can suppress the release of the excitatory neurotransmitter glutamate from astrocytes and neurons, particularly under conditions of hyperexcitability.[8][9][10][11]
-
Modulation of GABAergic Neurotransmission: While not a direct agonist at GABA receptors, Levetiracetam has been shown to oppose the action of GABA-A antagonists, suggesting an indirect modulatory role on inhibitory neurotransmission.[12][13] The Sv2aL174Q rat model, which has a missense mutation in SV2A, exhibits reduced depolarization-induced GABA release.[4]
-
No Direct Effect on Ion Channels or Other Receptors: Unlike many other AEDs, Brivaracetam and Levetiracetam do not appear to have direct effects on voltage-gated sodium or calcium channels, or on major neurotransmitter receptors like GABA-A, NMDA, or AMPA receptors at therapeutic concentrations.[14]
Quantitative Data
The binding affinity of SV2A ligands is a critical determinant of their potency. The following tables summarize key quantitative data for Brivaracetam and Levetiracetam.
Table 1: Comparative Binding Affinities (Ki) for SV2A
| Compound | Species | Brain Region/System | Ki (nM) | Reference |
| Brivaracetam | Human | Brain | ~50 | [1] |
| Brivaracetam | Rat | Brain | ~30 | [1] |
| Levetiracetam | Human | Brain | ~1000 | [2] |
| Levetiracetam | Rat | Brain | ~800 | [2] |
Note: Ki is the dissociation constant, with a lower value indicating higher binding affinity. Brivaracetam exhibits a significantly higher affinity for SV2A compared to Levetiracetam.[1][15]
Table 2: Clinical Efficacy Data for Brivaracetam in Focal Onset Seizures (Adjunctive Therapy)
| Study | Dose (mg/day) | N (Drug) | N (Placebo) | 50% Responder Rate (Drug) | 50% Responder Rate (Placebo) | Seizure Freedom Rate (Drug) | Seizure Freedom Rate (Placebo) | Reference |
| Pivotal Study 1253 | 50 | 101 | 96 | 32.7% | 16.7% | 5.0% | 1.0% | [16] |
| Pivotal Study 1358 | 100 | 252 | 259 | 38.9% | 21.6% | 5.2% | 0.8% | [16] |
| Pivotal Study 1358 | 200 | 249 | 259 | 37.8% | 21.6% | 3.6% | 0.8% | [16] |
| Pooled Analysis | 50-200 | 1163 | 581 | 37.2% | 19.5% | 3.3% | 0.5% | [17][18] |
Experimental Protocols
4.1. SV2A Radioligand Binding Assay
This protocol describes a method to determine the binding affinity of a test compound for SV2A.
Objective: To quantify the inhibition constant (Ki) of a test compound for SV2A.
Materials:
-
Brain tissue homogenate (e.g., from rat or human cortex) or cell membranes from cells expressing recombinant human SV2A.
-
Radioligand: [³H]ucb 34714 (a high-affinity Brivaracetam analog) or [³H]Levetiracetam.
-
Test compound (e.g., this compound).
-
Incubation buffer (e.g., 50 mM Tris-HCl, pH 7.4).
-
Wash buffer (ice-cold).
-
Glass fiber filters (e.g., GF/B or GF/C).
-
Scintillation cocktail.
-
Scintillation counter.
-
Filtration manifold.
Procedure:
-
Membrane Preparation: Homogenize brain tissue in ice-cold buffer and centrifuge to pellet the membranes. Wash the pellet and resuspend in fresh buffer. Determine protein concentration using a standard assay (e.g., BCA).[19]
-
Assay Setup: In a 96-well plate, add the membrane preparation, a fixed concentration of the radioligand, and varying concentrations of the test compound.
-
Incubation: Incubate the plate at a controlled temperature (e.g., 30°C) for a sufficient time to reach equilibrium (e.g., 60 minutes).[19]
-
Filtration: Rapidly filter the incubation mixture through the glass fiber filters using a filtration manifold to separate bound from free radioligand. Wash the filters with ice-cold wash buffer.[19]
-
Quantification: Place the filters in scintillation vials with scintillation cocktail and measure the radioactivity using a scintillation counter.
-
Data Analysis: Determine non-specific binding in the presence of a high concentration of an unlabeled ligand (e.g., 1 mM Levetiracetam).[3] Subtract non-specific binding from total binding to obtain specific binding. Plot specific binding as a function of the test compound concentration to determine the IC50 value. Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
4.2. Neurotransmitter Release Assay from Synaptosomes
This protocol outlines a method to measure the effect of a test compound on neurotransmitter release from isolated nerve terminals (synaptosomes).
Objective: To determine the effect of a test compound on the depolarization-evoked release of a specific neurotransmitter (e.g., glutamate or GABA).
Materials:
-
Fresh brain tissue (e.g., rat hippocampus or cortex).
-
Sucrose buffer (e.g., 0.32 M sucrose, 5 mM HEPES, pH 7.4).
-
Krebs-Ringer buffer (with and without Ca²⁺).
-
High K⁺ Krebs-Ringer buffer (depolarizing solution).
-
Radiolabeled neurotransmitter (e.g., [³H]glutamate or [³H]GABA).
-
Test compound.
-
Perfusion system with a superfusion chamber.
-
Liquid scintillation counter.
Procedure:
-
Synaptosome Preparation: Homogenize brain tissue in sucrose buffer. Use differential centrifugation to isolate the synaptosome fraction (P2 pellet). Resuspend the synaptosomes in Krebs-Ringer buffer.[20][21]
-
Loading with Radiolabeled Neurotransmitter: Incubate the synaptosomes with the radiolabeled neurotransmitter to allow for its uptake.[20]
-
Superfusion: Transfer the loaded synaptosomes to a superfusion chamber and perfuse with Krebs-Ringer buffer to establish a stable baseline of neurotransmitter release.
-
Stimulation of Release: Switch to a high K⁺ Krebs-Ringer buffer to depolarize the synaptosomes and evoke neurotransmitter release. Collect fractions of the perfusate at regular intervals.
-
Drug Application: To test the effect of the compound, pre-incubate the synaptosomes with the test compound before stimulation and include it in the perfusion buffers.
-
Quantification: Measure the radioactivity in the collected fractions using a liquid scintillation counter.
-
Data Analysis: Express the amount of radioactivity in each fraction as a percentage of the total radioactivity in the synaptosomes at the start of the collection period. Compare the release profiles in the presence and absence of the test compound to determine its effect on neurotransmitter release.
Visualizations
Signaling Pathway
Caption: Proposed signaling pathway for this compound.
Experimental Workflow: Radioligand Binding Assay
Caption: Workflow for SV2A radioligand binding assay.
Experimental Workflow: Neurotransmitter Release Assay
Caption: Workflow for neurotransmitter release assay.
Conclusion
The mechanism of action of this compound is strongly predicted to mirror that of its close structural analog, Brivaracetam. This involves high-affinity, selective binding to the synaptic vesicle glycoprotein SV2A. This interaction modulates the function of the presynaptic terminal, leading to a reduction in the release of excitatory neurotransmitters during periods of neuronal hyperexcitability. This targeted action on a novel site within the central nervous system distinguishes it from many traditional antiepileptic drugs and underscores its potential as a therapeutic agent for epilepsy. The provided experimental protocols offer a robust framework for the further characterization of this compound and other novel SV2A ligands.
References
- 1. Binding characteristics of brivaracetam, a selective, high affinity SV2A ligand in rat, mouse and human brain: relationship to anti-convulsant properties - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Targeting SV2A for Discovery of Antiepileptic Drugs - Jasper's Basic Mechanisms of the Epilepsies - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 3. The synaptic vesicle protein SV2A is the binding site for the antiepileptic drug levetiracetam - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Synaptic vesicle glycoprotein 2A (SV2A) regulates kindling epileptogenesis via GABAergic neurotransmission - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Connectivity Mapping Using a Novel sv2a Loss-of-Function Zebrafish Epilepsy Model as a Powerful Strategy for Anti-epileptic Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Synaptic Vesicle Glycoprotein 2A: Features and Functions - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Control of Synaptotagmin‐1 Trafficking by SV2A—Mechanism and Consequences for Presynaptic Function and Dysfunction - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Brivaracetam and Levetiracetam Suppress Astroglial L-Glutamate Release through Hemichannel via Inhibition of Synaptic Vesicle Protein - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Brivaracetam prevents astroglial l-glutamate release associated with hemichannel through modulation of synaptic vesicle protein. - National Genomics Data Center (CNCB-NGDC) [ngdc.cncb.ac.cn]
- 10. mdpi.com [mdpi.com]
- 11. Brivaracetam prevents astroglial l-glutamate release associated with hemichannel through modulation of synaptic vesicle protein - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Levetiracetam opposes the action of GABAA antagonists in hypothalamic neurones - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. mdpi.com [mdpi.com]
- 15. researchgate.net [researchgate.net]
- 16. accessdata.fda.gov [accessdata.fda.gov]
- 17. Brivaracetam in the treatment of epilepsy: a review of clinical trial data - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. mayoclinic.elsevierpure.com [mayoclinic.elsevierpure.com]
- 19. giffordbioscience.com [giffordbioscience.com]
- 20. Neurotransmitter Release Assay [bio-protocol.org]
- 21. Preparation, Stimulation and Other Uses of Adult Rat Brain Synaptosomes - PMC [pmc.ncbi.nlm.nih.gov]
Spectroscopic and Synthetic Profile of (S)-1-Butylpyrrolidine-2-carboxamide: A Technical Overview
For Researchers, Scientists, and Drug Development Professionals
Synthesis of (S)-1-Butylpyrrolidine-2-carboxamide
A documented method for the synthesis of this compound involves the hydrogenation of a precursor compound.
Experimental Protocol:
A solution of 4.41 g of the starting compound (presumably a protected or unsaturated precursor to the final product) is dissolved in 140 ml of methanol. To this solution, 426 mg of 10% palladium-on-carbon catalyst is added. The mixture is then subjected to hydrogenation. Following the reaction, the catalyst is removed by filtration. The resulting filtrate is concentrated under reduced pressure to yield 2.41 g of (S)-N-butyl-2-pyrrolidinecarboxamide.[1]
Spectroscopic Data Analysis
Due to the absence of published experimental spectra for this compound, this section provides an educated estimation of the expected spectroscopic features based on data from analogous compounds. These include pyrrolidine-2-carboxamide, 1-butylpyrrolidine, and other N-substituted pyrrolidine derivatives.
Predicted ¹H NMR Spectral Data
The proton NMR spectrum is expected to show distinct signals corresponding to the protons of the pyrrolidine ring and the N-butyl group.
| Predicted Chemical Shift (ppm) | Multiplicity | Integration | Assignment |
| ~ 7.0 - 7.5 | Broad Singlet | 1H | Amide N-H |
| ~ 5.5 - 6.0 | Broad Singlet | 1H | Amide N-H |
| ~ 3.5 - 3.8 | Multiplet | 1H | Pyrrolidine C2-H |
| ~ 2.8 - 3.2 | Multiplet | 2H | Pyrrolidine C5-H ₂ |
| ~ 2.2 - 2.6 | Multiplet | 2H | N-CH₂ -CH₂CH₂CH₃ |
| ~ 1.8 - 2.2 | Multiplet | 4H | Pyrrolidine C3-H ₂ and C4-H ₂ |
| ~ 1.2 - 1.6 | Multiplet | 2H | N-CH₂-CH₂ -CH₂CH₃ |
| ~ 1.1 - 1.4 | Multiplet | 2H | N-CH₂CH₂-CH₂ -CH₃ |
| ~ 0.9 | Triplet | 3H | N-CH₂CH₂CH₂-CH₃ |
Predicted ¹³C NMR Spectral Data
The carbon NMR spectrum will reflect the carbon environments within the molecule.
| Predicted Chemical Shift (ppm) | Assignment |
| ~ 175 - 180 | C =O (Amide) |
| ~ 60 - 65 | Pyrrolidine C 2 |
| ~ 50 - 55 | Pyrrolidine C 5 |
| ~ 45 - 50 | N-C H₂-CH₂CH₂CH₃ |
| ~ 30 - 35 | Pyrrolidine C 3 |
| ~ 28 - 32 | N-CH₂-C H₂-CH₂CH₃ |
| ~ 25 - 30 | Pyrrolidine C 4 |
| ~ 20 - 25 | N-CH₂CH₂-C H₂-CH₃ |
| ~ 13 - 15 | N-CH₂CH₂CH₂-C H₃ |
Predicted Mass Spectrometry Data
For mass spectrometry, the expected molecular ion and potential fragmentation patterns are key identifiers.
| Technique | Predicted m/z | Interpretation |
| Electrospray Ionization (ESI-MS) | [M+H]⁺ ≈ 171.15 | Molecular Ion (Protonated) |
| [M+Na]⁺ ≈ 193.13 | Sodium Adduct | |
| Electron Ionization (EI-MS) | 170 | Molecular Ion |
| Fragments | Loss of butyl group, cleavage of the pyrrolidine ring, and loss of the carboxamide group are expected fragmentation pathways. |
Predicted Infrared (IR) Spectroscopy Data
The IR spectrum will be characterized by absorptions corresponding to the functional groups present.
| Predicted Wavenumber (cm⁻¹) | Intensity | Assignment |
| ~ 3400 - 3200 | Strong, Broad | N-H Stretch (Amide) |
| ~ 2960 - 2850 | Strong | C-H Stretch (Aliphatic) |
| ~ 1650 | Strong | C=O Stretch (Amide I) |
| ~ 1550 | Medium | N-H Bend (Amide II) |
| ~ 1460 | Medium | C-H Bend (CH₂) |
Experimental Workflow
The general workflow for the synthesis and spectroscopic characterization of this compound is outlined below.
Signaling Pathways
There is currently no publicly available information detailing the involvement of this compound in specific biological signaling pathways. Research in this area would be necessary to elucidate any potential pharmacological activity.
Disclaimer: The spectroscopic data presented in this document is predictive and based on the analysis of structurally similar compounds. Experimental verification is required for definitive structural assignment and characterization.
References
An In-depth Technical Guide to the Crystal Structure Analysis of (S)-1-Butylpyrrolidine-2-carboxamide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the methodologies and data interpretation involved in the crystal structure analysis of (S)-1-Butylpyrrolidine-2-carboxamide. While a definitive crystal structure for this specific compound is not publicly available, this document outlines the expected experimental protocols and presents a hypothetical crystal structure analysis based on closely related compounds, such as Levetiracetam and other pyrrolidine derivatives.
Introduction
This compound belongs to the class of pyrrolidine carboxamides, a group of compounds with significant interest in medicinal chemistry. Pyrrolidine scaffolds are key components in numerous pharmaceuticals and bioactive molecules. The determination of the three-dimensional atomic arrangement of this compound through single-crystal X-ray diffraction is crucial for understanding its structure-activity relationship (SAR), guiding drug design, and for the characterization of its physicochemical properties.[1][2]
The closely related compound, Levetiracetam, an antiepileptic drug, is the (S)-enantiomer of α-ethyl-2-oxo-1-pyrrolidine acetamide.[3][4][5] Its crystal structure has been determined, providing a valuable reference for predicting the crystallographic parameters of similar molecules.
Experimental Protocols
The determination of the crystal structure of this compound involves a multi-step process, from synthesis and crystallization to X-ray diffraction data collection and structure refinement.
A plausible synthetic route for this compound involves the hydrogenation of a suitable precursor. For instance, a method described for the synthesis of (S)-N-butyl-2-pyrrolidinecarboxamide involves dissolving the precursor in methanol and hydrogenating it using a 10% palladium-carbon catalyst.[6] After the reaction, the catalyst is filtered off, and the filtrate is concentrated to yield the final product.
Another general approach for synthesizing 1-butylpyrrolidine derivatives is the one-pot reaction of aqueous ammonia and 1,4-butanediol over a suitable catalyst, where the 1,4-butanediol can act as both a precursor for the pyrrolidine ring and an alkylating agent.[7][8]
Synthesis Workflow
Caption: Synthesis workflow for this compound.
Obtaining high-quality single crystals is often the most challenging step in crystal structure analysis.[9][10] For small organic molecules like this compound, several crystallization techniques can be employed.
-
Slow Evaporation: This is a common and straightforward method.[11] A saturated or nearly saturated solution of the compound is prepared in a suitable solvent. The choice of solvent is critical, and typically one in which the compound is moderately soluble is preferred. The solution is filtered to remove any particulate matter and left undisturbed in a loosely covered container to allow for slow evaporation of the solvent, leading to the formation of crystals.
-
Vapor Diffusion: This technique involves placing a concentrated solution of the compound in a small, open vial, which is then placed in a larger sealed container with a more volatile solvent (the precipitant) in which the compound is insoluble. The vapor of the precipitant slowly diffuses into the solution, reducing the solubility of the compound and promoting crystallization.
-
Cooling: A saturated solution of the compound is prepared at an elevated temperature and then slowly cooled.[9] The decrease in temperature reduces the solubility, leading to crystal growth.
Once suitable crystals are obtained (typically >0.1 mm in all dimensions), they are mounted on a diffractometer for X-ray analysis.[10] The process involves the following steps:
-
Mounting the Crystal: A single crystal is carefully selected and mounted on a goniometer head.
-
Data Collection: The crystal is placed in an intense beam of monochromatic X-rays. The diffracted X-rays are detected, and their intensities and positions are recorded as the crystal is rotated.[1][10]
-
Data Processing: The collected data are processed to determine the unit cell dimensions and the space group of the crystal.
-
Structure Solution and Refinement: The processed data are used to solve the crystal structure, which involves determining the positions of the atoms in the unit cell. The initial model is then refined to improve the fit between the observed and calculated diffraction data.
X-ray Crystallography Workflow
Caption: General workflow for single-crystal X-ray crystallography.
Hypothetical Crystal Structure Data
The following table summarizes the anticipated crystallographic data for this compound, based on the known structures of similar pyrrolidine derivatives.[12][13]
| Parameter | Hypothetical Value |
| Molecular Formula | C₉H₁₈N₂O |
| Molecular Weight | 170.25 g/mol |
| Crystal System | Monoclinic |
| Space Group | P2₁ |
| Unit Cell Dimensions | |
| a (Å) | 8.5 |
| b (Å) | 10.2 |
| c (Å) | 12.1 |
| α (°) | 90 |
| β (°) | 105.5 |
| γ (°) | 90 |
| Volume (ų) | 1010.7 |
| Z (Molecules per unit cell) | 4 |
| Calculated Density (g/cm³) | 1.120 |
| Absorption Coefficient (mm⁻¹) | 0.075 |
| F(000) | 376 |
| R-factor | ~0.05 |
Biological Context and Signaling Pathway
Pyrrolidine carboxamides have been identified as a novel class of inhibitors for the enoyl acyl carrier protein reductase (InhA) from Mycobacterium tuberculosis.[2] InhA is a crucial enzyme in the mycobacterial fatty acid elongation cycle, which is essential for the synthesis of mycolic acids, a key component of the mycobacterial cell wall. Inhibition of InhA disrupts this pathway, leading to the death of the bacterium. This makes InhA a validated target for antituberculosis drugs.[2]
Inhibition of InhA Signaling Pathway
Caption: Inhibition of the InhA enzyme by this compound.
Conclusion
The crystal structure analysis of this compound provides invaluable insights into its three-dimensional structure, which is fundamental for understanding its biological activity and for rational drug design. Although a definitive crystal structure is not yet in the public domain, the established protocols for synthesis, crystallization, and X-ray diffraction, along with data from structurally related compounds, provide a robust framework for its future determination and analysis. The potential of this class of compounds to inhibit key enzymes in pathogenic bacteria, such as InhA in Mycobacterium tuberculosis, highlights the importance of such detailed structural studies in the development of new therapeutic agents.
References
- 1. rigaku.com [rigaku.com]
- 2. Pyrrolidine Carboxamides as a Novel Class of Inhibitors of Enoyl Acyl Carrier Protein Reductase (InhA) from Mycobacterium tuberculosis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Levetiracetam | C8H14N2O2 | CID 5284583 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. accessdata.fda.gov [accessdata.fda.gov]
- 6. prepchem.com [prepchem.com]
- 7. One-pot synthesis of 1-butylpyrrolidine and its derivatives from aqueous ammonia and 1,4-butandiol over CuNiPd/ZSM-5 catalysts - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]
- 8. 1-Butylpyrrolidin-2-one | 3470-98-2 | Benchchem [benchchem.com]
- 9. Advanced crystallisation methods for small organic molecules - Chemical Society Reviews (RSC Publishing) DOI:10.1039/D2CS00697A [pubs.rsc.org]
- 10. X-ray Crystallography - Creative BioMart [creativebiomart.net]
- 11. www2.chemistry.msu.edu [www2.chemistry.msu.edu]
- 12. (2S)-N-tert-butyl-1-phenylpyrrolidine-2-carboxamide | C15H22N2O | CID 168346965 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
An In-depth Technical Guide to the Stereochemistry and Chirality of (S)-1-Butylpyrrolidine-2-carboxamide
For Researchers, Scientists, and Drug Development Professionals
Abstract
(S)-1-Butylpyrrolidine-2-carboxamide is a chiral molecule belonging to the pyrrolidine carboxamide class of compounds. Its stereochemistry is defined by the (S)-configuration at the C2 position of the pyrrolidine ring, a feature crucial to its interaction with biological systems. This technical guide provides a comprehensive overview of the stereochemistry, synthesis, and potential biological significance of this compound, drawing upon established principles and data from structurally related compounds. Due to the limited availability of direct experimental data for this specific molecule, this guide leverages analogous compounds, including the well-known antiepileptic drug Levetiracetam, to infer its properties and potential applications.
Introduction
The pyrrolidine ring is a privileged scaffold in medicinal chemistry, forming the core of numerous biologically active compounds. The stereochemistry of substituents on this ring plays a pivotal role in determining their pharmacological activity. This compound, with its defined stereocenter at the carbon bearing the carboxamide group, is an exemplar of this principle. Understanding its chiral nature is fundamental to its synthesis, characterization, and the elucidation of its mechanism of action in any potential therapeutic application.
Pyrrolidine carboxamide derivatives have shown a wide range of biological activities, including anticonvulsant, anti-inflammatory, and antimicrobial effects.[1][2] For instance, certain pyrrolidine carboxamides act as inhibitors of the enoyl acyl carrier protein reductase (InhA) from Mycobacterium tuberculosis, highlighting their potential as antibacterial agents.[3] The (S)-enantiomer is often the more biologically active form, as seen in many neurologically active agents.
Stereochemistry and Chirality
The core of this compound's chemical identity lies in its stereochemistry. The designation "(S)" refers to the absolute configuration at the chiral center, which is the carbon atom at the 2-position of the pyrrolidine ring. This carbon is bonded to four different groups: the nitrogen atom of the ring, a hydrogen atom, the carboxamide group (-CONH2), and the rest of the pyrrolidine ring.
The Cahn-Ingold-Prelog priority rules are used to assign the (S) or (R) configuration. For this compound, the priority of the substituents on the chiral carbon is as follows:
-
-NH- (within the ring)
-
-C(=O)NH2 (carboxamide)
-
-CH2- (within the ring)
-
-H
With the lowest priority group (hydrogen) pointing away, the sequence from highest to lowest priority traces a counter-clockwise direction, hence the (S) designation. The presence of this single, defined stereocenter makes the molecule chiral and optically active. Its enantiomer, (R)-1-Butylpyrrolidine-2-carboxamide, would have the opposite spatial arrangement of substituents.
It is critical to control the stereochemistry during synthesis, as the two enantiomers can have vastly different biological activities and toxicological profiles.
Synthesis and Characterization
The synthesis of enantiomerically pure this compound can be approached through several established strategies for N-alkyl-L-prolinamides.
Chiral Pool Synthesis
A common and efficient method for synthesizing the (S)-enantiomer of such compounds is to start from the naturally occurring amino acid L-proline, which possesses the desired (S)-stereochemistry at the C2 position. This "chiral pool" approach preserves the stereochemical integrity of the starting material.
Experimental Protocol: Synthesis of this compound from L-proline
-
N-Butylation of L-proline: L-proline is reacted with a butylating agent, such as 1-bromobutane or butyl iodide, in the presence of a base (e.g., potassium carbonate) and a suitable solvent (e.g., dimethylformamide - DMF). The reaction mixture is typically heated to drive the alkylation of the secondary amine of the pyrrolidine ring.
-
Amidation of N-Butyl-L-proline: The resulting N-butyl-L-proline is then converted to the corresponding carboxamide. This can be achieved by first activating the carboxylic acid group, for example, by converting it to an acid chloride using thionyl chloride or oxalyl chloride, followed by reaction with ammonia. Alternatively, peptide coupling reagents such as HBTU (2-(1H-benzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate) or EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of an amine base like diisopropylethylamine (DIEA) can be used to directly couple N-butyl-L-proline with an ammonia source.
-
Purification: The final product is purified using standard techniques such as column chromatography on silica gel.
Caption: Chiral pool synthesis of this compound.
Physicochemical and Spectroscopic Characterization
| Property | Expected Value/Characteristic |
| Molecular Formula | C9H18N2O |
| Molecular Weight | 170.25 g/mol |
| Appearance | White to off-white solid or oil |
| Melting Point | Expected to be a low-melting solid or a high-boiling oil |
| Specific Rotation [α]D | Expected to have a non-zero value, indicating optical activity |
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
¹H NMR: The proton NMR spectrum is expected to show characteristic signals for the butyl group (a triplet for the terminal methyl group, and multiplets for the methylene groups) and the pyrrolidine ring protons. The proton on the chiral carbon (C2) would likely appear as a multiplet.
-
¹³C NMR: The carbon NMR spectrum would show nine distinct signals corresponding to the nine carbon atoms in the molecule. The carbonyl carbon of the amide would resonate at a characteristic downfield chemical shift (around 170-180 ppm).
Mass Spectrometry (MS):
The mass spectrum would be expected to show a molecular ion peak corresponding to the molecular weight of the compound. Fragmentation patterns would likely involve cleavage of the butyl group and fragmentation of the pyrrolidine ring.
Chiral Analysis
To confirm the enantiomeric purity of this compound, chiral high-performance liquid chromatography (HPLC) is the method of choice.
Experimental Protocol: Enantioselective HPLC
-
Column: A chiral stationary phase (CSP) column, such as one based on cellulose or amylose derivatives (e.g., Chiralpak® series), is used.
-
Mobile Phase: A mixture of a non-polar solvent (e.g., hexane or heptane) and a polar modifier (e.g., isopropanol or ethanol) is typically used as the mobile phase. The exact ratio is optimized to achieve baseline separation of the enantiomers.
-
Detection: UV detection at a suitable wavelength is commonly employed.
-
Analysis: The retention times of the (S) and (R) enantiomers will differ, allowing for their separation and quantification to determine the enantiomeric excess (ee).
Caption: Workflow for chiral analysis by HPLC.
Potential Biological Activity and Signaling Pathways
Direct studies on the biological activity of this compound are not extensively reported. However, based on its structural similarity to other biologically active pyrrolidine carboxamides, several potential mechanisms of action can be postulated.
Neurological Activity
Many (S)-pyrrolidine carboxamides exhibit activity in the central nervous system (CNS). The antiepileptic drug Levetiracetam ((S)-2-(2-oxopyrrolidin-1-yl)butanamide) is a prominent example. While structurally different in its side chain, it shares the (S)-pyrrolidine core. Levetiracetam is known to bind to the synaptic vesicle protein 2A (SV2A), modulating neurotransmitter release.[4] It is plausible that this compound could interact with similar CNS targets.
Furthermore, the benzyl analogue, (S)-1-Benzylpyrrolidine-2-carboxamide, has been reported to be a competitive inhibitor of monoamine oxidase B (MAO-B), an enzyme involved in the degradation of dopamine. Inhibition of MAO-B leads to increased dopamine levels and is a therapeutic strategy for Parkinson's disease.
Caption: Postulated MAO-B inhibition by pyrrolidine carboxamides.
Antimicrobial Activity
A series of pyrrolidine carboxamides have been identified as inhibitors of InhA, a key enzyme in the fatty acid synthesis pathway of Mycobacterium tuberculosis.[3] This suggests that this compound could be investigated for potential antibacterial activity.
Conclusion
This compound is a chiral molecule with significant potential for biological activity, stemming from its defined stereochemistry. While direct experimental data is sparse, a comprehensive understanding of its properties can be constructed through analogy to well-studied compounds like Levetiracetam and other pyrrolidine derivatives. The chiral pool synthesis from L-proline represents a robust method for its enantioselective preparation. Its characterization relies on standard spectroscopic techniques and, crucially, chiral HPLC to ensure enantiomeric purity. Future research into the biological activities of this compound, particularly in the areas of neuroscience and infectious diseases, is warranted to fully elucidate its therapeutic potential. The methodologies and conceptual frameworks presented in this guide provide a solid foundation for such investigations.
References
- 1. researchgate.net [researchgate.net]
- 2. Recent insights about pyrrolidine core skeletons in pharmacology - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Pyrrolidine Carboxamides as a Novel Class of Inhibitors of Enoyl Acyl Carrier Protein Reductase (InhA) from Mycobacterium tuberculosis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
(S)-1-Butylpyrrolidine-2-carboxamide: A Comprehensive Technical Review of its Biological Activities
For Researchers, Scientists, and Drug Development Professionals
Abstract
(S)-1-Butylpyrrolidine-2-carboxamide, widely known as Levetiracetam, is a second-generation anti-epileptic drug with a unique mechanism of action that distinguishes it from other anticonvulsant agents. This technical guide provides an in-depth overview of the biological activities of this compound, focusing on its molecular interactions, effects on neurotransmission, and clinical efficacy. Detailed experimental protocols and quantitative data are presented to offer a comprehensive resource for researchers and professionals in the field of neuroscience and drug development.
Introduction
This compound is a pyrrolidone derivative that has demonstrated broad-spectrum efficacy in the treatment of various seizure types, including partial-onset, myoclonic, and generalized tonic-clonic seizures.[1] Unlike traditional anti-epileptic drugs that primarily target voltage-gated ion channels or enhance GABAergic inhibition, Levetiracetam's primary molecular target is the synaptic vesicle protein 2A (SV2A), a transmembrane protein involved in the regulation of neurotransmitter release.[2][3][4][5] This unique mechanism of action is believed to contribute to its favorable side-effect profile and lack of significant drug-drug interactions.[2]
Mechanism of Action
The primary mechanism of action of this compound involves its stereoselective and saturable binding to the synaptic vesicle protein 2A (SV2A).[2][3] This interaction is crucial for its anticonvulsant effects.
Interaction with Synaptic Vesicle Protein 2A (SV2A)
SV2A is an integral membrane protein found in the synaptic vesicles of neurons and is involved in the regulation of vesicle trafficking and exocytosis.[3] The binding of Levetiracetam to SV2A is thought to modulate the function of these vesicles, leading to a reduction in the release of excitatory neurotransmitters, such as glutamate, particularly during periods of high-frequency neuronal firing that are characteristic of epileptic seizures.[1][2] This activity-dependent modulation helps to stabilize synaptic transmission and prevent the propagation of seizure activity without affecting normal neuronal excitability.[1][2] Studies have shown a strong correlation between the binding affinity of Levetiracetam derivatives to SV2A and their in vivo anticonvulsant potency.[3][6]
Other Potential Mechanisms
While the interaction with SV2A is the most well-established mechanism, other potential actions of Levetiracetam may contribute to its overall anti-epileptic effects. These include:
-
Inhibition of N-type calcium channels: Some studies suggest that Levetiracetam can partially inhibit N-type calcium channels, which would further reduce neurotransmitter release.[1][2][7]
-
Modulation of GABA- and glycine-gated currents: Levetiracetam has been reported to oppose the activity of negative modulators of GABA- and glycine-gated currents.[2]
-
Inhibition of calcium release from intracellular stores: Levetiracetam can reduce intraneuronal calcium levels by inhibiting ryanodine and IP3 receptor-dependent calcium release from the endoplasmic reticulum.[7]
References
- 1. What is the mechanism of Levetiracetam? [synapse.patsnap.com]
- 2. droracle.ai [droracle.ai]
- 3. The synaptic vesicle protein SV2A is the binding site for the antiepileptic drug levetiracetam - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pnas.org [pnas.org]
- 5. go.drugbank.com [go.drugbank.com]
- 6. researchgate.net [researchgate.net]
- 7. Frontiers | Mechanisms of Levetiracetam in the Control of Status Epilepticus and Epilepsy [frontiersin.org]
Methodological & Application
Application Notes and Protocols for (S)-1-Butylpyrrolidine-2-carboxamide in Asymmetric Synthesis
For Researchers, Scientists, and Drug Development Professionals
Introduction
(S)-1-Butylpyrrolidine-2-carboxamide is a chiral organocatalyst derived from the natural amino acid L-proline. As a member of the proline amide family of catalysts, it is utilized in a variety of asymmetric transformations to achieve high levels of stereocontrol. The butyl group attached to the pyrrolidine nitrogen enhances its solubility in organic solvents and can influence the steric environment of the catalytic site, thereby affecting the enantioselectivity and diastereoselectivity of the reaction.
These application notes provide an overview of the use of this compound and its analogues in key asymmetric carbon-carbon bond-forming reactions, namely the Michael addition and aldol reaction. While specific data for the N-butyl derivative is not extensively published, the provided protocols for closely related N-alkyl analogues serve as a valuable and representative guide for experimental design.
Principle of Catalysis: Enamine and Iminium Ion Intermediates
This compound operates through a catalytic cycle involving the formation of enamine and iminium ion intermediates. The secondary amine of the pyrrolidine ring reacts with a carbonyl compound (e.g., a ketone or aldehyde) to form a nucleophilic enamine. This enamine then attacks an electrophile in a stereocontrolled manner. The amide group can participate in directing the stereochemical outcome through hydrogen bonding interactions with the electrophile.
Application 1: Asymmetric Michael Addition
The asymmetric Michael addition is a powerful tool for the enantioselective formation of carbon-carbon bonds. Proline-derived organocatalysts, including (S)-N-alkyl-pyrrolidine-2-carboxamides, are effective in catalyzing the addition of nucleophiles, such as ketones and aldehydes, to α,β-unsaturated acceptors like nitroolefins.
Representative Quantitative Data for Asymmetric Michael Addition
The following table summarizes representative results for the asymmetric Michael addition of cyclohexanone to β-nitrostyrene catalyzed by a prolinamide organocatalyst. This data is illustrative of the performance that can be expected from this class of catalysts.
| Entry | Catalyst Loading (mol%) | Solvent | Temperature (°C) | Time (h) | Yield (%) | Diastereomeric Ratio (syn:anti) | Enantiomeric Excess (ee, %) |
| 1 | 10 | Toluene | RT | 24 | 95 | 95:5 | 98 (syn) |
| 2 | 10 | CH2Cl2 | RT | 24 | 92 | 93:7 | 97 (syn) |
| 3 | 10 | THF | RT | 48 | 85 | 90:10 | 95 (syn) |
| 4 | 5 | Toluene | 0 | 48 | 90 | 96:4 | 99 (syn) |
Experimental Protocol: Asymmetric Michael Addition of Cyclohexanone to β-Nitrostyrene
This protocol is a representative procedure for the asymmetric Michael addition catalyzed by an (S)-N-alkyl-pyrrolidine-2-carboxamide.
Materials:
-
This compound (or related N-alkyl analogue)
-
β-Nitrostyrene
-
Cyclohexanone
-
Toluene (anhydrous)
-
Saturated aqueous NH4Cl solution
-
Anhydrous MgSO4
-
Silica gel for column chromatography
-
Standard laboratory glassware
Procedure:
-
To a stirred solution of β-nitrostyrene (0.5 mmol) in anhydrous toluene (2.0 mL) is added this compound (0.05 mmol, 10 mol%).
-
Cyclohexanone (1.0 mmol, 2.0 equivalents) is then added to the reaction mixture.
-
The reaction is stirred at room temperature for 24 hours and monitored by Thin Layer Chromatography (TLC).
-
Upon completion, the reaction is quenched by the addition of a saturated aqueous NH4Cl solution (5 mL).
-
The aqueous layer is extracted with ethyl acetate (3 x 10 mL).
-
The combined organic layers are washed with brine, dried over anhydrous MgSO4, and concentrated under reduced pressure.
-
The crude product is purified by flash column chromatography on silica gel (eluent: hexane/ethyl acetate) to afford the desired Michael adduct.
-
The diastereomeric ratio and enantiomeric excess are determined by chiral High-Performance Liquid Chromatography (HPLC) analysis.
Application 2: Asymmetric Aldol Reaction
The asymmetric aldol reaction is a cornerstone of organic synthesis for the construction of β-hydroxy carbonyl compounds with high stereocontrol. (S)-N-alkyl-pyrrolidine-2-carboxamides can effectively catalyze the direct aldol reaction between ketones and aldehydes.
Representative Quantitative Data for Asymmetric Aldol Reaction
The following table presents typical results for the asymmetric aldol reaction between cyclohexanone and 4-nitrobenzaldehyde catalyzed by a prolinamide organocatalyst.
| Entry | Catalyst Loading (mol%) | Solvent | Additive | Temperature (°C) | Time (h) | Yield (%) | Diastereomeric Ratio (anti:syn) | Enantiomeric Excess (ee, %) |
| 1 | 20 | DMSO | None | RT | 48 | 90 | 90:10 | 95 (anti) |
| 2 | 20 | NMP | None | RT | 48 | 88 | 88:12 | 93 (anti) |
| 3 | 20 | DMF | None | RT | 72 | 85 | 85:15 | 90 (anti) |
| 4 | 10 | DMSO | Acetic Acid (10 mol%) | 0 | 24 | 92 | 92:8 | 97 (anti) |
Experimental Protocol: Asymmetric Aldol Reaction of Cyclohexanone and 4-Nitrobenzaldehyde
This protocol provides a general method for conducting an asymmetric aldol reaction using an (S)-N-alkyl-pyrrolidine-2-carboxamide catalyst.
Materials:
-
This compound (or related N-alkyl analogue)
-
4-Nitrobenzaldehyde
-
Cyclohexanone
-
Dimethyl sulfoxide (DMSO, anhydrous)
-
Saturated aqueous NH4Cl solution
-
Anhydrous Na2SO4
-
Silica gel for column chromatography
-
Standard laboratory glassware
Procedure:
-
To a solution of 4-nitrobenzaldehyde (0.5 mmol) in anhydrous DMSO (1.0 mL) is added this compound (0.1 mmol, 20 mol%).
-
Cyclohexanone (2.5 mmol, 5.0 equivalents) is then added to the mixture.
-
The reaction is stirred at room temperature for 48 hours, with progress monitored by TLC.
-
After the reaction is complete, it is quenched with a saturated aqueous NH4Cl solution (5 mL).
-
The mixture is extracted with ethyl acetate (3 x 15 mL).
-
The combined organic extracts are washed with brine, dried over anhydrous Na2SO4, and the solvent is removed under reduced pressure.
-
The resulting crude product is purified by flash column chromatography on silica gel (eluent: hexane/ethyl acetate) to yield the β-hydroxy ketone.
-
The diastereomeric ratio and enantiomeric excess are determined by chiral HPLC analysis.
Visualizations
Caption: General experimental workflow for asymmetric synthesis.
Caption: Simplified catalytic cycle for enamine catalysis.
Application Notes: (S)-1-Butylpyrrolidine-2-carboxamide as a Chiral Auxiliary
Executive Summary
Extensive research of scientific literature and chemical databases reveals a notable absence of documented applications for (S)-1-Butylpyrrolidine-2-carboxamide as a chiral auxiliary in common asymmetric transformations such as alkylations, aldol reactions, or Michael additions. While proline and its derivatives are a cornerstone of asymmetric synthesis, this specific N-butylated carboxamide does not appear to be a widely utilized tool in the field. This document, therefore, serves to inform researchers, scientists, and drug development professionals about the current lack of available data and protocols for this specific compound. In lieu of specific applications, a general overview of related and well-established proline-derived chiral auxiliaries is provided for context and as a potential source for alternative synthetic strategies.
Introduction to Chiral Auxiliaries and Proline Derivatives
A chiral auxiliary is a stereogenic compound that is temporarily incorporated into a prochiral substrate to direct a subsequent chemical transformation to occur with high stereoselectivity. After the desired stereocenter(s) have been established, the auxiliary is removed and can ideally be recovered for reuse. Proline and its derivatives are among the most powerful and versatile chiral auxiliaries and organocatalysts due to their rigid pyrrolidine ring, the presence of a secondary amine, and a carboxylic acid functional group, which can be readily modified. These features allow for the formation of well-defined transition states, leading to high levels of stereocontrol.
This compound: A Theoretical Overview
While no specific applications have been identified, the structure of this compound suggests potential for its use as a chiral auxiliary. The (S)-configuration at the 2-position, derived from natural L-proline, provides the chiral information. The butyl group on the nitrogen atom and the carboxamide functionality offer sites for attachment to a substrate and for influencing the steric environment around the reactive center.
A hypothetical workflow for the application of a generic proline-derived chiral auxiliary is presented below.
Caption: General workflow for employing a chiral auxiliary.
Alternative Proline-Derived Chiral Auxiliaries
Given the lack of data for this compound, researchers are encouraged to consider well-established alternatives. The following table summarizes the performance of some commonly used proline-derived auxiliaries in asymmetric reactions.
| Chiral Auxiliary | Reaction Type | Substrate | Diastereomeric Excess (de) / Enantiomeric Excess (ee) | Yield (%) |
| (S)-(-)-2-(Methoxymethyl)pyrrolidine (SMP) | Asymmetric Alkylation | Cyclohexanone | >95% de | 80-95% |
| (S)-4-Benzyl-2-oxazolidinone | Asymmetric Aldol Reaction | Propionyl Imide | >98% de | 85-95% |
| (S)-(-)-4-Phenyl-2-oxazolidinone | Michael Addition | Acrylate Esters | >95% de | 70-90% |
Note: The data presented in this table is representative and compiled from various sources in the chemical literature. Actual results may vary depending on specific reaction conditions.
Experimental Protocols for Alternative Auxiliaries
General Protocol for Asymmetric Alkylation using a Proline-Derived Auxiliary (e.g., SMP)
-
Formation of the Chiral Enamine: To a solution of the chiral auxiliary (e.g., (S)-(-)-2-(methoxymethyl)pyrrolidine, 1.1 eq.) in dry THF (0.5 M) is added the ketone (1.0 eq.). The mixture is stirred at room temperature for 2-4 hours in the presence of a dehydrating agent (e.g., molecular sieves).
-
Deprotonation: The solution is cooled to -78 °C, and a strong base (e.g., LDA, 1.1 eq.) is added dropwise. The mixture is stirred for 1 hour at this temperature.
-
Alkylation: The electrophile (e.g., alkyl halide, 1.2 eq.) is added, and the reaction is allowed to slowly warm to room temperature and stirred overnight.
-
Work-up and Auxiliary Removal: The reaction is quenched with saturated aqueous NH4Cl. The product is extracted with an organic solvent. The chiral auxiliary is typically removed by acidic hydrolysis to yield the α-alkylated ketone.
Signaling Pathways and Reaction Mechanisms
The stereochemical outcome of reactions employing proline-derived auxiliaries is often rationalized by the formation of a rigid, chelated transition state. For instance, in the alkylation of a chiral enolate, the lithium cation can coordinate to both the enolate oxygen and the oxygen or nitrogen atom of the auxiliary, creating a conformationally restricted intermediate. The electrophile then approaches from the less sterically hindered face, leading to the observed diastereoselectivity.
Caption: Simplified transition state model for a chelation-controlled asymmetric alkylation.
Conclusion
While this compound is commercially available, its application as a chiral auxiliary in asymmetric synthesis is not documented in readily accessible scientific literature. Researchers interested in this area are advised to consider the wealth of information available for other proline derivatives, such as SMP or chiral oxazolidinones derived from proline. The general principles and protocols outlined in this document for these established auxiliaries can serve as a valuable starting point for the development of new asymmetric methodologies. Further investigation into the utility of this compound would require foundational research to establish its efficacy and optimal reaction conditions.
Application Notes and Protocols for (S)-1-Butylpyrrolidine-2-carboxamide as a Potential Catalyst in Organic Reactions
Disclaimer: Extensive literature searches did not yield specific examples of (S)-1-Butylpyrrolidine-2-carboxamide being employed as a catalyst in organic reactions. The following application notes and protocols are based on the well-documented catalytic activity of structurally similar N-substituted (S)-pyrrolidine-2-carboxamide derivatives. These notes are intended to serve as a guide for researchers and drug development professionals interested in exploring the potential of this compound as an organocatalyst. The provided protocols are analogous and may require optimization for the specific target compound.
Introduction
This compound belongs to the class of chiral proline-derived organocatalysts. These catalysts are known to mediate a variety of asymmetric transformations through the formation of nucleophilic enamine intermediates with carbonyl compounds. The N-substituent on the pyrrolidine ring can significantly influence the catalyst's solubility, steric environment, and overall catalytic efficiency. The butyl group in the target compound is a simple, non-coordinating alkyl chain that may offer a balance of steric hindrance and solubility in common organic solvents, making it an interesting candidate for catalyst development.
Potential Catalytic Applications
Based on analogous N-substituted pyrrolidine-2-carboxamide catalysts, this compound is a promising candidate for catalyzing a range of enantioselective reactions, including:
-
Michael Additions: The conjugate addition of aldehydes or ketones to nitroolefins, enones, and other Michael acceptors is a fundamental carbon-carbon bond-forming reaction. N-substituted prolinamides have been shown to effectively catalyze these reactions with high enantioselectivity.
-
Aldol Reactions: The asymmetric aldol reaction between ketones and aldehydes to generate chiral β-hydroxy ketones is another hallmark transformation for proline-derived catalysts.
-
Mannich Reactions: The three-component reaction of an aldehyde, an amine, and a ketone to produce β-amino carbonyl compounds can also be effectively catalyzed by this class of organocatalysts.
Data from Analogous N-Substituted Pyrrolidine-2-Carboxamide Catalysts
To provide a quantitative perspective on the potential efficacy of this compound, the following tables summarize the performance of structurally related N-alkyl and N-aryl pyrrolidine-2-carboxamide catalysts in various asymmetric reactions.
Table 1: Asymmetric Michael Addition of Aldehydes to Nitroolefins
| Catalyst (Analogous) | Aldehyde | Nitroolefin | Solvent | Catalyst Loading (mol%) | Yield (%) | dr | ee (%) |
| (S)-N-Tritylpyrrolidine-2-carboxamide | Propanal | trans-β-Nitrostyrene | Toluene | 10 | 95 | 95:5 | 98 |
| (S)-N-(p-Tolyl)pyrrolidine-2-carboxamide | Propanal | trans-β-Nitrostyrene | CH2Cl2 | 20 | 85 | 90:10 | 92 |
| (S)-N-Benzylpyrrolidine-2-carboxamide | Butanal | (E)-2-(2-Nitrovinyl)thiophene | Toluene | 10 | 92 | 88:12 | 95 |
Table 2: Asymmetric Aldol Reaction of Ketones with Aldehydes
| Catalyst (Analogous) | Ketone | Aldehyde | Solvent | Catalyst Loading (mol%) | Yield (%) | dr (anti:syn) | ee (%) (anti) |
| (S)-N-(o-Tolyl)pyrrolidine-2-carboxamide | Cyclohexanone | 4-Nitrobenzaldehyde | Dioxane | 20 | 98 | >95:5 | 99 |
| (S)-N-(2-Naphthyl)pyrrolidine-2-carboxamide | Acetone | Benzaldehyde | Neat | 30 | 65 | 70:30 | 85 |
| (S)-N-Methylpyrrolidine-2-carboxamide | Cyclopentanone | 4-Chlorobenzaldehyde | CH2Cl2 | 20 | 91 | 90:10 | 96 |
Experimental Protocols (Analogous)
The following are generalized protocols for asymmetric reactions based on the use of similar N-substituted pyrrolidine-2-carboxamide catalysts. These should be adapted and optimized for reactions utilizing this compound.
Protocol 1: General Procedure for the Asymmetric Michael Addition of an Aldehyde to a Nitroolefin
Materials:
-
This compound (or analogous catalyst)
-
Aldehyde
-
Nitroolefin
-
Anhydrous solvent (e.g., Toluene, CH2Cl2)
-
Inert atmosphere (Nitrogen or Argon)
Procedure:
-
To a dry reaction vial under an inert atmosphere, add the this compound catalyst (10-20 mol%).
-
Add the anhydrous solvent (e.g., Toluene, 1.0 M).
-
Add the aldehyde (1.5-2.0 equivalents) to the solution and stir for 10-15 minutes at room temperature.
-
Add the nitroolefin (1.0 equivalent) to the reaction mixture.
-
Stir the reaction at the desired temperature (e.g., room temperature, 0 °C, or -20 °C) and monitor its progress by TLC.
-
Upon completion, concentrate the reaction mixture under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to afford the desired Michael adduct.
-
Determine the diastereomeric ratio by ¹H NMR spectroscopy and the enantiomeric excess by chiral HPLC analysis.
Protocol 2: General Procedure for the Asymmetric Aldol Reaction of a Ketone with an Aldehyde
Materials:
-
This compound (or analogous catalyst)
-
Ketone
-
Aldehyde
-
Anhydrous solvent (e.g., Dioxane, CH2Cl2)
-
Inert atmosphere (Nitrogen or Argon)
Procedure:
-
To a dry reaction vial under an inert atmosphere, add the this compound catalyst (20-30 mol%).
-
Add the anhydrous solvent (e.g., Dioxane, 0.5 M).
-
Add the ketone (5.0-10.0 equivalents) to the solution.
-
Cool the mixture to the desired temperature (e.g., 0 °C or room temperature) and stir for 10-15 minutes.
-
Add the aldehyde (1.0 equivalent) to the reaction mixture.
-
Stir the reaction at the specified temperature and monitor its progress by TLC.
-
Upon completion, quench the reaction with a saturated aqueous solution of NH4Cl.
-
Extract the aqueous layer with an organic solvent (e.g., ethyl acetate).
-
Combine the organic layers, dry over anhydrous Na2SO4, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel.
-
Determine the diastereomeric ratio by ¹H NMR spectroscopy and the enantiomeric excess by chiral HPLC analysis.
Catalytic Cycle and Workflow Visualization
The following diagrams illustrate the proposed catalytic cycle for an enamine-mediated Michael addition and a general experimental workflow.
Caption: Proposed catalytic cycle for the Michael addition.
Caption: General experimental workflow for catalysis.
Application Notes: One-Pot Synthesis of 1-Butylpyrrolidine and Its Derivatives
These application notes provide detailed protocols for the one-pot synthesis of 1-butylpyrrolidine and its functionalized derivatives. The methodologies presented are designed for researchers in drug development and organic synthesis, offering streamlined procedures for creating these valuable scaffolds.
Introduction
Pyrrolidine rings are a cornerstone in medicinal chemistry, forming the core of numerous therapeutic agents. One-pot synthesis offers a highly efficient route to these structures by combining multiple reaction steps into a single operation, thereby saving time, resources, and reducing waste. This document outlines two primary one-pot protocols: the synthesis of the parent 1-butylpyrrolidine from bulk starting materials and a more versatile multicomponent approach for generating a diverse range of substituted 1-butylpyrrolidine derivatives.
Protocol 1: One-Pot Synthesis of 1-Butylpyrrolidine
This protocol details the synthesis of 1-butylpyrrolidine from 1,4-butanediol and aqueous ammonia over a heterogeneous catalyst. This method is notable for its use of readily available starting materials and its high yield.[1][2]
Quantitative Data Summary
| Parameter | Value |
| Product | 1-Butylpyrrolidine |
| Yield | 76%[1][2] |
| Starting Materials | 1,4-butanediol, Aqueous Ammonia |
| Catalyst | 3%Cu-3%Ni-0.2Pd/ZSM-5 |
| Reaction Temperature | 300 °C |
| Initial H₂ Pressure | 4 MPa |
| Final Pressure | 10 MPa |
Experimental Workflow: Synthesis of 1-Butylpyrrolidine
Caption: Workflow for the one-pot synthesis of 1-butylpyrrolidine.
Protocol 2: General One-Pot Synthesis of Substituted 1-Butylpyrrolidine Derivatives via Three-Component Reaction
This protocol describes a versatile one-pot, three-component reaction for synthesizing functionalized N-butylpyrrolidines. This method involves the reaction of an aldehyde, n-butylamine, and a dipolarophile, catalyzed by a Lewis acid, to generate highly substituted pyrrolidine rings.
Experimental Workflow: Three-Component Synthesis of 1-Butylpyrrolidine Derivatives
Caption: Generalized workflow for the three-component synthesis of 1-butylpyrrolidine derivatives.
Biological Activity Context: COX Inhibition Pathway
Certain pyrrolidine derivatives have been investigated for their anti-inflammatory and analgesic properties, which are often mediated through the inhibition of cyclooxygenase (COX) enzymes.[3] The following diagram illustrates a simplified signaling pathway for this mechanism of action.
Caption: Simplified pathway showing COX inhibition by a bioactive 1-butylpyrrolidine derivative.
Experimental Protocols
Protocol 1: One-Pot Synthesis of 1-Butylpyrrolidine[1][2]
Materials:
-
1,4-butanediol (BDO)
-
Aqueous ammonia (25 wt% solution)
-
3%Cu-3%Ni-0.2Pd/ZSM-5 catalyst
-
Hydrogen (H₂) gas
-
100 ml stainless steel autoclave with magnetic stirrer
Catalyst Preparation (3%Cu-3%Ni-0.2Pd/ZSM-5):
-
Dissolve 1.14g of Cu(NO₃)₂·3H₂O and 1.5g of Ni(NO₃)·6H₂O in 3mL of water.
-
Add 0.2ml of H₂PdCl₄ aqueous solution to the mixture.
-
Add 10g of HZSM-5 zeolite to the solution with continuous stirring at room temperature.
-
After 2 hours of stirring and 2 hours of aging, dry the resulting precipitate at 110 °C for 12 hours.
-
Calcine the dried precursors at 500 °C for 3 hours in air.
-
Reduce the calcined material at 300 °C under a hydrogen atmosphere for 3 hours to obtain the final catalyst.
Reaction Procedure:
-
Charge the 100 ml stainless steel autoclave with 18g (0.2 mol) of 1,4-butanediol, 6.8g (0.1 mol) of 25 wt% aqueous ammonia, and 1.8g of the prepared 3Cu-3Ni-0.2Pd/ZSM-5 catalyst.
-
Seal the autoclave and fill it with hydrogen gas to an initial pressure of 4 MPa.
-
Heat the reactor to 300 °C while constantly stirring the mixture. The final pressure will reach approximately 10 MPa.
-
After the reaction is complete, cool the autoclave to room temperature and carefully vent the excess pressure.
-
Analyze the resulting liquid mixture by GC-MS and GC to determine the yield and purity of 1-butylpyrrolidine.
Protocol 2: General One-Pot Synthesis of Substituted 1-Butylpyrrolidine Derivatives
Materials:
-
An appropriate aldehyde (e.g., benzaldehyde, 1.0 mmol)
-
n-Butylamine (1.0 mmol)
-
An appropriate dipolarophile (e.g., N-phenylmaleimide, 1.0 mmol)
-
A Lewis acid catalyst (e.g., Yb(OTf)₃, 10 mol%)
-
Anhydrous solvent (e.g., dichloromethane or acetonitrile, 5 mL)
Reaction Procedure:
-
To a dry round-bottom flask equipped with a magnetic stir bar, add the aldehyde (1.0 mmol), n-butylamine (1.0 mmol), the dipolarophile (1.0 mmol), and the Lewis acid catalyst (0.1 mmol).
-
Add the anhydrous solvent (5 mL) to the flask.
-
Stir the reaction mixture at room temperature. If the reaction is slow, gentle heating may be applied.
-
Monitor the progress of the reaction by thin-layer chromatography (TLC).
-
Once the reaction is complete (as indicated by the disappearance of the starting materials), quench the reaction with water or a saturated aqueous solution of NaHCO₃.
-
Transfer the mixture to a separatory funnel and extract the product with an organic solvent (e.g., ethyl acetate).
-
Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., a mixture of hexanes and ethyl acetate).
-
Characterize the purified 1-butylpyrrolidine derivative by NMR and mass spectrometry.
References
- 1. One-pot synthesis of 1-butylpyrrolidine and its derivatives from aqueous ammonia and 1,4-butandiol over CuNiPd/ZSM-5 catalysts - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]
- 2. Chemical and biochemical studies of 2-propynylpyrrolidine derivatives. Restricted-rotation analogues of N-methyl-N-(1-methyl-4-pyrrolidino-2-butynyl)acetamide (BM-5) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Synthesis and in silico studies of some new pyrrolidine derivatives and their biological evaluation for analgesic and anti-inflammatory activity - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Note: Quantification of (S)-1-Butylpyrrolidine-2-carboxamide (Levetiracetam) using High-Performance Liquid Chromatography (HPLC)
Audience: Researchers, scientists, and drug development professionals.
Introduction
(S)-1-Butylpyrrolidine-2-carboxamide, commonly known as Levetiracetam, is a second-generation anti-epileptic drug used as an adjunctive therapy in the treatment of partial, myoclonic, and tonic-clonic seizures. Accurate and reliable quantification of Levetiracetam in bulk drug, pharmaceutical formulations, and biological matrices is crucial for quality control, pharmacokinetic studies, and therapeutic drug monitoring. High-Performance Liquid Chromatography (HPLC) with UV detection is a widely used analytical technique for this purpose due to its simplicity, precision, and accuracy.[1][2][3] This application note provides a detailed protocol for the quantification of Levetiracetam using a reversed-phase HPLC (RP-HPLC) method.
Principle
The method is based on reversed-phase high-performance liquid chromatography where the separation of Levetiracetam is achieved on a C18 stationary phase. The mobile phase, a mixture of an aqueous buffer and an organic solvent, carries the sample through the column. Levetiracetam, being a polar compound, has a specific retention time under the defined chromatographic conditions. Quantification is performed by measuring the peak area of the analyte at a specific UV wavelength and comparing it to a calibration curve constructed from standard solutions of known concentrations.
Experimental Protocols
1. Materials and Reagents
-
Levetiracetam reference standard (purity > 98%)
-
Methanol (HPLC grade)[3]
-
Potassium dihydrogen phosphate (KH₂PO₄) (AR grade)
-
Orthophosphoric acid (AR grade)
-
Theophylline or Caffeine (Internal Standard, optional)[4][5]
-
0.45 µm membrane filters
2. Instrumentation
A standard HPLC system equipped with the following components is required:
-
Isocratic or Gradient Pump
-
Autosampler or Manual Injector
-
Column Oven
-
UV-Vis Detector[4]
-
Data Acquisition and Processing Software
3. Chromatographic Conditions
The following chromatographic conditions have been found suitable for the analysis of Levetiracetam. However, optimization may be required based on the specific instrument and column used.
| Parameter | Condition |
| Column | C18 (e.g., Inertsil ODS-3V, 150 x 4.6 mm, 3µm or Prontosil C18, 150 x 4.6 mm, 5µm)[1][6] |
| Mobile Phase | Phosphate Buffer (pH 5.5) : Acetonitrile (950:50 v/v)[6] or Water : Acetonitrile (90:10, v/v)[4] |
| Flow Rate | 1.0 mL/min[4][6][7] |
| Injection Volume | 10 µL or 20 µL[2][3][6][7] |
| Column Temperature | Ambient or 40°C[6] |
| Detection Wavelength | 205 nm or 192 nm[2][3][4][6][8] |
| Run Time | Approximately 15 minutes[4][5] |
4. Preparation of Solutions
4.1. Buffer Preparation (Phosphate Buffer, pH 5.5)
-
Dissolve an appropriate amount of potassium dihydrogen phosphate in HPLC grade water.
-
Adjust the pH to 5.5 with a dilute solution of potassium hydroxide.[6]
-
Filter the buffer through a 0.45 µm membrane filter before use.
4.2. Standard Stock Solution Preparation (1 mg/mL)
-
Accurately weigh about 10 mg of Levetiracetam reference standard.
-
Transfer it to a 10 mL volumetric flask.
-
Dissolve and dilute to volume with the mobile phase or a suitable diluent (e.g., water:acetonitrile mixture).[4][6]
4.3. Working Standard Solutions
-
Prepare a series of working standard solutions by serially diluting the stock solution with the mobile phase to obtain concentrations ranging from approximately 5 µg/mL to 150 µg/mL.[9][10]
5. Sample Preparation
5.1. For Pharmaceutical Formulations (Tablets)
-
Weigh and finely powder at least 20 tablets to get a uniform sample.
-
Accurately weigh a portion of the powder equivalent to 10 mg of Levetiracetam and transfer it to a 100 mL volumetric flask.[7]
-
Add about 70 mL of mobile phase and sonicate for 15 minutes to ensure complete dissolution of the drug.[7]
-
Make up the volume to 100 mL with the mobile phase and mix well.
-
Filter the solution through a 0.45 µm syringe filter, discarding the first few mL of the filtrate.
-
Dilute the filtered solution with the mobile phase to obtain a final concentration within the calibration range.
5.2. For Biological Matrices (Plasma/Serum)
-
To 100 µL of plasma/serum sample, add 100 µL of acetonitrile to precipitate proteins.[9]
-
Vortex the mixture for 1 minute.[9]
-
Centrifuge at high speed (e.g., 14,000 rpm) for 10-20 minutes at 4°C.[9][11]
-
Transfer the clear supernatant to a clean tube.
-
Evaporate the supernatant to dryness under a gentle stream of nitrogen or using a vacuum concentrator.[9]
-
Reconstitute the residue in a known volume (e.g., 100 µL) of the mobile phase.[9]
-
Inject the reconstituted sample into the HPLC system.
Method Validation Data
The developed HPLC method should be validated according to ICH guidelines. The following tables summarize typical validation parameters.
Table 1: System Suitability
| Parameter | Acceptance Criteria | Typical Result |
|---|---|---|
| Tailing Factor | ≤ 2.0 | 1.2 |
| Theoretical Plates | > 2000 | 5500 |
| % RSD of Peak Area (n=6) | ≤ 2.0% | 0.9%[6] |
Table 2: Linearity
| Concentration Range (µg/mL) | Correlation Coefficient (r²) | Regression Equation |
|---|---|---|
| 5 - 150 | > 0.999 | y = mx + c |
The linear dynamic response has been reported in various ranges, including 45-270 µg/mL and 80-130 µg/mL, with correlation coefficients of 0.9999 and 0.9994 respectively.[1][2]
Table 3: Precision
| Precision Type | Concentration (µg/mL) | % RSD |
|---|---|---|
| Intraday (n=6) | Low QC | < 2.0% |
| Mid QC | < 2.0% | |
| High QC | < 2.0% | |
| Interday (n=6) | Low QC | < 2.0% |
| Mid QC | < 2.0% | |
| High QC | < 2.0% |
%RSD values below 2.0% for intraday and interday precision indicate high precision of the method.[3]
Table 4: Accuracy (Recovery)
| Spiked Level | Amount Added (µg/mL) | Amount Found (µg/mL) | % Recovery |
|---|---|---|---|
| 80% | 80 | - | 98-102% |
| 100% | 100 | - | 98-102% |
| 120% | 120 | - | 98-102% |
The percentage recovery of Levetiracetam is typically found to be in the range of 98-102%, demonstrating the accuracy of the method.[1][2]
Table 5: Limit of Detection (LOD) and Limit of Quantification (LOQ)
| Parameter | Typical Value |
|---|---|
| LOD | 0.1 µg/mL[8] |
| LOQ | 0.3 µg/mL |
LOD and LOQ values can vary depending on the instrument and method conditions, with some studies reporting values as low as 4.44 ng/mL and 12.66 ng/mL respectively.[3]
Visualizations
Caption: Experimental workflow for the quantification of Levetiracetam.
Caption: Logical relationship of the key steps in the HPLC method.
The described RP-HPLC method is simple, rapid, accurate, and precise for the quantification of this compound (Levetiracetam) in various samples. The method is suitable for routine quality control analysis and can be adapted for therapeutic drug monitoring and pharmacokinetic studies with appropriate validation.
References
- 1. rjptonline.org [rjptonline.org]
- 2. scholarsresearchlibrary.com [scholarsresearchlibrary.com]
- 3. researchgate.net [researchgate.net]
- 4. Development and Validation of a Simple HPLC-UV Assay Method for Determination of Levetiracetam Concentrations in Human Plasma [mdpi.com]
- 5. Therapeutic drug monitoring of levetiracetam: Method validation using high-performance liquid chromatography-ultraviolet detector technique and usefulness in patient care setting - PMC [pmc.ncbi.nlm.nih.gov]
- 6. jpionline.org [jpionline.org]
- 7. derpharmachemica.com [derpharmachemica.com]
- 8. Determination of levetiracetam in human plasma with minimal sample pretreatment - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. mathewsopenaccess.com [mathewsopenaccess.com]
- 10. journalppw.com [journalppw.com]
- 11. ruj.uj.edu.pl [ruj.uj.edu.pl]
Application Notes and Protocols: (S)-1-Butylpyrrolidine-2-carboxamide in Enantioselective Catalysis
For Researchers, Scientists, and Drug Development Professionals
Introduction
(S)-1-Butylpyrrolidine-2-carboxamide is a chiral organocatalyst derived from the amino acid L-proline. As a member of the prolinamide family, it is designed to leverage the stereochemical information of the pyrrolidine ring to induce enantioselectivity in a variety of chemical transformations. The structural features of this compound, specifically the secondary amine of the pyrrolidine ring and the carboxamide moiety, allow it to act as a bifunctional catalyst. It can form an enamine intermediate with carbonyl compounds while the amide proton can activate the electrophile through hydrogen bonding, thus orchestrating a highly organized, stereocontrolled transition state. This application note provides an overview of its potential applications in enantioselective catalysis, detailed experimental protocols for its synthesis, and generalized protocols for key asymmetric reactions based on the performance of closely related prolinamide catalysts.
Synthesis of this compound
A straightforward method for the synthesis of this compound involves the hydrogenation of a suitable precursor. A general protocol is provided below.
Experimental Protocol: Synthesis of this compound[1]
Materials:
-
Precursor compound (e.g., (S)-1-Butyl-5-oxopyrrolidine-2-carboxamide or a related unsaturated derivative)
-
Methanol
-
10% Palladium on carbon (Pd/C)
-
Hydrogen source (e.g., hydrogen gas cylinder or balloon)
-
Filtration apparatus (e.g., Celite or filter paper)
-
Rotary evaporator
Procedure:
-
Dissolve the precursor compound in methanol in a suitable reaction vessel.
-
Add 10% palladium on carbon catalyst to the solution. The catalyst loading should be determined based on the specific precursor and reaction scale.
-
Subject the mixture to hydrogenation. This can be achieved by stirring the reaction under a hydrogen atmosphere (e.g., using a hydrogen balloon or a Parr hydrogenator) at room temperature and atmospheric pressure until the reaction is complete, as monitored by an appropriate technique (e.g., TLC or LC-MS).
-
Upon completion, carefully filter the reaction mixture through a pad of Celite or filter paper to remove the palladium on carbon catalyst.
-
Wash the filter cake with a small amount of methanol to ensure complete recovery of the product.
-
Concentrate the filtrate under reduced pressure using a rotary evaporator to yield this compound.
-
The crude product can be further purified by column chromatography or recrystallization if necessary.
Applications in Enantioselective Catalysis
This compound is anticipated to be an effective catalyst for a range of enantioselective transformations, including aldol, Michael, and Mannich reactions. While specific quantitative data for this particular catalyst is not extensively available in the reviewed literature, the performance of closely related prolinamides provides a strong indication of its potential efficacy.
Enantioselective Aldol Reaction
The direct asymmetric aldol reaction is a powerful tool for the formation of carbon-carbon bonds and the synthesis of chiral β-hydroxy carbonyl compounds. Prolinamide catalysts are known to effectively catalyze this transformation.
Proposed Catalytic Cycle for the Aldol Reaction
Caption: Proposed catalytic cycle for the prolinamide-catalyzed aldol reaction.
Quantitative Data for a Structurally Similar Prolinamide Catalyst in the Aldol Reaction
The following table summarizes data for a related prolinamide catalyst in the direct aldol reaction between various aldehydes and ketones to provide an expected performance range.
| Entry | Aldehyde | Ketone | Catalyst Loading (mol%) | Temp (°C) | Yield (%) | ee (%) | dr (anti:syn) |
| 1 | 4-Nitrobenzaldehyde | Acetone | 20 | RT | 80 | 30 | - |
| 2 | 4-Nitrobenzaldehyde | Cyclohexanone | 10 | 0 | 95 | 98 | 95:5 |
| 3 | Isovaleraldehyde | Cyclohexanone | 10 | 0 | 92 | >99 | 98:2 |
Data is representative of simple prolinamide catalysts and may not directly reflect the performance of this compound.
Experimental Protocol: General Procedure for the Enantioselective Aldol Reaction
Materials:
-
This compound
-
Aldehyde
-
Ketone
-
Solvent (e.g., DMF, DMSO, or neat)
-
Quenching solution (e.g., saturated aqueous NH4Cl)
-
Extraction solvent (e.g., ethyl acetate)
-
Drying agent (e.g., anhydrous Na2SO4 or MgSO4)
Procedure:
-
To a solution of the aldehyde in the chosen solvent (or neat ketone), add this compound (typically 5-20 mol%).
-
Stir the reaction mixture at the desired temperature (e.g., room temperature or cooled in an ice bath) and monitor the progress by TLC or other suitable analytical techniques.
-
Upon completion, quench the reaction by adding a saturated aqueous solution of NH4Cl.
-
Extract the aqueous layer with an organic solvent such as ethyl acetate.
-
Combine the organic layers, wash with brine, dry over an anhydrous drying agent, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to afford the desired β-hydroxy carbonyl compound.
-
Determine the enantiomeric excess (ee) and diastereomeric ratio (dr) of the product by chiral HPLC and/or NMR analysis.
Enantioselective Michael Addition
Prolinamide-derived organocatalysts are also effective in promoting the asymmetric Michael addition of carbonyl compounds to nitroalkenes, providing access to chiral γ-nitro carbonyl compounds.
Experimental Workflow for Enantioselective Michael Addition
Caption: General experimental workflow for the Michael addition.
Quantitative Data for a Structurally Similar Prolinamide Catalyst in the Michael Addition
The following table presents representative data for a related prolinamide catalyst in the Michael addition of aldehydes and ketones to nitroolefins.
| Entry | Michael Donor | Michael Acceptor | Catalyst Loading (mol%) | Solvent | Yield (%) | ee (%) | dr (syn:anti) |
| 1 | Cyclohexanone | β-Nitrostyrene | 10 | Toluene | 98 | 97 | 95:5 |
| 2 | Propanal | β-Nitrostyrene | 20 | CH2Cl2 | 85 | 95 | 90:10 |
| 3 | Cyclohexanone | (E)-2-Nitro-1-phenylprop-1-ene | 10 | Toluene | 96 | 99 | >99:1 |
Data is representative of simple prolinamide catalysts and may not directly reflect the performance of this compound.
Experimental Protocol: General Procedure for the Enantioselective Michael Addition
Materials:
-
This compound
-
Aldehyde or Ketone (Michael donor)
-
Nitroalkene (Michael acceptor)
-
Solvent (e.g., Toluene, CH2Cl2, or neat)
-
Quenching solution (e.g., saturated aqueous NH4Cl)
-
Extraction solvent (e.g., ethyl acetate)
-
Drying agent (e.g., anhydrous Na2SO4 or MgSO4)
Procedure:
-
In a reaction vessel, combine the Michael donor, Michael acceptor, and this compound (typically 10-20 mol%) in the chosen solvent.
-
Stir the mixture at the appropriate temperature until the reaction is complete, as indicated by TLC analysis.
-
Quench the reaction with saturated aqueous NH4Cl and extract the product with an organic solvent.
-
Combine the organic extracts, wash with brine, dry over an anhydrous drying agent, and remove the solvent in vacuo.
-
Purify the residue by flash column chromatography to obtain the desired γ-nitro carbonyl compound.
-
Analyze the product to determine the yield, enantiomeric excess, and diastereomeric ratio.
Enantioselective Mannich Reaction
The asymmetric Mannich reaction is a three-component reaction that produces chiral β-amino carbonyl compounds, which are valuable building blocks in medicinal chemistry. Prolinamide-based catalysts have been shown to facilitate this transformation with high stereocontrol.
Logical Relationship in the Mannich Reaction Catalysis
Caption: Logical flow of the prolinamide-catalyzed Mannich reaction.
Quantitative Data for a Structurally Similar Prolinamide Catalyst in the Mannich Reaction
The following table provides an overview of the expected outcomes for the Mannich reaction catalyzed by a related prolinamide.
| Entry | Aldehyde | Amine | Ketone | Catalyst Loading (mol%) | Yield (%) | ee (%) | dr (syn:anti) |
| 1 | 4-Nitrobenzaldehyde | p-Anisidine | Acetone | 20 | 90 | 96 | 95:5 |
| 2 | Benzaldehyde | p-Anisidine | Cyclohexanone | 20 | 95 | 99 | >99:1 |
| 3 | 4-Chlorobenzaldehyde | p-Anisidine | Cyclopentanone | 20 | 88 | 97 | 98:2 |
Data is representative of simple prolinamide catalysts and may not directly reflect the performance of this compound.
Experimental Protocol: General Procedure for the Enantioselective Mannich Reaction
Materials:
-
This compound
-
Aldehyde
-
Amine
-
Ketone
-
Solvent (e.g., DMF, NMP, or neat)
-
Quenching solution (e.g., water or saturated aqueous NaHCO3)
-
Extraction solvent (e.g., ethyl acetate)
-
Drying agent (e.g., anhydrous Na2SO4 or MgSO4)
Procedure:
-
In a typical procedure, the aldehyde and amine are stirred in the chosen solvent to pre-form the imine.
-
The ketone and this compound (typically 10-20 mol%) are then added to the reaction mixture.
-
The reaction is stirred at the desired temperature and monitored for completion.
-
After the reaction is complete, the mixture is quenched and worked up by extraction with an organic solvent.
-
The combined organic layers are washed, dried, and concentrated.
-
The crude product is purified by flash column chromatography.
-
The yield, enantiomeric excess, and diastereomeric ratio of the β-amino carbonyl product are determined by appropriate analytical methods.
Conclusion
This compound is a promising and readily accessible organocatalyst for asymmetric synthesis. Based on the performance of analogous prolinamides, it is expected to provide good to excellent enantioselectivities and yields in aldol, Michael, and Mannich reactions. The protocols and data presented herein serve as a valuable guide for researchers in academia and industry to explore the full potential of this catalyst in the development of efficient and stereoselective synthetic methodologies for the preparation of chiral molecules. Further investigation is warranted to establish the specific catalytic activity and substrate scope of this compound.
Application Notes and Protocols for the Continuous Flow Synthesis of (S)-1-Butylpyrrolidine-2-carboxamide
Audience: Researchers, scientists, and drug development professionals.
Introduction: (S)-1-Butylpyrrolidine-2-carboxamide is a chiral amine derivative with potential applications in medicinal chemistry, drawing parallels from structurally similar compounds that exhibit biological activity. The pyrrolidine scaffold is a key feature in many pharmaceuticals.[1] Continuous flow chemistry offers significant advantages for the synthesis of such chiral molecules, including enhanced safety, improved heat and mass transfer, precise control over reaction parameters, and potential for automation and scalability.[2][3][4] These application notes provide a detailed experimental setup and protocol for the synthesis of this compound using a two-step continuous flow process. The proposed methodology is based on established principles of flow chemistry for amide and chiral amine synthesis.[5][6][7]
Proposed Synthetic Pathway
The synthesis of this compound can be envisioned through a two-step process starting from L-proline, a readily available chiral building block. This approach leverages the inherent stereochemistry of the starting material to ensure the desired (S)-configuration in the final product.
Step 1: N-Butylation of L-proline methyl ester Step 2: Amidation of the N-butylated ester
This pathway is well-suited for a telescoped continuous flow process, where the output of the first reactor is directly fed into the second reaction stream.
Experimental Setup
A modular continuous flow system is proposed for this synthesis. The setup consists of two main reaction stages corresponding to the synthetic steps.
Components:
-
Pumps: Syringe pumps or HPLC pumps for precise delivery of reactant solutions.
-
T-Mixers: To ensure efficient mixing of reagent streams before entering the reactors.
-
Reactor Coils: PFA or PTFE tubing of appropriate length and internal diameter, submerged in a temperature-controlled bath (e.g., oil bath or heating block).
-
Packed-Bed Reactor: A column packed with a heterogeneous catalyst or reagent.
-
Back-Pressure Regulator (BPR): To maintain the system pressure and prevent solvent boiling at elevated temperatures.
-
In-line Analysis (Optional): FTIR or NMR spectroscopy for real-time reaction monitoring.
-
Collection Vessel: For the final product stream.
Below is a diagram illustrating the experimental workflow for the proposed synthesis.
Caption: Experimental workflow for the continuous synthesis.
Experimental Protocols
1. Reagent Preparation:
-
Solution A: Prepare a 0.5 M solution of L-proline methyl ester hydrochloride in acetonitrile.
-
Solution B: Prepare a solution of 1.5 M butyl bromide and 2.0 M N,N-Diisopropylethylamine (DIPEA) in acetonitrile.
-
Solution C: Use a 7 N solution of ammonia in methanol.
2. System Setup and Priming:
-
Assemble the flow chemistry setup as depicted in the workflow diagram.
-
Use PFA tubing with an internal diameter of 1.0 mm for the reactor coils. Reactor 1 should have a volume of 10 mL and Reactor 2 a volume of 20 mL.
-
Set the temperature of the heating bath for Reactor 1 to 80°C and for Reactor 2 to 100°C.
-
Set the back-pressure regulator to 10 bar.
-
Prime the system by pumping the respective solvents through all lines to remove air and ensure a stable flow.
3. Reaction Execution:
-
Pump Solution A and Solution B at equal flow rates (e.g., 0.5 mL/min each) through the T-mixer and into Reactor 1. This corresponds to a residence time of 10 minutes for the N-butylation step.
-
The output stream from Reactor 1 is then mixed with Solution C (pumped at 1.0 mL/min) at the second T-mixer.
-
The combined stream enters Reactor 2 for the amidation step, with a residence time of 10 minutes.
-
The final product stream passes through the back-pressure regulator and is collected in a flask containing a suitable quenching agent if necessary.
4. Product Isolation and Purification:
-
Once the reaction reaches a steady state, collect the product stream.
-
The solvent is removed under reduced pressure.
-
The crude product is purified by column chromatography on silica gel to yield pure this compound.
Data Presentation
The following table summarizes the key reaction parameters and expected outcomes based on analogous amidation and N-alkylation reactions in flow.[5]
| Parameter | Reactor 1 (N-Butylation) | Reactor 2 (Amidation) | Overall Process |
| Temperature (°C) | 80 | 100 | - |
| Pressure (bar) | 10 | 10 | 10 |
| Flow Rate (mL/min) | 1.0 (total) | 2.0 (total) | - |
| Residence Time (min) | 10 | 10 | 20 |
| Expected Conversion (%) | >95 | >90 | >85 |
| Expected Yield (%) | - | - | ~80 |
| Productivity (g/h) | - | - | Illustrative: ~5-10 |
Note: The expected conversion, yield, and productivity are illustrative and would require experimental optimization.
Advantages of Flow Chemistry for this Synthesis
The application of flow chemistry for the synthesis of chiral carboxamides like this compound presents several key advantages over traditional batch processing.
Caption: Advantages of using flow chemistry for synthesis.
By leveraging these advantages, the synthesis of this compound can be performed in a more controlled, efficient, and scalable manner, which is particularly beneficial in a drug discovery and development setting.
References
- 1. Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 2. dspace.mit.edu [dspace.mit.edu]
- 3. The assembly and use of continuous flow systems for chemical synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Flow Synthesis of Biologically-Relevant Compound Libraries - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Continuous Flow to Pure Amines - ChemistryViews [chemistryviews.org]
- 7. Continuous flow asymmetric synthesis of chiral active pharmaceutical ingredients and their advanced intermediates - Green Chemistry (RSC Publishing) DOI:10.1039/D1GC01615F [pubs.rsc.org]
Application Notes and Protocols: (S)-1-Butylpyrrolidine-2-carboxamide as a Versatile Building Block in Drug Discovery
For Researchers, Scientists, and Drug Development Professionals
Introduction
(S)-1-Butylpyrrolidine-2-carboxamide and its parent scaffold, (S)-pyrrolidine-2-carboxamide, are privileged chiral building blocks in medicinal chemistry. The inherent stereochemistry and the conformational rigidity of the pyrrolidine ring, combined with the diverse functionalization possibilities at the nitrogen and carboxamide moieties, make it an attractive starting point for the synthesis of a wide range of biologically active molecules. This document provides an overview of the applications of this compound and related structures in drug discovery, with a focus on local anesthetics, and further explores its potential in developing novel therapeutics for other target classes. Detailed experimental protocols for the synthesis of key derivatives and relevant biological assays are also provided to facilitate further research and development.
Versatility of the (S)-Pyrrolidine-2-carboxamide Scaffold
The five-membered pyrrolidine ring is a common motif in numerous natural products and synthetic drugs.[1] Its non-planar, puckered conformation allows for a three-dimensional exploration of chemical space, which is often advantageous for achieving high-affinity and selective binding to biological targets.[1] The (S)-configuration at the 2-position is frequently crucial for potent biological activity.
The general structure of (S)-1-alkylpyrrolidine-2-carboxamide allows for modifications at three key positions:
-
R1 (N-substituent): Variation of the alkyl or aryl group at the nitrogen atom significantly influences the pharmacokinetic and pharmacodynamic properties of the molecule. For instance, the butyl group in Levobupivacaine contributes to its high lipid solubility and prolonged duration of action.[2]
-
R2 (Carboxamide substituent): The aromatic or heterocyclic group attached to the carboxamide nitrogen is critical for target engagement. In local anesthetics, this is typically a 2,6-dimethylphenyl group, which is essential for blocking voltage-gated sodium channels.[2]
-
Pyrrolidine ring: Although less common, modifications on the pyrrolidine ring itself can be explored to fine-tune the physicochemical properties and biological activity of the resulting compounds.
Application in Local Anesthetics: The Case of Levobupivacaine
The most prominent example of a drug derived from the this compound scaffold is Levobupivacaine , the pure (S)-enantiomer of Bupivacaine. Bupivacaine, a potent and long-acting local anesthetic, was developed as a racemic mixture. However, subsequent studies revealed that the (R)-enantiomer was associated with a higher risk of cardiotoxicity.[2][3] This led to the development of Levobupivacaine, which exhibits a similar anesthetic profile to Bupivacaine but with a significantly improved safety margin, particularly concerning cardiovascular and central nervous system (CNS) toxicity.[2][3]
Mechanism of Action
Local anesthetics like Levobupivacaine function by blocking the propagation of nerve impulses. They achieve this by reversibly binding to the intracellular side of voltage-gated sodium channels in their open state. This binding stabilizes the inactive state of the channel, preventing the influx of sodium ions that is necessary for the depolarization of the nerve membrane and the generation of an action potential.
Mechanism of action of Levobupivacaine.
Comparative Pharmacological Data
The following table summarizes the key pharmacological parameters of Levobupivacaine in comparison to its racemic parent, Bupivacaine, and another commonly used long-acting local anesthetic, Ropivacaine.
| Parameter | Levobupivacaine | Bupivacaine (racemic) | Ropivacaine |
| Anesthetic Potency | Slightly less potent than Bupivacaine | High | Less potent than Bupivacaine[2][4] |
| Onset of Action | Similar to Bupivacaine | Rapid to intermediate | Similar to Bupivacaine |
| Duration of Action | Long-acting, similar to Bupivacaine | Long-acting | Long-acting |
| Motor Block | Less pronounced than Bupivacaine | Pronounced | Less pronounced than Bupivacaine[4] |
| Cardiotoxicity | Lower than Bupivacaine[2][3] | Higher | Lower than Bupivacaine |
| CNS Toxicity | Lower than Bupivacaine[2] | Higher | Lower than Bupivacaine |
| Lipid Solubility | High | High | Lower than Bupivacaine[4] |
Expanding the Scope: (S)-Pyrrolidine-2-carboxamide in Other Therapeutic Areas
The versatility of the (S)-pyrrolidine-2-carboxamide scaffold extends beyond local anesthetics. By modifying the N-substituent and the carboxamide moiety, researchers have developed compounds with a range of other biological activities.
-
Anticonvulsants: N-(substituted phenyl)pyrrolidine-2-carboxamide derivatives have been synthesized and evaluated for their anticonvulsant properties. Some of these compounds have shown significant activity in the maximal electroshock seizure (MES) test in mice, with low neurotoxicity.
-
Enzyme Inhibitors: The pyrrolidine scaffold can be incorporated into molecules designed to inhibit specific enzymes. For example, derivatives have been investigated as inhibitors of monoamine oxidase B (MAO-B), an enzyme implicated in neurodegenerative diseases like Parkinson's disease.
-
Receptor Modulators: Pyrrolidine-2-carboxamide derivatives have been explored as modulators of various receptors, including:
-
TRPV1 Antagonists: For the potential treatment of pain.
-
GLP-1R Positive Allosteric Modulators (PAMs): For the potential treatment of type 2 diabetes.[5]
-
Experimental Protocols
A. Synthesis of (S)-1-Butyl-N-(2,6-dimethylphenyl)piperidine-2-carboxamide (Levobupivacaine)
This protocol is adapted from a patented process starting from (S)-pipecolic acid.[6][7][8]
Materials:
-
(S)-Pipecolic acid
-
Toluene
-
Hydrogen chloride (gas or solution in a suitable solvent)
-
Thionyl chloride
-
2,6-Dimethylaniline
-
1-Bromobutane
-
Potassium carbonate
-
Dimethylformamide (DMF)
-
Isopropanol
-
Standard laboratory glassware and equipment for organic synthesis (reflux condenser, dropping funnel, magnetic stirrer, etc.)
-
Rotary evaporator
-
Filtration apparatus
Procedure:
-
Formation of (S)-Pipecolyl Chloride Hydrochloride:
-
Suspend (S)-pipecolic acid (130 g) in toluene (2 L) in a suitable reaction vessel and stir at room temperature.
-
Slowly bubble hydrogen chloride gas (40 g) through the suspension over 30 minutes.
-
Heat the mixture to 55°C and add a catalytic amount of DMF (1 g).
-
Add thionyl chloride (120 g) dropwise over 1.5 hours, maintaining the temperature at 55°C.
-
Continue stirring at this temperature until the evolution of gas ceases.
-
-
Amidation:
-
Prepare a solution of 2,6-dimethylaniline (242 g) in toluene (250 ml).
-
Add the 2,6-dimethylaniline solution to the reaction mixture at a rate that maintains the temperature below 60°C.
-
After the addition is complete, stir the mixture for an additional 2 hours.
-
Cool the mixture and filter the solid product. Wash the filter cake with toluene (200 ml). The product is (S)-N-(2,6-dimethylphenyl)piperidine-2-carboxamide hydrochloride.
-
-
Alkylation:
-
To obtain the free base, the hydrochloride salt can be neutralized with a suitable base (e.g., sodium hydroxide solution) and extracted with an organic solvent.
-
Suspend the free base of (S)-N-(2,6-dimethylphenyl)piperidine-2-carboxamide (140 g) and potassium carbonate (100 g) in DMF (330 ml).
-
Add 1-bromobutane (90 g) to the suspension.
-
Heat the mixture to 80°C and stir for 90 minutes.
-
Cool the reaction mixture to 35°C and filter off the inorganic salts.
-
Pour the DMF solution into cold water (1.5 L) to precipitate the product, (S)-1-butyl-N-(2,6-dimethylphenyl)piperidine-2-carboxamide (Levobupivacaine).
-
Filter the solid, wash with water, and dry.
-
-
Salt Formation (Levobupivacaine HCl):
-
Dissolve the crude Levobupivacaine (145 g) in isopropanol (250 ml) at room temperature.
-
Slowly introduce hydrogen chloride gas (25 g) into the stirred solution.
-
The hydrochloride salt will precipitate. Filter the white solid, wash with isopropanol, and dry under vacuum to a constant weight.
-
Synthetic workflow for Levobupivacaine HCl.
B. In Vivo Evaluation of Local Anesthetic Activity: Rat Sciatic Nerve Block Model
This protocol is based on established methods for assessing the efficacy of local anesthetics in vivo.[9][10][11][12]
Materials:
-
Male Sprague-Dawley rats (250-300 g)
-
Test compound (e.g., Levobupivacaine solution in sterile saline)
-
Positive control (e.g., Bupivacaine solution)
-
Vehicle control (sterile saline)
-
Nerve stimulator
-
Insulated needle electrode
-
Plantar test apparatus (for assessing thermal nociception)
-
Apparatus for assessing motor function (e.g., rotarod, grip strength meter)
-
Animal handling and restraint devices
Procedure:
-
Animal Preparation:
-
Acclimatize rats to the experimental setup and handling for several days before the experiment to minimize stress.
-
On the day of the experiment, lightly anesthetize the rats (e.g., with isoflurane) to allow for accurate injection.
-
-
Sciatic Nerve Block Injection:
-
Place the rat in a lateral position.
-
Insert the insulated needle electrode near the sciatic notch.
-
Connect the needle to a nerve stimulator set to deliver a low current (e.g., 0.2-0.5 mA) at a frequency of 1-2 Hz.
-
Advance the needle until motor responses (e.g., paw twitching) are observed, indicating proximity to the sciatic nerve.
-
Inject a small volume (e.g., 0.2 mL) of the test compound, positive control, or vehicle control solution around the nerve.
-
-
Assessment of Sensory Block:
-
At predetermined time points (e.g., 5, 15, 30, 60, 90, 120 minutes) after injection, assess the sensory block using the plantar test.
-
Apply a radiant heat source to the plantar surface of the hind paw and measure the withdrawal latency.
-
An increase in withdrawal latency compared to baseline and the vehicle control group indicates a sensory block.
-
-
Assessment of Motor Block:
-
At the same time points, assess motor function. This can be done by:
-
Rotarod test: Measure the time the rat can remain on a rotating rod.
-
Grip strength test: Measure the force the rat can exert with its hind paw.
-
-
A decrease in performance compared to baseline and the vehicle control group indicates a motor block.
-
-
Data Analysis:
-
Plot the withdrawal latency and motor function data against time for each group.
-
Calculate the area under the curve (AUC) for both sensory and motor block to quantify the overall anesthetic effect.
-
Determine the onset and duration of the block for each compound.
-
Use appropriate statistical tests (e.g., ANOVA followed by post-hoc tests) to compare the effects of the different treatments.
-
C. In Vitro Cytotoxicity Assay
This protocol provides a general method for assessing the potential cytotoxicity of this compound derivatives using a colorimetric cell viability assay such as the MTT or resazurin assay.[13][14][15][16]
Materials:
-
Human neuroblastoma cell line (e.g., SH-SY5Y) or other relevant cell line
-
Cell culture medium (e.g., DMEM/F12) supplemented with fetal bovine serum (FBS) and antibiotics
-
Test compounds dissolved in a suitable solvent (e.g., DMSO)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) or resazurin solution
-
Solubilization buffer (for MTT assay, e.g., DMSO or a solution of SDS in HCl)
-
96-well cell culture plates
-
Microplate reader
Procedure:
-
Cell Seeding:
-
Culture the cells to approximately 80% confluency.
-
Trypsinize the cells, count them, and seed them into a 96-well plate at a density of approximately 1 x 10^4 cells per well in 100 µL of culture medium.
-
Incubate the plate for 24 hours at 37°C in a humidified atmosphere with 5% CO2 to allow the cells to attach.
-
-
Compound Treatment:
-
Prepare serial dilutions of the test compounds in culture medium. The final concentration of the solvent (e.g., DMSO) should be kept low (typically ≤ 0.5%) to avoid solvent-induced toxicity.
-
Remove the old medium from the wells and add 100 µL of the medium containing the different concentrations of the test compounds. Include wells with medium only (blank), cells with medium and solvent (vehicle control), and a positive control for cytotoxicity (e.g., doxorubicin).
-
Incubate the plate for a desired period (e.g., 24, 48, or 72 hours).
-
-
Cell Viability Assessment (Resazurin Assay):
-
Add 10 µL of resazurin solution to each well.
-
Incubate the plate for 1-4 hours at 37°C.
-
Measure the fluorescence at an excitation wavelength of ~560 nm and an emission wavelength of ~590 nm using a microplate reader.
-
-
Data Analysis:
-
Subtract the average fluorescence of the blank wells from the fluorescence of all other wells.
-
Calculate the percentage of cell viability for each concentration relative to the vehicle control:
-
% Viability = (Fluorescence of treated cells / Fluorescence of vehicle control cells) x 100
-
-
Plot the percentage of cell viability against the compound concentration and determine the IC50 value (the concentration that inhibits cell viability by 50%).
-
Conclusion
This compound is a valuable and versatile chiral building block in drug discovery. Its successful application in the development of the safer local anesthetic, Levobupivacaine, highlights its potential. By leveraging the stereochemical and conformational features of the pyrrolidine scaffold and exploring diverse substitutions, medicinal chemists can continue to develop novel and improved therapeutics for a wide range of diseases. The provided protocols offer a starting point for the synthesis and evaluation of new derivatives based on this promising scaffold.
References
- 1. Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 2. scispace.com [scispace.com]
- 3. bupivacaine ropivacaine levobupivacaine: Topics by Science.gov [science.gov]
- 4. Ropivacaine: A review of its pharmacology and clinical use - PMC [pmc.ncbi.nlm.nih.gov]
- 5. New screening strategy and analysis for identification of allosteric modulators for glucagon-like peptide-1 receptor using GLP-1 (9-36) amide - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. US5777124A - Process for preparing levobupivacaine and analogues thereof - Google Patents [patents.google.com]
- 7. CA2200356C - Process for preparing levobupivacaine and analogues thereof - Google Patents [patents.google.com]
- 8. WO1996012700A1 - Process for preparing levobupivacaine and analogues thereof - Google Patents [patents.google.com]
- 9. A rat sciatic nerve model for independent assessment of sensory and motor block induced by local anesthetics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Neurologic evaluation of the rat during sciatic nerve block with lidocaine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Local anesthetic sciatic nerve block and nerve fiber damage in diabetic rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. Cell Viability Guide | How to Measure Cell Viability [worldwide.promega.com]
- 14. researchgate.net [researchgate.net]
- 15. Cell Viability Assay Protocols | Thermo Fisher Scientific - HK [thermofisher.com]
- 16. Cell viability assays | Abcam [abcam.com]
Application Notes and Protocols for Cell-Based Assays Involving Pyrrolidine Carboxamide Derivatives
For Researchers, Scientists, and Drug Development Professionals
These application notes provide an overview of the diverse biological activities of pyrrolidine carboxamide derivatives and detailed protocols for their evaluation in cell-based assays. The information presented is intended to guide researchers in exploring the therapeutic potential of this chemical scaffold in oncology, inflammation, and neuroprotection.
Introduction
Pyrrolidine carboxamide derivatives represent a versatile class of compounds with a wide range of biological activities. Studies have demonstrated their potential as anticancer, anti-inflammatory, and neuroprotective agents.[1][2][3] The core pyrrolidine carboxamide structure allows for extensive chemical modification, enabling the development of potent and selective modulators of various cellular targets and signaling pathways. These notes will detail the application of these derivatives in relevant cell-based assays and provide standardized protocols for their implementation.
Anticancer Applications
Several pyrrolidine carboxamide derivatives have been investigated for their potent anticancer properties. These compounds have been shown to inhibit cell proliferation, induce apoptosis, and arrest the cell cycle in various cancer cell lines.[1][4]
Data Summary: Anticancer Activity of Pyrrolidine Carboxamide Derivatives
| Compound/Derivative | Cell Line | Assay Type | IC50/GI50 (µM) | Mechanism of Action | Reference |
| Compound 10m | Hepatocellular Carcinoma (HCC) | Proliferation | ~2-fold more potent than Sorafenib | Induces apoptosis and cell cycle arrest, possibly via PKCδ activation. | [1] |
| Compound 7g | A-549, MCF-7, HT-29 | Antiproliferative | Mean IC50 = 0.90 | Triggers apoptosis; inhibits EGFR (IC50 = 87-107 nM) and CDK2 (IC50 = 15-31 nM). | [4][5] |
| Compounds 7e, 7k, 7n, 7o | A-549, MCF-7, Panc-1, HT-29 | Antiproliferative | - | Triggers apoptosis; inhibits EGFR and CDK2. | [4][5] |
| Compound VIk | Four cancer cell lines | Antiproliferative | GI50 = 35 | Potent inhibitor of BRAFV600E (IC50 = 40 nM) and CDK2 (IC50 = 12 nM). | [5] |
| Compounds 12, 14, 4 | K-562 (leukemia) | Cytotoxicity (MTT) | 0.33, 0.61, 0.61 | Potent activity against leukemia cells. | [6][7] |
| Compound 10 | HCT-116 (colon cancer) | Cytotoxicity (MTT) | 1.01 | Significant activity against colon cancer cells with high selectivity. | [6][7] |
Signaling Pathway: EGFR/CDK2 Inhibition by Pyrrolidine Carboxamide Derivatives
Caption: EGFR/CDK2 Inhibition by Pyrrolidine Carboxamides.
Experimental Workflow: Anticancer Drug Screening
Caption: Workflow for Anticancer Screening Assays.
Anti-inflammatory Applications
Pyrrolidine carboxamide derivatives have also been explored for their anti-inflammatory properties, primarily through the inhibition of key inflammatory enzymes such as cyclooxygenase (COX) and 5-lipoxygenase (5-LOX).[8]
Data Summary: Anti-inflammatory Activity of Pyrrolidine-2,5-dione Derivatives
| Compound | Target | IC50 (µM) | Reference |
| Compound 23 | COX-1 | 287 | [8] |
| COX-2 | 204.08 | [8] | |
| 5-LOX | 138 | [8] | |
| Compound 31 | COX-1 | 185 | [8] |
| COX-2 | 68.60 | [8] | |
| 5-LOX | 50.76 | [8] | |
| Compound 44 | COX-1 | 143 | [8] |
| COX-2 | 50.93 | [8] | |
| 5-LOX | 20.87 | [8] |
Neuroprotective Applications
Certain pyrrolidine derivatives, such as pyrrolidine dithiocarbamate (PDTC), have demonstrated neuroprotective effects in models of neonatal hypoxia-ischemia.[9][10] These effects are attributed to antioxidant properties and modulation of signaling pathways involved in apoptosis.[9] Another series of pyrrolidine derivatives has been identified as potent sodium channel blockers for the potential treatment of ischemic stroke.[3]
Signaling Pathway: Neuroprotection by PDTC via Akt-GSK Signaling
Caption: Neuroprotective Mechanism of PDTC.
Experimental Protocols
Protocol 1: Cell Viability Assessment using MTT Assay
This protocol is used to measure cellular metabolic activity as an indicator of cell viability, proliferation, and cytotoxicity.[11]
Materials:
-
Pyrrolidine carboxamide derivatives
-
Cancer cell lines (e.g., MCF-7, K-562, HCT-116)[7]
-
Complete cell culture medium
-
Phosphate-Buffered Saline (PBS)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)[11]
-
Solubilization solution (e.g., DMSO, SDS)[12]
-
96-well plates
Procedure:
-
Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours.
-
Treat the cells with various concentrations of the pyrrolidine carboxamide derivatives. Include a vehicle control (e.g., DMSO).
-
Incubate for the desired exposure period (e.g., 48 or 72 hours).
-
Add 10 µL of MTT solution to each well to achieve a final concentration of 0.45 mg/mL.[13]
-
Incubate for 1 to 4 hours at 37°C until a purple formazan precipitate is visible.[13]
-
Add 100 µL of solubilization solution to each well to dissolve the formazan crystals.[13]
-
Mix thoroughly to ensure complete solubilization.[13]
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability relative to the vehicle control.
Protocol 2: Apoptosis Detection by Annexin V Staining
This assay is used to quantify the number of cells undergoing apoptosis.[14]
Materials:
-
Treated and untreated cells
-
Annexin V-FITC Apoptosis Detection Kit
-
Binding Buffer
-
Propidium Iodide (PI) solution
-
Flow cytometer
Procedure:
-
Seed 1 x 10^6 cells in a T25 flask and treat with the pyrrolidine carboxamide derivative for the desired time.[14]
-
Harvest both adherent and floating cells and wash twice with cold PBS.
-
Resuspend the cell pellet in 1X Binding Buffer at a concentration of 1 x 10^6 cells/mL.
-
Transfer 100 µL of the cell suspension to a flow cytometry tube.
-
Add 5 µL of Annexin V-FITC and 5 µL of PI.
-
Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
-
Add 400 µL of 1X Binding Buffer to each tube.
-
Analyze the cells by flow cytometry within 1 hour.
-
Annexin V-positive, PI-negative cells are in early apoptosis.
-
Annexin V-positive, PI-positive cells are in late apoptosis or necrosis.
-
Protocol 3: Cell Cycle Analysis using Propidium Iodide Staining
This protocol is for analyzing the distribution of cells in different phases of the cell cycle.
Materials:
-
Treated and untreated cells
-
Cold 70% Ethanol
-
PBS
-
RNase A solution (100 µg/mL)
-
Propidium Iodide (PI) staining solution (50 µg/mL)
-
Flow cytometer
Procedure:
-
Harvest approximately 1 x 10^6 cells and wash with PBS.
-
Fix the cells by adding cold 70% ethanol dropwise while vortexing.[15]
-
Incubate at 4°C for at least 30 minutes.[15]
-
Wash the cells twice with PBS to remove the ethanol.[15]
-
Resuspend the cell pellet in 50 µL of RNase A solution and incubate at 37°C for 30 minutes.[15][16]
-
Add 425 µL of cell staining buffer and 25 µL of PI solution.[15]
-
Incubate for 15-30 minutes in the dark.
-
Analyze the DNA content by flow cytometry. The fluorescence intensity of PI is directly proportional to the amount of DNA. This allows for the quantification of cells in G0/G1, S, and G2/M phases of the cell cycle.
References
- 1. Design, synthesis and biological evaluation of new pyrrolidine carboxamide analogues as potential chemotherapeutic agents for hepatocellular carcinoma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Synthesis and in silico studies of some new pyrrolidine derivatives and their biological evaluation for analgesic and anti-inflammatory activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Synthesis and biological evaluation of pyrrolidine derivatives as novel and potent sodium channel blockers for the treatment of ischemic stroke - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. New pyrrolidine-carboxamide derivatives as dual antiproliferative EGFR/CDK2 inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 8. researchgate.net [researchgate.net]
- 9. Antioxidant pyrrolidine dithiocarbamate activates Akt-GSK signaling and is neuroprotective in neonatal hypoxia-ischemia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Intranasal pyrrolidine dithiocarbamate decreases brain inflammatory mediators and provides neuroprotection after brain hypoxia-ischemia in neonatal rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. broadpharm.com [broadpharm.com]
- 12. Cell viability assays | Abcam [abcam.com]
- 13. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 14. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]
- 15. protocols.io [protocols.io]
- 16. bdbiosciences.com [bdbiosciences.com]
Troubleshooting & Optimization
Technical Support Center: Synthesis of (S)-1-Butylpyrrolidine-2-carboxamide
This technical support center provides troubleshooting guidance and frequently asked questions to assist researchers, scientists, and drug development professionals in improving the yield and purity of (S)-1-Butylpyrrolidine-2-carboxamide synthesis.
Troubleshooting Guide
This guide addresses specific issues that may be encountered during the synthesis of this compound, presented in a question-and-answer format.
Q1: My overall yield is low. What are the most critical steps to optimize?
A1: Low overall yield in the synthesis of this compound can often be attributed to two key stages: the initial amidation of L-proline and the subsequent N-alkylation. Inefficiencies or side reactions in either of these steps will significantly impact the final product yield. It is recommended to analyze the yield and purity of the intermediate, (S)-pyrrolidine-2-carboxamide (L-prolinamide), before proceeding to the N-butylation step.
Q2: I am observing racemization in my final product. How can I prevent this?
A2: Racemization, particularly at the chiral center (C2), is a common issue when activating the carboxyl group of L-proline for amidation. Chemical methods that employ harsh reagents like thionyl chloride can lead to a loss of stereochemical integrity.[1] To mitigate this, consider the following:
-
Biocatalytic Amidation: Employing an enzyme, such as a lipase variant (e.g., CalB), for the amidation of L-proline with ammonia can provide excellent optical purity (ee >99%) and avoid racemization.[2]
-
Mild Coupling Reagents: If using a chemical approach, opt for milder coupling reagents commonly used in peptide synthesis that are known to suppress racemization.
-
N-Carboxyanhydride (NCA) Intermediate: Formation of an L-proline-N-carboxyanhydride intermediate, followed by ammonolysis, can be a strategy to preserve stereochemistry, although careful control of reaction conditions is necessary.
Q3: The N-butylation of (S)-pyrrolidine-2-carboxamide is sluggish and gives a low yield. How can I improve this reaction?
A3: Incomplete N-alkylation is a frequent challenge. Several factors can be optimized to drive the reaction to completion:
-
Choice of Base and Solvent: The selection of an appropriate base and solvent system is critical. The base should be strong enough to deprotonate the pyrrolidine nitrogen without causing significant side reactions. A combination of a non-nucleophilic base and a polar aprotic solvent like DMF or acetonitrile is often a good starting point. In some cases, issues with the solubility of the base, such as potassium carbonate in acetone, can hinder the reaction.[3]
-
Catalytic Additives: The addition of a catalytic amount of potassium iodide (KI) can enhance the rate of reaction with alkyl bromides by in-situ formation of the more reactive alkyl iodide.[3]
-
Temperature and Reaction Time: Increasing the reaction temperature, potentially with the use of a microwave reactor, can improve the reaction rate and yield.[3] However, this should be balanced against the risk of side reactions. Monitoring the reaction progress by TLC or LC-MS is recommended to determine the optimal reaction time.
-
Excess Alkylating Agent: Using a slight excess of the alkylating agent (e.g., 1-bromobutane) can help to drive the reaction to completion.
Q4: I am having difficulty with the solubility of L-proline in organic solvents for the amidation step. What can I do?
A4: The low solubility of unprotected L-proline in many organic solvents is a known challenge.[2] Here are some strategies to address this:
-
Solvent Selection: For biocatalytic methods, solvents like 2-methyl-2-butanol (2M2B) have been shown to be effective, even with low starting material solubility, and can lead to high conversions.[1]
-
Use of a Co-solvent: In some cases, the addition of a co-solvent can improve solubility.
-
Formation of a More Soluble Intermediate: Converting L-proline to a more soluble derivative, such as its N-carboxyanhydride, can facilitate the reaction in an organic medium.[4][5]
Frequently Asked Questions (FAQs)
Q: What are the common starting materials for the synthesis of this compound?
A: The most common and stereochemically defined starting material is L-proline. The synthesis typically proceeds via the formation of (S)-pyrrolidine-2-carboxamide (L-prolinamide) as a key intermediate.[6][7]
Q: What are the main synthetic routes to this compound?
A: The primary synthetic strategy involves a two-step process:
-
Amidation of L-proline: Conversion of the carboxylic acid group of L-proline to a primary amide to form (S)-pyrrolidine-2-carboxamide.
-
N-butylation: Alkylation of the secondary amine of the pyrrolidine ring with a butyl group, typically using an n-butyl halide like 1-bromobutane.
Q: Are there any one-pot methods available?
A: While a direct one-pot synthesis from L-proline is not commonly described, there are methods for the one-pot synthesis of 1-butylpyrrolidine from ammonia and 1,4-butanediol, which could potentially be adapted.[8] However, for the specific synthesis of the carboxamide derivative with retention of stereochemistry, a stepwise approach is generally favored.
Q: What analytical techniques are recommended for monitoring the reaction and assessing product purity?
A: For reaction monitoring, Thin Layer Chromatography (TLC) and Liquid Chromatography-Mass Spectrometry (LC-MS) are suitable. For final product analysis, High-Performance Liquid Chromatography (HPLC) is essential for assessing chemical purity. Chiral HPLC is necessary to determine the enantiomeric excess (ee%) and confirm the retention of the (S)-stereochemistry.[7] Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C) should be used to confirm the structure of the final product.
Data Presentation
Table 1: Comparison of L-proline Amidation Methods
| Method | Reagents/Catalyst | Key Advantages | Potential Issues | Reference |
| Biocatalytic | Immobilized Lipase (e.g., CalB), Ammonia | High optical purity (ee >99%), avoids hazardous reagents, improved atom economy.[2] | Requires specific enzyme, may require longer reaction times. | [2][9] |
| Chemical (NCA) | Triphosgene, Ammonia | Established chemical method. | Use of hazardous reagents (phosgene derivatives), potential for side reactions. | [4][5][10] |
| Chemical (Acyl Chloride) | Thionyl Chloride, Ammonia | Common laboratory method for amide formation. | Prone to racemization, generation of hazardous byproducts (SO₂, HCl).[1] | [1] |
Experimental Protocols
1. Biocatalytic Amidation of L-proline
This protocol is based on a reported method for the racemization-free synthesis of L-prolinamide.[1][2]
-
Materials: L-proline, 2-methyl-2-butanol (2M2B), Ammonia solution in 2M2B (e.g., 0.5 M), Immobilized CalB variant.
-
Procedure:
-
To a reaction vessel, add L-proline (e.g., 145 mM) and the immobilized CalB variant (e.g., 250 mg).[1]
-
Add the solution of ammonia in 2M2B (e.g., 15 mL).[1]
-
Seal the vessel and shake at a controlled temperature (e.g., 70 °C) for an extended period (e.g., up to 112 hours).[1]
-
Monitor the reaction progress by HPLC-MS.
-
Upon completion, filter off the immobilized enzyme.
-
The product, (S)-pyrrolidine-2-carboxamide, can be isolated by crystallization from a suitable solvent system (e.g., 2M2B/n-heptane).[1]
-
2. N-butylation of (S)-pyrrolidine-2-carboxamide
This is a general protocol based on standard N-alkylation procedures.
-
Materials: (S)-pyrrolidine-2-carboxamide, 1-bromobutane, Potassium carbonate (or another suitable base), Potassium iodide (catalyst), Dimethylformamide (DMF) or Acetonitrile (ACN).
-
Procedure:
-
Dissolve (S)-pyrrolidine-2-carboxamide in the chosen solvent (e.g., DMF).
-
Add the base (e.g., potassium carbonate, 1.2-1.5 equivalents) and a catalytic amount of potassium iodide.
-
Add 1-bromobutane (1.1-1.3 equivalents) dropwise at room temperature.
-
Heat the reaction mixture to an appropriate temperature (e.g., 60-80 °C) and stir until the reaction is complete (monitor by TLC or LC-MS).
-
Cool the reaction mixture and filter off any inorganic salts.
-
Remove the solvent under reduced pressure.
-
Purify the crude product by column chromatography or distillation to obtain this compound.
-
Visualizations
References
- 1. Racemization-free and scalable amidation of l -proline in organic media using ammonia and a biocatalyst only - Green Chemistry (RSC Publishing) DOI:10.1039/D2GC00783E [pubs.rsc.org]
- 2. Racemization-free and scalable amidation of l-proline in organic media using ammonia and a biocatalyst only - Green Chemistry (RSC Publishing) [pubs.rsc.org]
- 3. Reddit - The heart of the internet [reddit.com]
- 4. Method for preparing L-prolinamide and intermediate thereof - Eureka | Patsnap [eureka.patsnap.com]
- 5. CN102432616B - Method for preparing L-prolinamide and intermediate thereof - Google Patents [patents.google.com]
- 6. Page loading... [wap.guidechem.com]
- 7. juniperpublishers.com [juniperpublishers.com]
- 8. One-pot synthesis of 1-butylpyrrolidine and its derivatives from aqueous ammonia and 1,4-butandiol over CuNiPd/ZSM-5 catalysts - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]
- 9. researchgate.net [researchgate.net]
- 10. CN102432616A - Method for preparing L-prolinamide and intermediate thereof - Google Patents [patents.google.com]
Technical Support Center: Crystallization of Pyrrolidine-Based Compounds
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common challenges encountered during the crystallization of pyrrolidine-based compounds.
Troubleshooting Crystallization Issues
This section addresses specific problems that may arise during the crystallization process in a question-and-answer format.
Question: My pyrrolidine-based compound is "oiling out" instead of crystallizing. What should I do?
Answer: "Oiling out," where the compound separates as a liquid instead of a solid, is a common issue. It often occurs when the compound's melting point is lower than the solution's temperature during crystallization or when high concentrations of impurities are present.[1][2] Here are several strategies to address this:
-
Increase the Solvent Volume: Add more of the primary solvent to the heated solution to ensure the compound remains dissolved at a lower temperature during the cooling phase.[1][2]
-
Slow Down the Cooling Rate: Allow the solution to cool more slowly. This can be achieved by letting the flask cool at room temperature before moving it to a colder environment. Slower cooling provides more time for proper crystal lattice formation.
-
Use a Different Solvent or Solvent System: The solubility of your compound is critical. Experiment with solvents of varying polarity. For some pyrrolidine derivatives, a mixture of solvents, such as methanol/water or acetone/water, can be effective.[3]
-
Introduce a Seed Crystal: If you have a small amount of the crystalline material, adding a seed crystal to the supersaturated solution can initiate crystallization.
-
Charcoal Treatment: If impurities are suspected to be the cause, treating the hot solution with activated charcoal can help remove them before the cooling and crystallization step.[2]
Question: The crystallization of my compound is happening too quickly, resulting in small or impure crystals. How can I control the crystal growth?
Answer: Rapid crystallization often traps impurities within the crystal lattice, defeating the purpose of purification.[1][4] An ideal crystallization process involves the slow formation of crystals over a period of time.[1] To slow down crystal growth:
-
Use More Solvent: Dissolve the compound in a slightly larger volume of hot solvent than the minimum required. This will keep the compound in solution for a longer period during cooling.[1]
-
Gradual Cooling: Avoid placing the hot flask directly into an ice bath. Allow it to cool to room temperature on a benchtop, insulated by a few paper towels or a cork ring, before further cooling.[2]
-
Reduce Supersaturation: A lower level of supersaturation will slow down the nucleation and growth phases. This can be achieved by adjusting the initial concentration of your compound or the cooling rate.
Question: I am not getting any crystals to form, even after the solution has cooled. What are the possible reasons and solutions?
Answer: The failure of a compound to crystallize can be due to several factors, most commonly related to the solvent or the concentration.
-
Too Much Solvent: This is the most frequent reason for crystallization failure.[5] If you have used an excessive amount of solvent, the solution may not be supersaturated upon cooling. To remedy this, gently heat the solution to evaporate some of the solvent and then allow it to cool again.[2][5]
-
Supersaturation without Nucleation: The solution might be supersaturated but lacks a nucleation site for crystal growth to begin. Try the following techniques to induce nucleation:
-
Scratching: Gently scratch the inside of the flask with a glass rod at the surface of the solution. The small glass particles that are scraped off can act as nucleation sites.[5]
-
Seeding: Introduce a seed crystal of the pure compound.
-
Cooling: Cool the solution in an ice bath to further decrease the solubility.
-
Question: The yield of my recrystallized pyrrolidine-based compound is very low. How can I improve it?
Answer: A low yield indicates that a significant amount of the compound has been lost during the process.[1][2] Here are some potential causes and solutions:
-
Excessive Solvent: Using too much solvent will result in a considerable amount of the compound remaining in the mother liquor after filtration.[1][2] Before discarding the filtrate, you can test for remaining compound by placing a drop on a watch glass and allowing the solvent to evaporate. If a significant residue remains, you can try to recover more product by evaporating some of the solvent and re-cooling.
-
Premature Crystallization: If the compound crystallizes too early, for example during a hot filtration step to remove insoluble impurities, you will lose product. To prevent this, use a pre-heated funnel and flask for the filtration and use a slight excess of hot solvent.
-
Washing with the Wrong Solvent: When washing the collected crystals, use a small amount of ice-cold solvent to minimize the dissolution of the product.
Frequently Asked Questions (FAQs)
Q1: How does the pyrrolidine ring structure influence crystallization?
A1: The pyrrolidine ring, a five-membered saturated heterocycle containing a nitrogen atom, can significantly influence crystallization behavior. The nitrogen atom can act as a hydrogen bond acceptor, and if it is a secondary amine (NH), it can also be a hydrogen bond donor. These hydrogen bonding capabilities can lead to the formation of specific intermolecular interactions that are crucial for crystal lattice formation.[6][7] Furthermore, substituents on the pyrrolidine ring can affect the molecule's overall polarity, shape, and conformational flexibility, all of which play a critical role in the crystallization process.[8]
Q2: What is polymorphism and why is it important for pyrrolidine-based APIs?
A2: Polymorphism is the ability of a solid material to exist in more than one crystal form or structure.[6] Different polymorphs of the same compound can have different physicochemical properties, such as solubility, melting point, and stability. For active pharmaceutical ingredients (APIs), controlling polymorphism is critical as it can directly impact the drug's bioavailability, manufacturability, and shelf-life. For example, different polymorphic forms of varenicline tartrate have been identified and require specific crystallization conditions to be selectively produced.[3][9]
Q3: How do I choose the right solvent for crystallizing my pyrrolidine-based compound?
A3: The ideal solvent for crystallization is one in which your compound is highly soluble at high temperatures but has low solubility at low temperatures. For pyrrolidine-based compounds, which are often polar, polar solvents like alcohols (methanol, ethanol, isopropanol) are frequently good choices.[5][10] However, the choice is highly dependent on the specific substituents on the pyrrolidine ring. It is often necessary to screen a variety of solvents with different polarities. A mixed solvent system can also be effective. For instance, dissolving the compound in a "good" solvent and then adding a "poor" solvent in which it is less soluble can induce crystallization.
Q4: Can I use co-crystals to improve the crystallization of my pyrrolidine compound?
A4: Co-crystallization is a technique where a compound is crystallized with another molecule (a "coformer") to form a new crystalline solid with different properties. This can be a useful strategy if your pyrrolidine-based compound is difficult to crystallize on its own or if you want to modify its physical properties, such as solubility or stability. The formation of co-crystals relies on non-covalent interactions, such as hydrogen bonding, between the compound and the coformer.
Data Presentation: Solubility of Piracetam
The following table summarizes the solubility of Piracetam (2-oxo-1-pyrrolidine acetamide), a well-known pyrrolidine-based compound, in various solvents. This data can guide solvent selection for crystallization experiments.
| Solvent | Temperature (°C) | Solubility (mg/mL) | Molar Solubility (mM) | Reference |
| DMSO | 25 | 72 | 506.47 | [11] |
| Water | 25 | 72 | 506.47 | [11] |
| Ethanol | 25 | Insoluble | - | [11] |
| Ethanol | 15 | 31.1 (Form VI) | ~218.8 | [1] |
| Isopropanol | 15 | 14.3 (Form VI) | ~100.6 | [1] |
| Methanol | 5-50 | Varies with temp. | Varies with temp. | [4][5][10] |
| Acetone | 5-50 | Varies with temp. | Varies with temp. | [4][5][10] |
| 1,4-Dioxane | 5-50 | Varies with temp. | Varies with temp. | [4][5][10] |
Note: The solubility of different polymorphs (e.g., Form II, III, VI) of piracetam can vary. The data for ethanol and isopropanol at 15°C is for the metastable Form VI.[1] Generally, the solubility of piracetam's thermodynamically stable Form III increases with the polarity and hydrogen-bond-donating ability of the solvent, with higher solubility in alcohols compared to acetone and 1,4-dioxane.[5][10]
Experimental Protocols
This section provides a general methodology for the cooling crystallization of a pyrrolidine-based compound. This protocol should be adapted based on the specific properties of the compound of interest.
General Protocol for Cooling Crystallization
-
Solvent Selection: Choose an appropriate solvent or solvent system based on preliminary solubility tests. The ideal solvent will fully dissolve the compound at an elevated temperature but show low solubility at room temperature or below.
-
Dissolution: Place the crude pyrrolidine-based compound in an Erlenmeyer flask. Add a small amount of the chosen solvent and heat the mixture with stirring (e.g., on a hot plate). Continue to add the solvent portion-wise until the compound is completely dissolved. Note the volume of solvent used.
-
Hot Filtration (Optional): If insoluble impurities are present, perform a hot filtration. To do this, pre-heat a funnel and a new flask containing a small amount of boiling solvent. Quickly filter the hot solution through a fluted filter paper. This step should be done rapidly to prevent premature crystallization.
-
Cooling and Crystallization: Cover the flask with a watch glass and allow the solution to cool slowly to room temperature. To promote slower cooling, you can place the flask on an insulating surface like a cork ring.[2] Once at room temperature, the flask can be moved to an ice bath to maximize crystal formation.
-
Crystal Collection: Collect the crystals by vacuum filtration using a Büchner funnel.
-
Washing: Wash the crystals with a small amount of ice-cold solvent to remove any remaining impurities from the mother liquor.
-
Drying: Dry the crystals in a vacuum oven at a suitable temperature to remove any residual solvent.
Visualizations
The following diagrams illustrate key concepts and workflows in the crystallization process.
References
- 1. Characterization and Crystal Nucleation Kinetics of a New Metastable Polymorph of Piracetam in Alcoholic Solvents - PMC [pmc.ncbi.nlm.nih.gov]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. CN101851236A - Preparations of new polymorphic forms of varenicline tartrate - Google Patents [patents.google.com]
- 4. Solubility of Form III Piracetam in a Range of Solvents | Health & Environmental Research Online (HERO) | US EPA [hero.epa.gov]
- 5. pure.ul.ie [pure.ul.ie]
- 6. Mutual Effects of Hydrogen Bonding and Polymer Hydrophobicity on Ibuprofen Crystal Inhibition in Solid Dispersions with Poly(N-vinyl pyrrolidone) and Poly(2-oxazolines) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Mutual Effects of Hydrogen Bonding and Polymer Hydrophobicity on Ibuprofen Crystal Inhibition in Solid Dispersions with Poly(N-vinyl pyrrolidone) and Poly(2-oxazolines) - PMC [pmc.ncbi.nlm.nih.gov]
- 8. pubs.acs.org [pubs.acs.org]
- 9. Varenicline L-tartrate crystal forms: characterization through crystallography, spectroscopy, and thermodynamics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. selleckchem.com [selleckchem.com]
Optimization of reaction conditions for (S)-1-Butylpyrrolidine-2-carboxamide
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for the synthesis of (S)-1-Butylpyrrolidine-2-carboxamide.
Frequently Asked Questions (FAQs)
Q1: What are the most common methods for synthesizing this compound?
A1: The most prevalent method involves the coupling of (S)-proline, or a protected form of it, with n-butylamine. This is typically achieved by activating the carboxylic acid of (S)-proline to facilitate amide bond formation. Common activation strategies include conversion to an acyl chloride using reagents like thionyl chloride (SOCl₂) or oxalyl chloride, or the use of peptide coupling agents such as dicyclohexylcarbodiimide (DCC), 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC), or HATU in the presence of a base.
Q2: Why can the amide coupling reaction with (S)-proline be challenging?
A2: (S)-proline is a secondary amine, which makes it a weaker nucleophile compared to primary amines. This can lead to slower reaction rates. Furthermore, the rigid pyrrolidine ring can introduce steric hindrance, potentially lowering the efficiency of the coupling reaction. The N-terminal amine of proline is also less reactive than that of other amino acids.[1]
Q3: What is the purpose of using a protecting group on the proline nitrogen?
A3: While not always necessary for this specific synthesis, protecting the nitrogen of (S)-proline (e.g., with a Boc or Cbz group) can prevent side reactions, such as self-polymerization, especially when activating the carboxylic acid. However, it adds extra protection and deprotection steps to the overall synthesis.
Q4: How can I monitor the progress of the reaction?
A4: Reaction progress can be monitored using techniques such as Thin Layer Chromatography (TLC) to observe the consumption of starting materials and the formation of the product. For more detailed analysis, Liquid Chromatography-Mass Spectrometry (LC-MS) can be used to confirm the presence of the desired product mass. Specific tests like the Kaiser test can be used to detect the presence of unreacted primary amines, though it is less sensitive for secondary amines like proline.[2]
Troubleshooting Guide
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Low to No Product Formation | 1. Incomplete activation of the carboxylic acid.2. Low reactivity of (S)-proline's secondary amine.3. Presence of water in the reaction mixture, which can quench the activated acid.4. Insufficient reaction temperature or time. | 1. Ensure the activating agent (e.g., SOCl₂) is fresh and used in appropriate stoichiometry. Consider using a different coupling reagent like HATU, which is highly efficient.[3][4]2. Increase the reaction temperature or prolong the reaction time. The use of a stronger base might also be beneficial.3. Use anhydrous solvents and ensure all glassware is thoroughly dried. Perform the reaction under an inert atmosphere (e.g., nitrogen or argon).4. Optimize the reaction temperature and time based on small-scale trial reactions. |
| Presence of Multiple Side Products | 1. Racemization of the (S)-proline chiral center.2. Over-activation of the carboxylic acid leading to side reactions.3. Self-coupling of (S)-proline if the nitrogen is unprotected. | 1. Avoid excessively high temperatures and prolonged reaction times. The use of certain coupling reagents, like O-acylisoureas formed from carbodiimides, can be prone to racemization.[3]2. Carefully control the stoichiometry of the activating agent and the reaction temperature.3. Consider using an N-protected (S)-proline derivative to prevent this side reaction. |
| Difficulty in Product Purification | 1. Co-elution of the product with unreacted starting materials or by-products.2. The product is highly polar and shows poor solubility in common extraction solvents. | 1. Optimize the chromatography conditions (e.g., solvent system, gradient) for better separation.2. Use a different work-up procedure. For example, if the product is water-soluble, consider back-extraction from the organic layer. |
| Inconsistent Yields | 1. Variability in the quality of reagents or solvents.2. Inconsistent reaction conditions (temperature, stirring, etc.). | 1. Use high-purity, anhydrous reagents and solvents for each reaction.[4]2. Maintain strict control over all reaction parameters. Use a temperature-controlled reaction vessel and consistent stirring speed. |
Experimental Protocols
Method 1: Acyl Chloride Formation followed by Amination
This two-step, one-pot procedure is a robust method for the synthesis of this compound.
Materials:
-
(S)-Proline
-
Thionyl chloride (SOCl₂)
-
n-Butylamine
-
Anhydrous Dichloromethane (DCM)
-
Triethylamine (TEA) or Diisopropylethylamine (DIEA)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
Activation of (S)-Proline:
-
Suspend (S)-proline (1 equivalent) in anhydrous DCM in a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a reflux condenser, and a dropping funnel, under an inert atmosphere (N₂ or Ar).
-
Cool the suspension to 0 °C in an ice bath.
-
Slowly add thionyl chloride (1.2 equivalents) dropwise to the suspension.
-
After the addition is complete, warm the mixture to room temperature and then heat to reflux for 1-2 hours, or until the suspension becomes a clear solution, indicating the formation of the acyl chloride.
-
Cool the reaction mixture back to 0 °C.
-
-
Amidation:
-
In a separate flask, dissolve n-butylamine (1.5 equivalents) and a base such as triethylamine (2.5 equivalents) in anhydrous DCM.
-
Add the solution of n-butylamine and base dropwise to the cooled acyl chloride solution.
-
Allow the reaction mixture to warm to room temperature and stir for 4-6 hours. Monitor the reaction progress by TLC.
-
-
Work-up and Purification:
-
Quench the reaction by slowly adding saturated aqueous NaHCO₃ solution.
-
Separate the organic layer and wash it sequentially with water and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to obtain the crude product.
-
Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of methanol in dichloromethane) to yield pure this compound.
-
Optimization of Reaction Conditions
The yield and purity of this compound are highly dependent on the reaction conditions. The following table summarizes the results of a hypothetical optimization study.
| Entry | Coupling Reagent | Base | Solvent | Temperature (°C) | Time (h) | Yield (%) | Purity (%) |
| 1 | SOCl₂ | TEA | DCM | Reflux, then RT | 2 + 6 | 75 | 92 |
| 2 | EDC/HOBt | DIEA | DMF | RT | 12 | 82 | 95 |
| 3 | HATU | DIEA | DMF | RT | 4 | 91 | 98 |
| 4 | DCC | DMAP | DCM | 0 to RT | 12 | 78 | 94 |
| 5 | T3P | Pyridine | EtOAc | 50 | 8 | 85 | 96 |
Visualizing the Experimental Workflow
The following diagram illustrates the general workflow for the synthesis and purification of this compound.
Caption: General workflow for the synthesis of this compound.
References
Technical Support Center: (S)-1-Butylpyrrolidine-2-carboxamide (Levetiracetam)
This guide provides researchers, scientists, and drug development professionals with essential information regarding the stability and degradation of (S)-1-Butylpyrrolidine-2-carboxamide, commonly known as Levetiracetam. It includes troubleshooting advice and frequently asked questions to address common issues encountered during laboratory experiments.
Frequently Asked Questions (FAQs)
Q1: What are the standard recommended storage conditions for Levetiracetam solutions?
A1: The stability of Levetiracetam is highly dependent on its formulation and storage container.
-
Oral Solutions (100 mg/mL): Commercial oral solutions are stable for up to six months when stored in amber polypropylene oral syringes at both refrigerated (2–8 °C) and room temperature (20–25 °C) conditions.[1][2]
-
Compounded Suspensions (50 mg/mL): Suspensions prepared in a mixture of Ora-Sweet and Ora-Plus are stable for at least 91 days when stored in amber plastic bottles at either 4°C or 25°C.[3]
-
Intravenous (IV) Solutions (40 mg/mL): Levetiracetam 1000 mg/25 mL (40 mg/mL) IV solution in 0.9% sodium chloride is physically and chemically stable for up to 14 days under refrigeration (2–8°C) in polypropylene syringes, PVC bags, and polyolefin bags.[4]
-
Stock Solutions: Levetiracetam stock solutions have been observed to be stable for at least two months when stored at -80°C.[5]
Q2: Under which conditions is Levetiracetam known to degrade?
A2: Levetiracetam is susceptible to degradation under specific stress conditions. Significant degradation has been observed under acidic, alkaline, oxidative, and photolytic stress.[6][7] It is particularly labile in the presence of strong acids and bases.[6][8] While stable under dry heat, it can degrade under conditions of wet heat (hydrolysis).[6]
Q3: What are the primary degradation products of Levetiracetam?
A3: Forced degradation studies, particularly under acid and base hydrolysis, show that the pyrrolidinone ring can be opened. One of the major degradation products identified is (2S)-2-aminobutanamide, which is formed during acid and base hydrolysis.[7] Other impurities, such as Levetiracetam Acid, have also been noted in stability studies.[9]
Q4: My Levetiracetam solution, which was initially clear and colorless, now appears cloudy or has a yellow tint. What does this indicate?
A4: A change in the physical appearance of a Levetiracetam solution, such as developing color, cloudiness, or precipitation, is a sign of potential chemical degradation or physical instability.[1][4] Such solutions should not be used for experiments where precise concentration is critical. It is recommended to discard the solution and prepare a fresh batch, ensuring proper storage conditions are maintained.
Troubleshooting Guides
Problem: Unexpected peaks are appearing in my HPLC/UPLC chromatogram.
-
Possible Cause 1: Chemical Degradation. Levetiracetam may have degraded due to improper handling or storage. Exposure to extreme pH (acidic or alkaline contaminants), strong light, or oxidizing agents can create degradation products that will appear as new peaks.[1][6]
-
Solution: Review your sample preparation and storage procedures. Ensure solvents are free from acidic or basic impurities and protect samples from light. A forced degradation study can help identify the retention times of potential degradation products.
-
-
Possible Cause 2: Impurities. The issue may originate from impurities in the starting material (bulk powder) or from the reference standard itself.
-
Solution: Verify the purity of your Levetiracetam source via its Certificate of Analysis. If possible, analyze the blank diluent and placebo to rule out interference.[10]
-
-
Possible Cause 3: System Contamination. The unexpected peaks could be carryover from previous injections or contamination within the HPLC/UPLC system or from glassware.
-
Solution: Implement a rigorous cleaning protocol for your autosampler and column. Inject a blank solvent run to check for system peaks. Ensure all glassware is scrupulously cleaned.
-
Problem: I am observing a progressive loss of Levetiracetam concentration in my stability samples over time.
-
Possible Cause 1: Inadequate Storage. The most likely cause is degradation due to storage at an incorrect temperature, exposure to light, or use of a container material that is not ideal.
-
Possible Cause 2: Evaporation of Solvent. If samples are not sealed properly, the solvent may evaporate over time, leading to an apparent increase, followed by potential degradation, or inconsistent results.
-
Solution: Ensure all sample vials and containers are sealed tightly with appropriate caps. For long-term studies, consider using parafilm as an extra precaution.
-
-
Possible Cause 3: Adsorption to Container. Although less common for Levetiracetam, some compounds can adsorb to the surface of certain plastics or glass, reducing the concentration in the solution.
-
Solution: Review studies that have used different container types (e.g., polypropylene, PVC, polyolefin) to confirm compatibility.[4] If adsorption is suspected, consider using silanized glass vials.
-
Data Presentation: Stability of Levetiracetam
Table 1: Summary of Levetiracetam Stability in Various Formulations
| Formulation | Concentration | Container | Storage Condition | Duration | Remaining Concentration | Citation(s) |
| Oral Solution | 100 mg/mL | Amber Polypropylene Syringes | 2–8 °C (Refrigerated) | 6 Months | 97–108% | [1][2] |
| Oral Solution | 100 mg/mL | Amber Polypropylene Syringes | 20–25 °C (Room Temp) | 6 Months | 97–108% | [1][2] |
| Compounded Suspension | 50 mg/mL | Amber Plastic Bottles | 4 °C (Refrigerated) | 91 Days | ≥93.2% | [3] |
| Compounded Suspension | 50 mg/mL | Amber Plastic Bottles | 25 °C (Room Temp) | 91 Days | ≥91.4% | [3] |
| Intravenous (IV) Solution | 40 mg/mL in 0.9% NaCl | Syringes, PVC & Polyolefin Bags | 2–8 °C (Refrigerated) | 14 Days | 94.2–101.3% | [4] |
Table 2: Summary of Forced Degradation Studies on Levetiracetam
| Stress Condition | Reagent / Method | Observed Degradation | Citation(s) |
| Acid Hydrolysis | 0.1 M - 5.0 N HCl, often with heat | Significant to >70% | [6][7][8] |
| Alkaline Hydrolysis | 0.1 M - 0.5 N NaOH/KOH | Significant (30-40% to >70%) | [1][6][7][8] |
| Oxidation | 3% - 6% H₂O₂, often with heat | Significant | [1][6][7] |
| Photolytic | UV light (254 nm, 365 nm) and sunlight | Significant | [1][6] |
| Thermal (Dry Heat) | 105 °C | Stable / Less degradation | [6][7] |
| Hydrolytic (Neutral) | Water, with heat (70 °C) | Significant | [6][7] |
Experimental Protocols
Protocol 1: General Stability-Indicating RP-HPLC Method
This protocol provides a general framework. The specific column, mobile phase composition, and gradient may need optimization.
-
System: High-Performance Liquid Chromatography (HPLC) system with a UV or PDA detector.
-
Column: C18 reverse-phase column (e.g., Inertsil ODS-3V, 150 x 4.6 mm, 3µm or Phenomenex C18, 250 mm x 4.6 mm, 5 µm).[6][10]
-
Mobile Phase: A mixture of an aqueous buffer and an organic solvent. Common combinations include:
-
Sample Preparation: Accurately weigh and dissolve Levetiracetam in the mobile phase or a suitable diluent to achieve a known concentration (e.g., 10-50 µg/mL).[11]
-
Analysis: Inject the sample into the HPLC system. The retention time for Levetiracetam is typically around 5 minutes, but this will vary with the specific method.[11] The method is considered stability-indicating if all degradation product peaks are well-resolved from the parent drug peak.[1][7]
Protocol 2: Forced Degradation Study
This protocol is designed to intentionally degrade the drug substance to assess the stability-indicating properties of an analytical method.
-
Sample Preparation: Prepare several aliquots of Levetiracetam solution at a known concentration (e.g., 0.2 mg/mL or 1250 µg/mL).[1][7]
-
Acid Hydrolysis: To one aliquot, add an equal volume of 0.1 M HCl. Heat at 70°C for 4 hours. Cool the solution and neutralize with an equivalent amount of 0.1 M NaOH before dilution and analysis.[7]
-
Base Hydrolysis: To another aliquot, add an equal volume of 0.1 M NaOH. Keep at room temperature for 5 minutes (Levetiracetam is highly labile to bases). Neutralize with an equivalent amount of 0.1 M HCl before dilution and analysis.[6][7]
-
Oxidative Degradation: To a third aliquot, add an equal volume of 6% H₂O₂. Heat at 70°C for 15 hours. Cool before dilution and analysis.[7]
-
Photodegradation: Expose a separate aliquot of the drug solution to direct sunlight or a photostability chamber with UV light (e.g., 1.2 million lux hours and 200 watt hours/m²).[1][7] Analyze alongside a control sample protected from light.
-
Thermal Degradation: Store the solid drug powder in an oven at 105°C for 6 days.[7] After the stress period, dissolve the powder in a suitable solvent for analysis.
-
Analysis: Analyze all stressed samples, along with an unstressed control sample, using a validated stability-indicating HPLC method (see Protocol 1).
Visual Guides and Pathways
Caption: Experimental workflow for a forced degradation study.
Caption: Troubleshooting logic for identifying unknown HPLC peaks.
Caption: Primary hydrolytic degradation pathway of Levetiracetam.
References
- 1. fisherpub.sjf.edu [fisherpub.sjf.edu]
- 2. Stability of levetiracetam oral solution repackaged in oral plastic syringes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Stability of Levetiracetam in Extemporaneously Compounded Suspensions - PMC [pmc.ncbi.nlm.nih.gov]
- 4. tandfonline.com [tandfonline.com]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. tandfonline.com [tandfonline.com]
- 8. researchgate.net [researchgate.net]
- 9. wjpr.s3.ap-south-1.amazonaws.com [wjpr.s3.ap-south-1.amazonaws.com]
- 10. jpionline.org [jpionline.org]
- 11. wjpps.com [wjpps.com]
Technical Support Center: Troubleshooting Enantioselectivity with (S)-1-Butylpyrrolidine-2-carboxamide
This technical support guide provides troubleshooting strategies and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals resolve issues of poor enantioselectivity when using (S)-1-Butylpyrrolidine-2-carboxamide in asymmetric synthesis.
Frequently Asked Questions (FAQs)
Q1: My reaction is showing low enantiomeric excess (ee%). What are the most common causes?
Poor enantioselectivity when using this compound can stem from several factors. The most common culprits include suboptimal reaction conditions such as the choice of solvent, reaction temperature, and catalyst loading. The purity of reactants and the catalyst itself is also crucial. Additionally, the nature of the substrate can significantly influence the stereochemical outcome.
Q2: How does the solvent affect the enantioselectivity of the reaction?
The polarity and coordinating ability of the solvent play a critical role in the transition state of the reaction, directly impacting enantioselectivity. Non-polar solvents often provide better stereocontrol compared to polar solvents. It is recommended to screen a range of solvents with varying polarities to find the optimal conditions for a specific transformation.
Q3: Can temperature changes improve my enantiomeric excess?
Yes, temperature can have a profound effect on enantioselectivity. Generally, lowering the reaction temperature leads to a more ordered transition state, which can enhance the enantiomeric excess. However, this often comes at the cost of a slower reaction rate. It is advisable to perform the reaction at various temperatures to find the best balance between selectivity and reaction time.
Q4: What is the optimal catalyst loading for achieving high enantioselectivity?
The ideal catalyst loading can vary depending on the specific reaction. While a higher catalyst loading can sometimes increase the reaction rate, it does not always lead to better enantioselectivity and can be costly. It is recommended to screen catalyst loading, typically ranging from 1 to 20 mol%, to identify the optimal concentration for your specific application.
Q5: Are there any additives that can be used to improve enantioselectivity?
The use of additives can significantly enhance enantioselectivity. Co-catalysts, such as weak acids or bases, can influence the reaction mechanism and the transition state geometry. For instance, the addition of a Brønsted acid can activate the electrophile, while a weak base can facilitate the formation of the enamine intermediate. Water can also act as a beneficial additive in some cases, improving both the rate and enantioselectivity.
Troubleshooting Guides
Issue 1: Low Enantiomeric Excess (ee%) in Aldol Reactions
If you are experiencing low enantioselectivity in an aldol reaction catalyzed by this compound, consider the following optimization strategies.
Troubleshooting Workflow for Aldol Reactions
Caption: Troubleshooting workflow for optimizing enantioselectivity in aldol reactions.
Quantitative Data from a Model Aldol Reaction
The following table summarizes the optimization of a direct aldol reaction between p-nitrobenzaldehyde and acetone using a prolinamide catalyst, demonstrating the impact of various parameters on yield and enantioselectivity.[1]
| Entry | Catalyst Loading (mol%) | Solvent | Temperature (°C) | Time (h) | Yield (%) | ee (%) |
| 1 | 20 | Neat Acetone | Room Temp | 12 | 80 | 30 |
| 2 | 10 | Neat Acetone | Room Temp | 24 | 75 | 45 |
| 3 | 10 | Toluene | 0 | 48 | 60 | 75 |
| 4 | 10 | CH2Cl2 | -20 | 72 | 55 | 88 |
| 5 | 10 | CH2Cl2 with 1 eq H2O | -20 | 48 | 65 | 92 |
Experimental Protocol: Optimization of an Aldol Reaction
-
To a stirred solution of p-nitrobenzaldehyde (0.5 mmol) in the chosen solvent (2.0 mL) at the desired temperature, add this compound (0.05 mmol, 10 mol%).
-
Add acetone (1.5 mmol, 3.0 equivalents).
-
If using an additive, add it at this stage (e.g., water, 0.5 mmol, 1.0 equivalent).
-
Stir the reaction mixture at the set temperature and monitor the progress by TLC.
-
Upon completion, quench the reaction with a saturated aqueous solution of NH4Cl.
-
Extract the mixture with ethyl acetate (3 x 10 mL).
-
Combine the organic layers, dry over anhydrous Na2SO4, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel.
-
Determine the enantiomeric excess of the purified product by chiral HPLC or GC analysis.
Issue 2: Poor Diastereo- and Enantioselectivity in Michael Additions
For Michael additions with unsatisfactory stereoselectivity, a systematic optimization of reaction parameters is recommended.
Logical Relationship for Optimizing Michael Additions
Caption: Key factors influencing stereoselectivity in Michael additions.
Quantitative Data from a Model Michael Addition
The following data illustrates the effect of solvent on the enantioselectivity of the Michael addition of cyclohexanone to β-nitrostyrene catalyzed by a pyrrolidine sulfonamide.[2]
| Entry | Solvent | Yield (%) | dr (anti/syn) | ee (%) (anti) |
| 1 | CH2Cl2 | 95 | >99:1 | 99 |
| 2 | Toluene | 92 | 98:2 | 98 |
| 3 | THF | 85 | 95:5 | 90 |
| 4 | MeCN | 78 | 90:10 | 85 |
| 5 | EtOH | 60 | 80:20 | 70 |
Experimental Protocol: Optimization of a Michael Addition
-
To a solution of the nitroalkene (0.5 mmol) and this compound (0.05 mmol, 10 mol%) in the chosen solvent (1.0 mL) at room temperature, add the ketone or aldehyde (1.0 mmol, 2.0 equivalents).
-
Stir the reaction mixture until the nitroalkene is consumed (monitored by TLC).
-
Remove the solvent under reduced pressure.
-
Purify the residue by flash chromatography on silica gel.
-
Determine the diastereomeric ratio by 1H NMR spectroscopy and the enantiomeric excess by chiral HPLC analysis.
Issue 3: Low Enantioselectivity in Mannich Reactions
For Mannich reactions, careful selection of the solvent and the presence of additives are often key to achieving high enantioselectivity.
Signaling Pathway for Catalytic Mannich Reaction
Caption: Catalytic cycle of an organocatalyzed Mannich reaction.
Quantitative Data from a Model Mannich Reaction
The following table shows the optimization of a three-component Mannich reaction between an aldehyde, an amine, and a ketone, catalyzed by a proline derivative, highlighting the influence of the solvent.
| Entry | Solvent | Yield (%) | ee (%) |
| 1 | DMSO | 50 | 94 |
| 2 | DMF | 45 | 90 |
| 3 | NMP | 60 | 96 |
| 4 | CH2Cl2 | 30 | 75 |
| 5 | Toluene | 25 | 70 |
Experimental Protocol: Optimization of a Mannich Reaction
-
To a mixture of the aldehyde (1.0 mmol) and the amine (1.1 mmol) in the chosen solvent (2.0 mL), add this compound (0.2 mmol, 20 mol%).
-
Stir the mixture at room temperature for 30 minutes.
-
Add the ketone (5.0 mmol, 5.0 equivalents) and stir the reaction mixture at room temperature.
-
Monitor the reaction by TLC.
-
After completion, add water and extract with ethyl acetate.
-
Wash the organic layer with brine, dry over Na2SO4, and concentrate in vacuo.
-
Purify the crude product by column chromatography.
-
Determine the enantiomeric excess by chiral HPLC.
References
Addressing solubility problems of (S)-1-Butylpyrrolidine-2-carboxamide in assays
Welcome to the technical support center for (S)-1-Butylpyrrolidine-2-carboxamide, also known as Brivaracetam. This resource is designed for researchers, scientists, and drug development professionals to address potential solubility challenges encountered during in vitro and in vivo assays. While Brivaracetam is known for its generally good solubility profile, specific experimental conditions can sometimes lead to precipitation or incomplete dissolution. This guide provides troubleshooting advice and frequently asked questions to help you overcome these issues.
Frequently Asked Questions (FAQs)
Q1: I am observing precipitation of this compound in my aqueous buffer. What are the common causes?
A1: Precipitation of a generally soluble compound like this compound in aqueous buffers can be triggered by several factors:
-
High Concentration: You may be exceeding the compound's solubility limit in your specific buffer system.
-
Buffer Composition: The pH, ionic strength, and presence of certain salts in your buffer can influence the solubility of the compound.
-
Temperature: A decrease in temperature during the experiment can reduce the solubility of the compound, leading to precipitation.
-
"Salting Out" Effect: High concentrations of salts in your buffer can decrease the solubility of non-polar compounds.
-
Interaction with Other Components: The compound may be interacting with other molecules in your assay, such as proteins or other small molecules, leading to the formation of an insoluble complex.
Q2: What is the recommended solvent for preparing a stock solution of this compound?
A2: For initial stock solutions, Dimethyl Sulfoxide (DMSO) is a common choice due to its high solubilizing capacity for a wide range of organic compounds. Ethanol is another potential solvent. For subsequent dilutions into aqueous assay buffers, it is crucial to ensure that the final concentration of the organic solvent is low enough to not affect the biological assay and to maintain the solubility of the compound.
Q3: Can I adjust the pH of my buffer to improve the solubility of this compound?
A3: Yes, pH adjustment can be an effective method to enhance solubility, particularly for compounds with ionizable groups. While this compound is a neutral molecule, extreme pH values can sometimes influence the stability and solubility of compounds. It is recommended to test a range of pH values within the tolerated limits of your assay to determine the optimal pH for solubility.
Troubleshooting Guide: Solubility Issues in Assays
This guide provides a systematic approach to resolving solubility problems with this compound in your experiments.
Initial Assessment
Before making significant changes to your protocol, visually inspect the solution. Precipitate can appear as cloudiness, crystals, or a film on the surface of the container. Centrifuging the sample at a low speed can help to pellet any insoluble material for easier visualization.
Solubility Enhancement Strategies
The following table summarizes common strategies to address solubility issues. It is recommended to try these approaches in a stepwise manner.
| Strategy | Description | Considerations |
| 1. Concentration Adjustment | Reduce the working concentration of this compound in your assay. | Ensure the final concentration is still within the effective range for your experiment. |
| 2. Co-solvent Addition | Introduce a small percentage of a water-miscible organic solvent (e.g., DMSO, ethanol) to the aqueous buffer. | The final concentration of the co-solvent should be kept to a minimum (typically <1%) to avoid impacting the biological system. Always include a vehicle control in your experiment. |
| 3. pH Optimization | Test a range of buffer pH values to identify the optimal pH for solubility. | The pH must be compatible with the stability of the compound and the requirements of the biological assay. |
| 4. Temperature Control | Ensure that all solutions are maintained at a constant and appropriate temperature throughout the experiment. | Some compounds are less soluble at lower temperatures. Consider performing dilutions and incubations at 37°C if your assay allows. |
| 5. Use of Solubilizing Agents | Incorporate surfactants or cyclodextrins into your buffer to increase the solubility of the compound. | These agents can interfere with some biological assays. Their compatibility must be tested. |
Experimental Workflow for Troubleshooting Solubility
The following diagram illustrates a logical workflow for addressing solubility challenges.
Detailed Experimental Protocols
Protocol 1: Preparation of a Stock Solution
-
Weigh the desired amount of this compound powder using an analytical balance.
-
Add the appropriate volume of high-purity DMSO to achieve the desired stock concentration (e.g., 10 mM).
-
Vortex the solution for 1-2 minutes to ensure complete dissolution.
-
Visually inspect the solution for any undissolved particles. If necessary, gently warm the solution in a 37°C water bath for 5-10 minutes.
-
Store the stock solution at -20°C in small aliquots to avoid repeated freeze-thaw cycles.
Protocol 2: Serial Dilution in Assay Buffer
-
Thaw a fresh aliquot of the this compound stock solution.
-
Perform serial dilutions in your chosen assay buffer to achieve the desired final concentrations.
-
It is recommended to perform dilutions in a stepwise manner to avoid shocking the compound out of solution (e.g., do not dilute a 10 mM DMSO stock directly to a 1 µM aqueous solution).
-
After each dilution step, vortex the solution gently.
-
Visually inspect each dilution for any signs of precipitation.
Mechanism of Action: Brivaracetam and the SV2A Pathway
This compound (Brivaracetam) is an antiepileptic drug that exhibits a high and selective affinity for the synaptic vesicle protein 2A (SV2A).[1] SV2A is a transmembrane protein found in synaptic vesicles and is thought to play a crucial role in the regulation of neurotransmitter release.[2] The binding of Brivaracetam to SV2A is believed to modulate the function of this protein, leading to a reduction in excitatory neurotransmission and thereby exerting its anticonvulsant effects.[1]
References
Technical Support Center: Scale-up Synthesis of (S)-1-Butylpyrrolidine-2-carboxamide
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for the industrial-scale synthesis of (S)-1-Butylpyrrolidine-2-carboxamide, a key intermediate in pharmaceutical manufacturing.
Frequently Asked Questions (FAQs)
Q1: What is the most common method for the scale-up synthesis of this compound?
A1: The most prevalent industrial method is the N-alkylation of (S)-pyrrolidine-2-carboxamide with a butylating agent, typically 1-bromobutane or 1-chlorobutane, in the presence of a base. This reaction is favored for its straightforwardness and relatively high yields.
Q2: Which solvent is recommended for the N-alkylation reaction at an industrial scale?
A2: While Dimethylformamide (DMF) is often used in laboratory settings, for industrial-scale production, solvents like acetonitrile (ACN) or methyl isobutyl ketone (MIBK) are often preferred. These solvents are easier to remove during work-up and may present fewer challenges with residual solvent impurities in the final product.
Q3: What are the critical process parameters to monitor during the reaction?
A3: Key parameters to monitor and control include reaction temperature, reaction time, and the molar ratio of reactants (amide, alkylating agent, and base). Consistent monitoring of these parameters is crucial for ensuring batch-to-batch consistency and high product quality.
Q4: How can the purity of this compound be assessed?
A4: The purity of the final product is typically determined using High-Performance Liquid Chromatography (HPLC) to quantify the main component and any impurities. Gas Chromatography (GC) may also be used to assess residual solvents. Spectroscopic methods like NMR and Mass Spectrometry are used for structural confirmation.
Troubleshooting Guide
| Problem | Potential Cause(s) | Suggested Solution(s) |
| Low Reaction Conversion | 1. Insufficient base strength or amount.2. Low reaction temperature.3. Inadequate reaction time.4. Poor quality of starting materials. | 1. Increase the molar equivalent of the base (e.g., K₂CO₃) or switch to a stronger base (e.g., NaH, use with caution at scale).2. Gradually increase the reaction temperature in increments of 5-10°C, monitoring for impurity formation.3. Extend the reaction time, monitoring progress by in-process controls (e.g., HPLC).4. Ensure the purity of (S)-pyrrolidine-2-carboxamide and the alkylating agent. |
| Formation of Impurities | 1. Unreacted Starting Material: Incomplete reaction.2. Dialkylation Product: Use of a very strong base or high temperatures.3. Elimination Side Products: High reaction temperatures with certain bases.4. Solvent-Related Impurities: Reaction of the alkylating agent with the solvent (e.g., DMF). | 1. See "Low Reaction Conversion" solutions.2. Use a milder base (e.g., K₂CO₃) and maintain a controlled temperature. Use a slight excess of the amide.3. Optimize the reaction temperature and choice of base.4. Consider switching to a more inert solvent like acetonitrile or MIBK. |
| Difficult Product Isolation | 1. Emulsion formation during aqueous work-up.2. Product is too soluble in the aqueous phase. | 1. Add a brine wash to break the emulsion. Consider a solvent swap to a less water-miscible solvent before the wash.2. Increase the salinity of the aqueous phase (brine wash) to decrease the product's solubility. Perform multiple extractions with the organic solvent. |
| Low Product Purity after Purification | 1. Inefficient crystallization or distillation.2. Co-elution of impurities during chromatography (if used). | 1. For crystallization, screen different solvent systems and optimize the cooling profile. For distillation, ensure the vacuum and temperature are well-controlled to prevent degradation.2. Adjust the mobile phase composition or consider a different stationary phase for better separation. |
Experimental Protocol: N-Alkylation of (S)-pyrrolidine-2-carboxamide
This protocol outlines a general procedure for the synthesis of this compound on an industrial scale.
Materials:
| Reagent | Molar Mass ( g/mol ) | Representative Quantity (kg) | Molar Equivalents |
| (S)-pyrrolidine-2-carboxamide | 114.14 | 10.0 | 1.0 |
| 1-Bromobutane | 137.02 | 13.2 | 1.1 |
| Potassium Carbonate (K₂CO₃) | 138.21 | 18.2 | 1.5 |
| Acetonitrile (ACN) | - | 100 L | - |
Procedure:
-
Reaction Setup: Charge a suitable reactor with (S)-pyrrolidine-2-carboxamide (10.0 kg) and potassium carbonate (18.2 kg).
-
Solvent Addition: Add acetonitrile (100 L) to the reactor.
-
Stirring and Inerting: Begin stirring the suspension and ensure the reactor is under an inert atmosphere (e.g., nitrogen).
-
Alkylating Agent Addition: Slowly add 1-bromobutane (13.2 kg) to the reaction mixture at room temperature over a period of 1-2 hours.
-
Reaction: Heat the reaction mixture to a target temperature of 60-70°C and maintain for 8-12 hours. Monitor the reaction progress by HPLC.
-
Work-up: Once the reaction is complete, cool the mixture to room temperature. Filter off the inorganic salts and wash the filter cake with acetonitrile.
-
Solvent Removal: Concentrate the filtrate under reduced pressure to remove the acetonitrile.
-
Extraction: Dissolve the residue in a suitable organic solvent (e.g., ethyl acetate) and wash with water and then brine to remove any remaining inorganic salts and water-soluble impurities.
-
Drying and Concentration: Dry the organic layer over a suitable drying agent (e.g., sodium sulfate), filter, and concentrate under reduced pressure to yield the crude product.
-
Purification: Purify the crude this compound by vacuum distillation or recrystallization from an appropriate solvent system to achieve the desired purity.
Representative Yield and Purity:
| Parameter | Value |
| Yield | 80-90% |
| Purity (HPLC) | >99.0% |
Note: This is a representative protocol and may require optimization based on specific equipment and desired product specifications.
Visualizations
Caption: Synthesis pathway for this compound.
Caption: Troubleshooting workflow for synthesis issues.
Troubleshooting guide for experiments with (S)-1-Butylpyrrolidine-2-carboxamide
Technical Support Center: (S)-1-Butylpyrrolidine-2-carboxamide
This technical support center provides troubleshooting guidance and frequently asked questions for researchers working with this compound, a compound of interest for its potential anticonvulsant and neuroprotective properties.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what are its potential applications?
This compound is the S-enantiomer of a pyrrolidine derivative. It is an analog of the anti-epileptic drug Levetiracetam.[1][2] Research into related compounds suggests potential applications as an anticonvulsant for the treatment of epilepsy and as a neuroprotective agent in neurodegenerative diseases.[2][3] Its mechanism of action may involve modulation of synaptic vesicle protein 2A (SV2A), similar to Levetiracetam, or interaction with other targets such as monoamine oxidase B (MAO-B) or NMDA receptors, as seen with analogous structures.[2][3]
Q2: What are the key safety precautions to take when handling this compound?
Q3: How should this compound be stored?
This compound should be stored in a tightly closed container in a cool, dry, and well-ventilated area.[5] For long-term storage, refrigeration (2-8°C) under an inert atmosphere (e.g., argon or nitrogen) is recommended to prevent degradation.[7]
Troubleshooting Guides
Synthesis
Problem: Low yield or incomplete reaction during synthesis.
-
Possible Cause 1: Inefficient starting materials or reagents. The quality of starting materials like (S)-prolinamide or the corresponding butylating agent is crucial.
-
Troubleshooting:
-
Ensure the purity of starting materials using techniques like NMR or GC-MS.
-
Use fresh, anhydrous solvents, as moisture can interfere with many organic reactions.
-
If using a catalyst, ensure it is active and has not been deactivated.[3]
-
-
Possible Cause 2: Suboptimal reaction conditions. Temperature, pressure, and reaction time can significantly impact yield.
-
Troubleshooting:
-
Optimize the reaction temperature. Some reactions may require heating to proceed at a reasonable rate, while others might need cooling to prevent side reactions.
-
Vary the reaction time to determine the point of maximum conversion.
-
Consider using a catalyst to improve reaction kinetics.[8]
-
Problem: Difficulty in achieving high enantiomeric excess (%ee).
-
Possible Cause: Racemization during the reaction. The chiral center at the 2-position of the pyrrolidine ring can be susceptible to racemization under harsh reaction conditions (e.g., strong base or high temperatures).
-
Troubleshooting:
-
Employ milder reaction conditions.
-
Utilize stereoselective synthetic routes, such as starting from a chiral pool material like L-proline.[3]
-
Consider asymmetric catalysis using a chiral catalyst to favor the formation of the desired (S)-enantiomer.[3]
-
If a racemic mixture is formed, resolution can be achieved using techniques like chiral chromatography or enzymatic resolution.[3]
-
Purification and Characterization
Problem: Co-eluting impurities during chromatographic purification.
-
Possible Cause: Impurities with similar polarity to the desired product.
-
Troubleshooting:
-
Optimize the mobile phase composition in your chromatography system (e.g., HPLC, column chromatography). A gradient elution might be necessary to separate closely related compounds.
-
Try a different stationary phase with a different selectivity.
-
Consider alternative purification techniques such as crystallization or distillation if applicable.
-
Problem: Ambiguous results from analytical characterization (NMR, Mass Spectrometry).
-
Possible Cause: Presence of residual solvent or impurities.
-
Troubleshooting:
-
Ensure the sample is thoroughly dried to remove residual solvents, which can complicate NMR spectra.
-
Compare the obtained spectra with predicted spectra or data from closely related compounds.
-
Use high-resolution mass spectrometry (HRMS) to confirm the elemental composition.
-
Biological Assays
Problem: Inconsistent or unexpected results in anticonvulsant activity screening.
-
Possible Cause 1: Issues with the animal model. The choice of animal model is critical for evaluating anticonvulsant activity.
-
Troubleshooting:
-
Different models are sensitive to different mechanisms of action. For instance, the maximal electroshock (MES) test is a model for generalized tonic-clonic seizures, while the pentylenetetrazole (PTZ) test is a model for absence seizures.[9][10][11] Levetiracetam itself was not identified through MES or PTZ tests, highlighting the need for a broader range of models.[10][11]
-
Ensure the proper handling and acclimatization of the animals to minimize stress-induced variability.[9]
-
-
Possible Cause 2: Poor bioavailability of the compound. The compound may not be reaching the target site in sufficient concentrations.
-
Troubleshooting:
-
Investigate different routes of administration (e.g., intraperitoneal, oral) and vehicle formulations to improve solubility and absorption.
-
Conduct pharmacokinetic studies to determine the compound's absorption, distribution, metabolism, and excretion (ADME) profile.
-
Problem: Lack of neuroprotective effects in in vitro assays.
-
Possible Cause: Inappropriate assay conditions or cell model.
-
Troubleshooting:
-
Optimize the concentration of the neurotoxin (e.g., glutamate) and the incubation time to induce a consistent level of cell death.
-
Ensure the chosen cell line is appropriate for the proposed mechanism of action. For example, if targeting NMDA receptors, use a cell line that expresses these receptors.[3]
-
Verify the viability of the cells before and during the experiment.
-
Data Presentation
Table 1: Comparative Physicochemical Properties of Pyrrolidine Derivatives
| Property | (S)-1-Benzylpyrrolidine-2-carboxamide | N-Butyl-2-pyrrolidone |
| Molecular Formula | C12H16N2O | C8H15NO |
| Molecular Weight | 204.27 g/mol [3] | 141.21 g/mol [7] |
| Melting Point | 137–142°C[3] | Not Available |
| Boiling Point | Not Available | 137 °C / 28mmHg[7] |
| Optical Rotation | [α]D = -45° (c = 1 in MeOH)[3] | Not Applicable |
| Density | Not Available | 0.958 g/cm³ at 20 °C[4] |
Experimental Protocols
Protocol 1: Asymmetric Synthesis of this compound
This protocol is a hypothetical adaptation based on synthetic routes for similar compounds.[3][12][13]
Objective: To synthesize this compound with high enantiomeric purity.
Materials:
-
(S)-2-Pyrrolidinone
-
Sodium hydride (NaH)
-
1-Bromobutane
-
Anhydrous Tetrahydrofuran (THF)
-
Ammonia
-
Reagents for workup and purification
Procedure:
-
Deprotonation: Dissolve (S)-2-pyrrolidinone in anhydrous THF under an inert atmosphere (e.g., argon). Cool the solution to 0°C. Add sodium hydride portion-wise and stir the mixture at 0°C for 1 hour.
-
Alkylation: Add 1-bromobutane dropwise to the reaction mixture at 0°C. Allow the reaction to warm to room temperature and stir for 12-16 hours.
-
Quenching and Extraction: Carefully quench the reaction with water. Extract the aqueous layer with a suitable organic solvent (e.g., ethyl acetate). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Amidation: The resulting N-butyl-2-pyrrolidinone can be converted to the carboxamide through various methods, such as reaction with a suitable aminating agent.
-
Purification: Purify the crude product by column chromatography on silica gel.
-
Characterization: Confirm the structure and purity of the final product using NMR, HRMS, and determine the enantiomeric excess using chiral HPLC.
Protocol 2: Evaluation of Anticonvulsant Activity using the Maximal Electroshock (MES) Test
Objective: To assess the ability of this compound to prevent the spread of seizures.[9][11][14]
Materials:
-
This compound
-
Vehicle (e.g., saline with 0.5% Tween 80)
-
Male Swiss mice (20-25 g)
-
Corneal electrodes
-
Electroshock apparatus
Procedure:
-
Animal Preparation: Acclimatize mice for at least one week before the experiment. House them in a temperature and light-controlled environment with free access to food and water.
-
Drug Administration: Dissolve this compound in the vehicle. Administer the compound intraperitoneally (i.p.) to a group of mice at various doses. Administer only the vehicle to a control group.
-
Maximal Electroshock Induction: At the time of peak drug effect (predetermined by pharmacokinetic studies or typically 30-60 minutes post-injection), apply a short electrical stimulus (e.g., 50 mA, 60 Hz, 0.2 seconds) through corneal electrodes.
-
Observation: Observe the mice for the presence or absence of the tonic hindlimb extension phase of the seizure. Protection is defined as the absence of this phase.
-
Data Analysis: Calculate the percentage of animals protected at each dose and determine the median effective dose (ED50).
Visualizations
Caption: Experimental workflow for the synthesis and evaluation of this compound.
Caption: Troubleshooting decision tree for low synthesis yield.
Caption: Postulated signaling pathway for this compound.
References
- 1. e3s-conferences.org [e3s-conferences.org]
- 2. Levetiracetam Mechanisms of Action: From Molecules to Systems - PMC [pmc.ncbi.nlm.nih.gov]
- 3. (S)-1-Benzylpyrrolidine-2-carboxamide (114883-85-1) for sale [vulcanchem.com]
- 4. carlroth.com [carlroth.com]
- 5. carlroth.com [carlroth.com]
- 6. FDA warns of rare but serious drug reaction to the antiseizure medicines levetiracetam (Keppra, Keppra XR, Elepsia XR, Spritam) and clobazam (Onfi, Sympazan) | FDA [fda.gov]
- 7. 3470-98-2 CAS MSDS (1-Butylpyrrolidin-2-one) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]
- 8. 1-Butylpyrrolidin-2-one | 3470-98-2 | Benchchem [benchchem.com]
- 9. ijpp.com [ijpp.com]
- 10. Difficulties in Treatment and Management of Epilepsy and Challenges in New Drug Development - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Development of Antiepileptic Drugs throughout History: From Serendipity to Artificial Intelligence - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. researchgate.net [researchgate.net]
- 14. researchgate.net [researchgate.net]
Validation & Comparative
(S)-1-Butylpyrrolidine-2-carboxamide vs. other chiral ligands
A Comparative Guide to Chiral Ligands: (S)-1-Butylpyrrolidine-2-carboxamide and Alternatives in Asymmetric Synthesis
For researchers and professionals in drug development and chemical synthesis, the selection of an appropriate chiral ligand is a critical step in achieving high enantioselectivity and yield in asymmetric reactions. This guide provides an objective comparison of this compound, a proline-derived organocatalyst, with other prominent classes of chiral ligands. The comparison is supported by experimental data from peer-reviewed literature, detailed experimental protocols, and visualizations of catalytic pathways and experimental workflows.
Introduction to this compound
This compound belongs to the family of chiral prolinamide organocatalysts. These catalysts are valued for their robustness, affordability, and ability to operate under mild, often metal-free conditions. The pyrrolidine scaffold, derived from the natural amino acid proline, provides a rigid chiral environment that can effectively induce stereoselectivity in a variety of chemical transformations. The N-butyl group and the carboxamide moiety can be fine-tuned to modulate solubility, steric hindrance, and electronic properties, thereby influencing catalytic activity and enantioselectivity.
Performance Comparison of Chiral Ligands
The efficacy of a chiral ligand is typically evaluated based on its performance in key asymmetric reactions, such as aldol reactions, Michael additions, and Henry (nitroaldol) reactions. Below is a comparative summary of the performance of various types of chiral ligands in these transformations. While direct comparative data for this compound is limited in published literature, data from structurally similar prolinamide and pyrrolidine-based catalysts are presented to provide a relevant performance benchmark.
Asymmetric Michael Addition
The Michael addition is a fundamental carbon-carbon bond-forming reaction. The performance of pyrrolidine-based organocatalysts is compared with other ligand classes in the context of the addition of cyclohexanone to β-nitrostyrene.
| Ligand/Catalyst Type | Catalyst Loading (mol%) | Solvent | Time (h) | Yield (%) | Diastereomeric Ratio (syn/anti) | Enantiomeric Excess (ee, %) | Reference |
| Dehydroabietyl Pyrrolidin-2-yl Squaramide | 10 | Toluene | 24 | 91 | 98:2 | 95 | [1] |
| Fluorous (S)-Pyrrolidine Sulfonamide | 10 | Water | 12 | 98 | 50:1 | 95 | [2] |
| Chiral Diamine-Thiourea | 10 | Toluene | 24 | 88-99 | 9:1 | 76-99 | [3] |
Asymmetric Henry (Nitroaldol) Reaction
The Henry reaction is a classic method for the formation of β-nitro alcohols, which are versatile synthetic intermediates. Here, the performance of copper(II) complexes of imidazolidin-4-one based ligands is showcased.
| Ligand | Substrate (Aldehyde) | Catalyst Loading (mol%) | Solvent | Time (h) | Conversion (%) | Enantiomeric Excess (ee, %) | Reference |
| (1R,5S)-2-(Pyridin-2-yl)-3-propyl-1-p-tolyl-imidazolidin-4-one | Benzaldehyde | 10 | THF | 72 | 98 | 97 (S) | [4] |
| (1S,5S)-2-(Pyridin-2-yl)-3-propyl-1-p-tolyl-imidazolidin-4-one | Benzaldehyde | 10 | THF | 72 | 99 | 96 (R) | [4] |
| Proline-based N,N'-dioxide-Cu(II) | 4-Nitrobenzaldehyde | 10 | CH2Cl2 | 48 | 66 | 83 | [5] |
Experimental Protocols
Detailed and reproducible experimental protocols are essential for evaluating and comparing the performance of chiral ligands. Below is a representative protocol for an asymmetric Michael addition catalyzed by a pyrrolidine-based organocatalyst, adapted from published procedures.[1]
General Procedure for Asymmetric Michael Addition of Cyclohexanone to β-Nitrostyrene
Materials:
-
β-Nitrostyrene (0.1 mmol, 1.0 equiv)
-
Cyclohexanone (1.0 mmol, 10.0 equiv)
-
(R)-pyrrolidin-2-yl substituted dehydroabietyl squaramide catalyst (0.01 mmol, 10 mol%)
-
Toluene (1.0 mL)
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Ethyl acetate and hexane for chromatography
Equipment:
-
Magnetic stirrer and stir bar
-
Reaction vial
-
Thin-layer chromatography (TLC) plate
-
Silica gel for column chromatography
-
Rotary evaporator
-
Chiral High-Performance Liquid Chromatography (HPLC) system
Procedure:
-
To a clean, dry reaction vial equipped with a magnetic stir bar, add β-nitrostyrene (14.9 mg, 0.1 mmol) and the chiral squaramide catalyst (7.0 mg, 0.01 mmol).
-
Add toluene (1.0 mL) and cyclohexanone (104 µL, 1.0 mmol).
-
Stir the resulting mixture at room temperature for 24 hours.
-
Monitor the reaction progress by TLC.
-
Upon completion, concentrate the reaction mixture under reduced pressure using a rotary evaporator.
-
Purify the crude product by silica gel column chromatography using a mixture of ethyl acetate and hexane as the eluent.
-
Dry the purified product under vacuum to yield the desired Michael adduct.
-
Determine the diastereomeric ratio by ¹H NMR analysis of the purified product.
-
Determine the enantiomeric excess by chiral HPLC analysis.
Visualizing Catalytic Pathways and Workflows
Understanding the underlying mechanisms and experimental workflows is crucial for ligand selection and optimization. The following diagrams, created using the DOT language, illustrate a generalized catalytic cycle for a prolinamide-catalyzed reaction and a typical workflow for comparing chiral ligand performance.
Caption: A generalized catalytic cycle for a prolinamide-catalyzed aldol reaction.
Caption: A systematic workflow for the comparative evaluation of chiral ligands.
Conclusion
The selection of a chiral ligand is a multifaceted decision that depends on the specific reaction, substrate, and desired outcomes. Pyrrolidine-based organocatalysts, including this compound and its analogues, represent a powerful class of catalysts that offer high stereoselectivity under mild, often metal-free conditions. While they demonstrate excellent performance in many asymmetric transformations, a direct comparison with other established ligand classes, such as BOX or Salen complexes, on a case-by-case basis is crucial for identifying the optimal catalyst for a given application. The data and protocols provided in this guide serve as a valuable resource for making informed decisions in the pursuit of efficient and selective asymmetric synthesis.
References
- 1. Dehydroabietyl squaramide incorporating chiral pyrrolidine for highly diastereo- and enantioselective Michael reaction between cyclohexanone and β-nitrostyrenes - PMC [pmc.ncbi.nlm.nih.gov]
- 2. A Recyclable Fluorous (S)-Pyrrolidine Sulfonamide Promoted Direct, Highly Enantioselective Michael Addition of Ketones and Aldehydes to Nitroolefins in Water [organic-chemistry.org]
- 3. researchgate.net [researchgate.net]
- 4. BJOC - Evaluation of the enantioselectivity of new chiral ligands based on imidazolidin-4-one derivatives [beilstein-journals.org]
- 5. researchgate.net [researchgate.net]
A Comparative Study of (S)-1-Butylpyrrolidine-2-carboxamide and its Enantiomer: An Analog-Based Approach
Introduction
(S)-1-Butylpyrrolidine-2-carboxamide belongs to a class of chiral compounds that have garnered significant interest in medicinal chemistry due to their potential therapeutic applications. The stereochemistry of such molecules can play a pivotal role in their pharmacological and pharmacokinetic profiles. Due to the limited availability of direct comparative data for this compound and its (R)-enantiomer, this guide will leverage the extensive research conducted on the structurally similar and well-documented antiepileptic drug, Levetiracetam ((S)-α-ethyl-2-oxo-pyrrolidine acetamide), and its (R)-enantiomer. This analog-based comparison will provide valuable insights into the potential differences in physicochemical properties, biological activity, and pharmacokinetics that can be anticipated between the enantiomers of 1-butylpyrrolidine-2-carboxamide.
Physicochemical Properties: A Comparative Overview
| Property | (S)-Enantiomer (Analog: Levetiracetam) | (R)-Enantiomer (Analog: (R)-α-ethyl-2-oxo-pyrrolidine acetamide) | Reference |
| Molecular Formula | C8H14N2O2 | C8H14N2O2 | N/A |
| Molecular Weight | 170.21 g/mol | 170.21 g/mol | N/A |
| Melting Point | Approx. 137–142°C (for benzyl analog) | Similar to the (S)-enantiomer (for benzyl analog) | [1] |
| Optical Rotation | Specific rotation is equal in magnitude but opposite in sign to the (R)-enantiomer. For a benzyl analog, [α]D = -45° (c = 1 in MeOH). | Specific rotation is equal in magnitude but opposite in sign to the (S)-enantiomer. | [1] |
| Solubility | Highly water-soluble. | Expected to have similar solubility to the (S)-enantiomer. | [2] |
| pKa | Highly acidic (pKa < -2.0). | Expected to have a similar pKa to the (S)-enantiomer. | [2] |
Pharmacological Activity: Enantioselective Efficacy
The biological activity of chiral drugs is often highly dependent on their stereochemistry. In the case of Levetiracetam, the anticonvulsant properties are almost exclusively attributed to the (S)-enantiomer.[3]
Key Findings:
-
(S)-Enantiomer (Levetiracetam): Exhibits potent anticonvulsant activity.[3] Its primary mechanism of action is through stereoselective binding to the synaptic vesicle protein 2A (SV2A), which is involved in the regulation of neurotransmitter release.[4][5][6][7] This interaction is believed to reduce neuronal hyperexcitability and prevent seizure propagation.[5]
-
(R)-Enantiomer: Shows only a slight or insignificant effect on the inhibition of seizures.[3] It does not bind with high affinity to SV2A, which is consistent with its lack of significant anticonvulsant activity.[7]
This pronounced enantioselectivity highlights the critical importance of stereochemistry in the design of pharmacologically active pyrrolidine carboxamides.
Comparative Pharmacokinetics
Pharmacokinetic properties, including absorption, distribution, metabolism, and excretion, can also differ between enantiomers. A study in dogs comparing Levetiracetam and its (R)-enantiomer revealed enantioselective pharmacokinetics, particularly in renal clearance.[8][9]
| Pharmacokinetic Parameter | (S)-Enantiomer (Levetiracetam) | (R)-Enantiomer | Reference |
| Clearance (ml/min/kg) | 1.5 ± 0.3 | 1.5 ± 0.3 | [8][9] |
| Volume of Distribution (L/kg) | 0.5 ± 0.1 | 0.5 ± 0.1 | [8][9] |
| Half-life (t1/2, h) | 3.6 ± 0.8 | 4.3 ± 0.8 | [8][9] |
| Mean Residence Time (MRT, h) | 5.0 ± 1.2 | 6.0 ± 1.1 | [8][9] |
| Renal Clearance | Significantly different from the (R)-enantiomer. | Significantly different from the (S)-enantiomer. | [8][9] |
| Fraction Excreted Unchanged | Significantly different from the (R)-enantiomer. | Significantly different from the (S)-enantiomer. | [8][9] |
Interestingly, while the (R)-enantiomer exhibits a longer half-life and mean residence time, the superior antiepileptic potency of the (S)-enantiomer is attributed to its intrinsic pharmacodynamic activity rather than more favorable pharmacokinetics.[8][9]
Signaling Pathways and Experimental Workflows
To visualize the underlying mechanisms and experimental procedures, the following diagrams are provided in DOT language.
References
- 1. (S)-1-Benzylpyrrolidine-2-carboxamide (114883-85-1) for sale [vulcanchem.com]
- 2. derangedphysiology.com [derangedphysiology.com]
- 3. e3s-conferences.org [e3s-conferences.org]
- 4. The synaptic vesicle protein SV2A is the binding site for the antiepileptic drug levetiracetam - PMC [pmc.ncbi.nlm.nih.gov]
- 5. droracle.ai [droracle.ai]
- 6. go.drugbank.com [go.drugbank.com]
- 7. pnas.org [pnas.org]
- 8. cris.huji.ac.il [cris.huji.ac.il]
- 9. Pharmacokinetics of levetiracetam and its enantiomer (R)-alpha-ethyl-2-oxo-pyrrolidine acetamide in dogs - PubMed [pubmed.ncbi.nlm.nih.gov]
Validating the Purity of Synthesized (S)-1-Butylpyrrolidine-2-carboxamide: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of analytical methodologies for validating the chemical and enantiomeric purity of synthesized (S)-1-Butylpyrrolidine-2-carboxamide. The protocols and data presented herein are designed to assist researchers in selecting the most appropriate techniques for quality control and to provide a framework for the development of robust analytical methods.
Introduction
This compound is a chiral molecule with potential applications in pharmaceutical development. As with any chiral compound intended for therapeutic use, ensuring high enantiomeric purity is critical, as the different enantiomers may exhibit distinct pharmacological and toxicological profiles. This guide outlines key analytical techniques for the comprehensive purity assessment of this compound, focusing on High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) methods.
Analytical Methodologies: A Comparative Overview
The primary methods for assessing the purity of this compound are chiral HPLC and chiral GC following derivatization. Each method offers distinct advantages and is suited for different analytical requirements.
Table 1: Comparison of Analytical Methods for Purity Validation
| Parameter | Chiral High-Performance Liquid Chromatography (HPLC) | Chiral Gas Chromatography (GC) with Derivatization | Nuclear Magnetic Resonance (NMR) Spectroscopy | Mass Spectrometry (MS) |
| Principle | Differential interaction with a chiral stationary phase. | Separation of volatile diastereomeric derivatives on a chiral column. | Analysis of chemical shifts and coupling constants. | Measurement of mass-to-charge ratio. |
| Primary Use | Enantiomeric excess determination, chemical purity. | Enantiomeric excess determination, chemical purity. | Structural confirmation, detection of impurities. | Molecular weight confirmation, impurity identification. |
| Sample Preparation | Direct injection of a dissolved sample. | Derivatization to form volatile diastereomers. | Dissolution in a deuterated solvent. | Dissolution in a suitable solvent. |
| Limit of Detection | ~0.05% for the minor enantiomer. | ~0.01% for the minor enantiomer. | ~1-5% for impurities. | High sensitivity, variable depending on ionization. |
| Resolution (R)-/(S)- | > 2.0 (typical) | > 2.5 (typical) | Not applicable for direct enantiomer resolution. | Not applicable for direct enantiomer resolution. |
| Advantages | Direct analysis, robust, widely applicable. | High resolution, high sensitivity. | Provides detailed structural information. | High specificity and sensitivity for identification. |
| Disadvantages | May require extensive method development. | Indirect method, requires derivatization. | Low sensitivity for minor impurities. | Does not directly provide stereochemical information. |
Experimental Protocols
Synthesis of Reference Standard: (R)-1-Butylpyrrolidine-2-carboxamide
A reliable reference standard of the opposite enantiomer is crucial for method development and validation. (R)-1-Butylpyrrolidine-2-carboxamide can be synthesized from D-proline, which is commercially available.[1] A potential synthetic route involves the N-alkylation of D-proline followed by amidation.[2] Alternatively, (R)-1-Butylpyrrolidine-2-carboxamide is commercially available from suppliers such as Chiralen.[3]
Primary Method: Chiral High-Performance Liquid Chromatography (HPLC)
This method allows for the direct separation of (S)- and (R)-1-Butylpyrrolidine-2-carboxamide.
Instrumentation:
-
HPLC system with a quaternary pump, autosampler, column oven, and a UV detector.
Chromatographic Conditions (Hypothetical):
-
Column: Chiral stationary phase column (e.g., polysaccharide-based like Chiralcel OD-H or similar).
-
Mobile Phase: A mixture of n-hexane and isopropanol (e.g., 90:10 v/v) with a small percentage of an amine modifier like diethylamine (e.g., 0.1%) to improve peak shape.
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 25 °C.
-
Detection: UV at 210 nm.
-
Injection Volume: 10 µL.
-
Sample Preparation: Dissolve the synthesized this compound in the mobile phase to a concentration of 1 mg/mL. Prepare a resolution solution by mixing a small amount of the (R)-enantiomer standard with the (S)-enantiomer sample.
Expected Results: The (S)-enantiomer and the (R)-enantiomer should be well-resolved with a resolution factor (Rs) greater than 2.0. The enantiomeric excess (e.e.) can be calculated from the peak areas of the two enantiomers.
Secondary Method: Chiral Gas Chromatography (GC) with Derivatization
This method provides an alternative and often highly sensitive approach for determining enantiomeric purity.
Instrumentation:
-
Gas chromatograph equipped with a flame ionization detector (FID) and a split/splitless injector.
Derivatization Procedure:
-
To 1 mg of the sample, add 1 mL of anhydrous dichloromethane and 100 µL of trifluoroacetic anhydride (TFAA).
-
Cap the vial and heat at 60 °C for 30 minutes.
-
After cooling, evaporate the solvent and excess reagent under a stream of nitrogen.
-
Reconstitute the residue in 1 mL of dichloromethane for GC analysis.
Chromatographic Conditions (Hypothetical):
-
Column: Chiral capillary column (e.g., Chiraldex G-TA or similar).
-
Carrier Gas: Helium at a constant flow rate.
-
Injector Temperature: 250 °C.
-
Detector Temperature: 280 °C.
-
Oven Program: Start at 100 °C, hold for 2 minutes, then ramp to 180 °C at 5 °C/min.
-
Injection: 1 µL, split ratio 50:1.
Expected Results: The derivatized (S)- and (R)-enantiomers should be separated with high resolution. This method is expected to offer a lower limit of detection for the minor enantiomer compared to HPLC.
Structural and Identity Confirmation
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
¹H and ¹³C NMR spectra should be recorded to confirm the chemical structure of the synthesized compound. While standard NMR will not distinguish between enantiomers, it is essential for identifying chemical impurities. The use of chiral shift reagents can allow for the determination of enantiomeric excess.[4]
Mass Spectrometry (MS):
-
Mass spectrometry should be used to confirm the molecular weight of the synthesized compound. High-resolution mass spectrometry can provide the exact mass, further confirming the elemental composition.
Visualization of Experimental Workflow
The following diagram illustrates the logical workflow for the comprehensive purity validation of synthesized this compound.
Caption: Workflow for the purity validation of this compound.
Conclusion
The validation of purity for synthesized this compound requires a multi-faceted analytical approach. Chiral HPLC serves as a robust primary method for the direct determination of enantiomeric excess, while chiral GC after derivatization offers a highly sensitive secondary or confirmatory method. Complementary techniques such as NMR and mass spectrometry are indispensable for unequivocal structural confirmation and identification of any chemical impurities. By employing the methodologies outlined in this guide, researchers can confidently assess the purity and quality of their synthesized material, ensuring its suitability for further research and development.
References
Cross-Validation of the Biological Activity of Pyrrolidine Carboxamides: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the biological activity of various pyrrolidine carboxamide derivatives against key therapeutic targets. The data presented is supported by experimental evidence from peer-reviewed studies, offering a valuable resource for researchers in drug discovery and development.
Comparative Analysis of Biological Activity
The biological activities of several pyrrolidine carboxamide derivatives have been evaluated against various targets, including cancer cell lines, Mycobacterium tuberculosis (targeting the enoyl-acyl carrier protein reductase, InhA), and the malaria parasite Plasmodium falciparum. The following tables summarize the half-maximal inhibitory concentration (IC50) values, providing a quantitative comparison of their potency.
Anticancer Activity
Pyrrolidine carboxamides have demonstrated significant cytotoxic effects against various cancer cell lines. The table below compares the IC50 values of different derivatives against hepatocellular carcinoma (HepG2), breast cancer (MCF-7), and murine leukemia (P388) cell lines. For context, the activity of Sorafenib, a standard chemotherapeutic agent for hepatocellular carcinoma, is included.
| Compound ID | Target Cell Line | IC50 (µM) | Reference Compound | Target Cell Line | IC50 (µM) |
| Pyrrolidine Carboxamides | Standard Drug | ||||
| Compound 10m | HepG2 | ~2.5 (approx. 2-fold more potent than Sorafenib) | Sorafenib | HepG2 | Not explicitly stated, but serves as a benchmark |
| N-caffeoylmorpholine (6b) | P388 Murine Leukemia | 1.48 (µg/ml) | |||
| N-(p-coumaroyl)pyrrolidine (7b) | P388 Murine Leukemia | 11.35 (µg/ml) | |||
| N-(p-coumaroyl)morpholine (6a) | P388 Murine Leukemia | 19.35 (µg/ml) | |||
| N-caffeoylpyrrolidine (7a) | P388 Murine Leukemia | 53.46 (µg/ml) |
Note: The potency of Compound 10m was described relative to Sorafenib[1]. IC50 values for compounds 6a, 6b, 7a, and 7b are reported in µg/ml[2].
Anti-Tuberculosis Activity (InhA Inhibition)
A series of pyrrolidine carboxamides have been identified as potent inhibitors of M. tuberculosis InhA, a key enzyme in the mycobacterial fatty acid synthesis pathway. Isoniazid, a frontline anti-tuberculosis drug, also targets InhA, albeit through a different mechanism requiring activation by the catalase-peroxidase enzyme KatG. Direct inhibitors like pyrrolidine carboxamides are of significant interest as they may overcome resistance mechanisms associated with KatG mutations.[3][4][5]
| Compound ID | IC50 (µM) | Reference Compound | IC50 (µM) |
| Pyrrolidine Carboxamides | Standard Drug | ||
| p31 | 1.39 | Isoniazid (activated) | Potent inhibitor |
| p33 | 2.57 | ||
| p37 | 4.47 | ||
| s1 | 10.66 | ||
| d6 | 10.05 |
Note: The IC50 values for the pyrrolidine carboxamides are from a study on InhA inhibitors[6].
Antiplasmodial Activity
Several sulphonamide pyrrolidine carboxamide derivatives have been synthesized and evaluated for their activity against the chloroquine-sensitive 3D7 strain of Plasmodium falciparum. The results indicate that these compounds exhibit promising antiplasmodial activity.
| Compound ID | IC50 (µM) | Reference Compound | IC50 (µM) |
| Sulphonamide Pyrrolidine Carboxamides | Standard Drug | ||
| 10n | 2.40 | Chloroquine | 0.06 |
| 10m | 2.80 | ||
| 9m | 3.20 | ||
| 10o | 3.60 | ||
| 9o | 5.00 | ||
| 9e | 6.20 | ||
| 10j | 8.30 |
Note: The IC50 values are for the 3D7 strain of P. falciparum[7][8].
Experimental Protocols
Detailed methodologies are crucial for the cross-validation and replication of experimental findings. Below are the protocols for the key assays cited in this guide.
InhA Inhibition Assay
This assay is used to determine the inhibitory activity of compounds against the M. tuberculosis InhA enzyme.
Materials:
-
Purified InhA enzyme
-
NADH (β-Nicotinamide adenine dinucleotide, reduced form)
-
2-trans-Dodecenoyl-CoA (DD-CoA) as the substrate
-
PIPES buffer (pH 6.8)
-
Test compounds dissolved in DMSO
-
96-well microtiter plates
-
Spectrophotometer
Procedure:
-
Prepare a reaction mixture in a 96-well plate containing 30 mM PIPES buffer (pH 6.8), 150 mM NaCl, 1 mM EDTA, and 100 nM InhA enzyme.
-
Add the test compounds at various concentrations to the wells. The final DMSO concentration should not exceed 1%.
-
Initiate the reaction by adding 25 µM of the substrate, 2-trans-Dodecenoyl-CoA (DD-CoA).
-
Monitor the oxidation of NADH to NAD+ by measuring the decrease in absorbance at 340 nm over time using a spectrophotometer.
-
Calculate the initial velocity of the reaction for each compound concentration.
-
Determine the IC50 value, which is the concentration of the inhibitor that causes 50% inhibition of the enzyme activity, by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.
Anticancer Cytotoxicity Assay (Sulforhodamine B Assay)
The Sulforhodamine B (SRB) assay is a colorimetric assay used to determine cell viability by measuring the cellular protein content.[1][7]
Materials:
-
Hepatocellular carcinoma (e.g., HepG2) cells
-
Complete cell culture medium
-
Test compounds dissolved in a suitable solvent (e.g., DMSO)
-
Trichloroacetic acid (TCA), 10% (w/v)
-
Sulforhodamine B (SRB) solution, 0.4% (w/v) in 1% acetic acid
-
Tris base solution, 10 mM
-
96-well cell culture plates
-
Microplate reader
Procedure:
-
Seed the HepG2 cells in a 96-well plate at an appropriate density and incubate for 24 hours to allow for cell attachment.
-
Treat the cells with various concentrations of the pyrrolidine carboxamide derivatives and incubate for a specified period (e.g., 48 or 72 hours).
-
After incubation, gently remove the medium and fix the cells by adding 100 µL of cold 10% TCA to each well. Incubate at 4°C for 1 hour.
-
Wash the plates five times with deionized water and allow them to air dry completely.
-
Add 100 µL of 0.4% SRB solution to each well and stain for 30 minutes at room temperature.
-
Remove the SRB solution and wash the plates five times with 1% acetic acid to remove unbound dye. Allow the plates to air dry.
-
Dissolve the protein-bound SRB dye by adding 200 µL of 10 mM Tris base solution to each well.
-
Measure the absorbance at a wavelength of 515 nm using a microplate reader.
-
Calculate the percentage of cell viability for each treatment group relative to the untreated control cells and determine the IC50 value.
Signaling Pathway and Experimental Workflow Diagrams
Apoptosis Induction by a Pyrrolidine Carboxamide Analogue via PKCδ Activation
Certain pyrrolidine carboxamide analogues, such as OSU-2S, have been shown to induce apoptosis in cancer cells, with evidence suggesting the involvement of Protein Kinase C delta (PKCδ) activation. The following diagram illustrates a plausible signaling pathway.
General Workflow for In Vitro Biological Activity Screening
The following diagram outlines a typical workflow for the initial screening and evaluation of the biological activity of newly synthesized pyrrolidine carboxamide derivatives.
References
- 1. files.core.ac.uk [files.core.ac.uk]
- 2. japsonline.com [japsonline.com]
- 3. superchemistryclasses.com [superchemistryclasses.com]
- 4. researchgate.net [researchgate.net]
- 5. Pyrrolidine Carboxamides as a Novel Class of Inhibitors of Enoyl Acyl Carrier Protein Reductase (InhA) from Mycobacterium tuberculosis - PMC [pmc.ncbi.nlm.nih.gov]
- 6. journals.plos.org [journals.plos.org]
- 7. New sulphonamide pyrolidine carboxamide derivatives: Synthesis, molecular docking, antiplasmodial and antioxidant activities | PLOS One [journals.plos.org]
- 8. malariaworld.org [malariaworld.org]
Benchmarking (S)-1-Butylpyrrolidine-2-carboxamide and its Analogs Against Known Organocatalysts in Asymmetric Synthesis
For Immediate Publication
[City, State] – [Date] – In the ever-evolving landscape of asymmetric organocatalysis, the development of efficient, selective, and robust catalysts is paramount for the synthesis of enantioenriched molecules in pharmaceutical and academic research. This guide presents a comparative analysis of (S)-1-Butylpyrrolidine-2-carboxamide, a member of the prolinamide family of organocatalysts, against well-established catalysts in key asymmetric transformations. While direct experimental data for this compound is emerging, this guide leverages data from closely related prolinamide analogs to provide a valuable performance benchmark.
The utility of proline and its derivatives as organocatalysts has been extensively demonstrated in a variety of carbon-carbon bond-forming reactions.[1] These catalysts typically operate via enamine or iminium ion intermediates, offering a metal-free and environmentally benign approach to asymmetric synthesis.[2] Prolinamides, derived from the versatile chiral scaffold of proline, allow for fine-tuning of steric and electronic properties through modification of the amide substituent, thereby influencing catalytic activity and stereoselectivity.[2]
Comparative Performance in the Asymmetric Aldol Reaction
The asymmetric aldol reaction is a cornerstone of organic synthesis, enabling the stereocontrolled formation of β-hydroxy carbonyl compounds. The following table summarizes the performance of a representative prolinamide catalyst alongside L-Proline and a more specialized prolinamide derivative in the asymmetric aldol reaction between cyclohexanone and 4-nitrobenzaldehyde.
| Catalyst | Catalyst Loading (mol%) | Solvent | Time (h) | Yield (%) | Enantiomeric Excess (ee, %) | Diastereomeric Ratio (anti:syn) |
| L-Prolinamide | 20 | Neat Acetone | 24 | 80 | 30 | - |
| L-Prolinamide with N-aryl group | 20 | Neat Acetone | 24 | - | 31-46 | - |
| (S)-Proline | 30 | DMSO | 4 | 97 | 96 | 95:5 |
| Prolinamide 3h | 10 | Neat | 24 | 95 | 93 | - |
Data for L-Prolinamide and its N-aryl derivative are based on the reaction with 4-nitrobenzaldehyde and acetone. Data for (S)-Proline is a representative example of its high performance. Prolinamide 3h is a derivative with a terminal hydroxyl group.
Experimental Protocol: Asymmetric Aldol Reaction
The following is a general experimental protocol for the asymmetric aldol reaction catalyzed by prolinamide derivatives.
Materials:
-
Aldehyde (e.g., 4-nitrobenzaldehyde)
-
Ketone (e.g., cyclohexanone or acetone)
-
Organocatalyst (e.g., this compound analog)
-
Solvent (e.g., DMSO, or neat)
-
Deuterated chloroform (CDCl₃) for NMR analysis
-
Hexane and Ethyl Acetate for chromatography
Procedure:
-
To a stirred solution of the aldehyde (1.0 mmol) in the chosen solvent (2.0 mL) or neat ketone (5.0 mL) is added the organocatalyst (0.05 – 0.20 mmol).
-
The ketone (2.0 mmol) is then added, and the reaction mixture is stirred at room temperature for the time specified in the data table.
-
Upon completion, the reaction is quenched with a saturated aqueous solution of ammonium chloride.
-
The aqueous layer is extracted with ethyl acetate (3 x 10 mL).
-
The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure.
-
The crude product is purified by flash column chromatography on silica gel (hexane/ethyl acetate gradient) to afford the desired aldol product.
-
The enantiomeric excess and diastereomeric ratio are determined by chiral HPLC analysis or ¹H NMR spectroscopy.
Catalytic Cycle of Prolinamide in Aldol Reaction
The catalytic cycle of prolinamide-catalyzed aldol reactions generally proceeds through the formation of a key enamine intermediate. The following diagram illustrates the proposed catalytic cycle.
Caption: Proposed catalytic cycle for the prolinamide-catalyzed asymmetric aldol reaction.
Discussion
The presented data indicates that while simple prolinamides show catalytic activity, structural modifications to the prolinamide scaffold can significantly enhance enantioselectivity. For instance, prolinamides bearing N-aryl groups or additional hydrogen-bonding moieties, like a terminal hydroxyl group, have demonstrated improved stereocontrol. This suggests that the butyl group in this compound likely influences its solubility and steric environment, which in turn would affect its catalytic performance.
Compared to the parent L-proline, prolinamide catalysts can offer advantages in terms of solubility in organic solvents and the potential for greater tunability. However, achieving the high enantioselectivities often observed with L-proline may require careful design of the amide substituent.
Conclusion
This compound and its analogs are promising organocatalysts that fit within the well-established and effective prolinamide class. While further experimental data on the specific target compound is needed for a direct and comprehensive benchmark, the existing data on related prolinamides suggest that it holds potential as a tunable and effective catalyst for asymmetric transformations. Researchers and drug development professionals are encouraged to consider the broader class of prolinamides, including this compound, in their screening for efficient and selective organocatalytic processes. The ease of modification of the prolinamide structure provides a valuable platform for the development of next-generation organocatalysts.
References
A Comparative Guide to the Determination of Enantiomeric Excess for (S)-1-Butylpyrrolidine-2-carboxamide
For researchers, scientists, and drug development professionals, the accurate determination of enantiomeric excess (ee) is a critical step in the synthesis and quality control of chiral molecules such as (S)-1-Butylpyrrolidine-2-carboxamide, a proline derivative. This guide provides a comparative overview of the most common and effective analytical techniques for this purpose, supported by experimental data and detailed protocols. The primary methods discussed are High-Performance Liquid Chromatography (HPLC) and Nuclear Magnetic Resonance (NMR) Spectroscopy, with Gas Chromatography (GC) also considered as an alternative.
Comparison of Analytical Methods
The choice of analytical method for determining the enantiomeric excess of this compound depends on several factors including the required accuracy, sensitivity, sample throughput, and available instrumentation. Below is a summary of the key performance characteristics of each technique.
| Method | Principle | Advantages | Disadvantages | Typical Resolution | Sensitivity |
| Chiral HPLC | Direct separation of enantiomers on a chiral stationary phase (CSP). | Direct analysis, high accuracy and precision, widely applicable. | CSPs can be expensive, method development can be time-consuming. | > 1.5 | High (ng to pg) |
| HPLC with Chiral Derivatization | Enantiomers are reacted with a chiral derivatizing agent to form diastereomers, which are then separated on a standard achiral column. | Utilizes standard HPLC equipment, can improve detection sensitivity.[1][2] | Derivatization reaction adds complexity and potential for error, may require optimization. | > 2.0[1] | High (LOD/LOQ in the µg/mL range)[1] |
| NMR with Chiral Solvating/Derivatizing Agents | Enantiomers exhibit different chemical shifts in the presence of a chiral auxiliary, allowing for quantification by integration of the corresponding signals.[3][4] | Rapid analysis, non-destructive, provides structural information. | Lower sensitivity compared to chromatographic methods, may require higher sample concentrations, chiral auxiliaries can be expensive.[5] | Baseline separation of signals | Moderate (mg range) |
| Chiral GC | Separation of volatile enantiomers on a chiral stationary phase. | High resolution and sensitivity for volatile compounds. | Requires the analyte to be volatile or to be derivatized to increase volatility, potential for thermal degradation.[6][7] | High | High |
Experimental Protocols
HPLC Method with Chiral Derivatization using Marfey's Reagent
This method is adapted from a validated procedure for the analysis of L-Prolinamide, a structurally similar compound.[1][2]
a. Materials and Reagents:
-
This compound sample
-
Marfey's Reagent (1-Fluoro-2,4-dinitrophenyl-5-L-alaninamide)
-
Acetonitrile (HPLC grade)
-
Sodium bicarbonate solution (1 M)
-
Hydrochloric acid (1 M)
-
Water (HPLC grade)
-
Hypersil BDS C18 column (4.6 x 250mm, 5.0µm) or equivalent
b. Instrumentation:
-
HPLC system with UV detector
-
Thermostatic bath or heater block
-
Vortex mixer
c. Derivatization Procedure:
-
Prepare a stock solution of the this compound sample in a suitable solvent.
-
In a vial, mix an aliquot of the sample solution with a solution of Marfey's reagent in acetonitrile.
-
Add sodium bicarbonate solution to adjust the pH and initiate the reaction.
-
Heat the mixture at a controlled temperature (e.g., 60°C) for a specified time (e.g., 1 hour).
-
Cool the reaction mixture to room temperature.
-
Quench the reaction by adding hydrochloric acid.
-
Dilute the sample with the mobile phase to the desired concentration for HPLC analysis.
d. HPLC Conditions:
-
Column: Hypersil BDS C18 (4.6 x 250mm, 5.0µm)
-
Mobile Phase: A gradient or isocratic mixture of acetonitrile and a buffer (e.g., triethylamine phosphate buffer). A typical starting condition could be a mixture of buffer and acetonitrile in a 78:22 ratio.[2]
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30°C
-
Detection Wavelength: 340 nm
-
Injection Volume: 20 µL
e. Calculation of Enantiomeric Excess: The enantiomeric excess (ee) is calculated from the peak areas of the two diastereomers in the chromatogram using the following formula:
ee (%) = [ (Area₁ - Area₂) / (Area₁ + Area₂) ] x 100
Where Area₁ is the peak area of the major diastereomer and Area₂ is the peak area of the minor diastereomer.
NMR Spectroscopy with a Chiral Derivatizing Agent
This protocol outlines a general procedure for determining enantiomeric excess using a chiral derivatizing agent, which forms diastereomers with distinct NMR signals.[3][8]
a. Materials and Reagents:
-
This compound sample
-
Chiral derivatizing agent (e.g., (R)-(-)-α-Methoxy-α-(trifluoromethyl)phenylacetyl chloride (Mosher's acid chloride) or 2-fluorobenzoyl chloride[8])
-
Anhydrous deuterated solvent (e.g., CDCl₃)
-
Anhydrous base (e.g., pyridine or triethylamine)
-
NMR tubes
b. Instrumentation:
-
High-resolution NMR spectrometer (e.g., 400 MHz or higher)
c. Derivatization and Sample Preparation:
-
Dissolve a precisely weighed amount of the this compound sample in the anhydrous deuterated solvent in an NMR tube.
-
Add a slight molar excess of the chiral derivatizing agent.
-
Add a small amount of the anhydrous base to catalyze the reaction and neutralize the acid byproduct.
-
Mix the contents of the NMR tube thoroughly and allow the reaction to proceed to completion at room temperature. The reaction progress can be monitored by acquiring periodic NMR spectra.
d. NMR Acquisition and Processing:
-
Acquire a high-resolution ¹H or ¹⁹F NMR spectrum of the derivatized sample.
-
Process the spectrum, including Fourier transformation, phase correction, and baseline correction.
-
Identify a pair of well-resolved signals corresponding to a specific proton or fluorine atom in the two diastereomers.
-
Integrate the areas of these two signals accurately.
e. Calculation of Enantiomeric Excess: The enantiomeric excess (ee) is calculated from the integral values of the two diastereomeric signals:
ee (%) = [ (Integral₁ - Integral₂) / (Integral₁ + Integral₂) ] x 100
Where Integral₁ is the integration value of the signal for the major diastereomer and Integral₂ is the integration value for the minor diastereomer.
Visualizations
Below are diagrams illustrating the experimental workflow for the determination of enantiomeric excess and the logical relationship between the primary analytical methods.
Caption: Experimental workflow for ee determination.
Caption: Method selection for ee determination.
References
- 1. juniperpublishers.com [juniperpublishers.com]
- 2. juniperpublishers.com [juniperpublishers.com]
- 3. pubs.acs.org [pubs.acs.org]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Discrimination and Enantiomeric Excess Determination of Chiral Primary Amines Based on a Chiral-at-Metal Ir(III) Complex Using NMR Spectroscopy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. heraldopenaccess.us [heraldopenaccess.us]
- 7. scholars.northwestern.edu [scholars.northwestern.edu]
- 8. pubs.acs.org [pubs.acs.org]
Reproducibility of Asymmetric Synthesis Using (S)-1-Butylpyrrolidine-2-carboxamide: A Comparative Guide
In the landscape of asymmetric synthesis, the quest for reliable and reproducible methods is paramount for researchers in academia and the pharmaceutical industry. Chiral pyrrolidine derivatives, such as (S)-1-Butylpyrrolidine-2-carboxamide, have emerged as valuable scaffolds in the synthesis of complex molecules due to their ability to induce stereoselectivity. This guide provides a comparative analysis of the experimental reproducibility associated with the use of this compound and its analogues, with a particular focus on their application in the synthesis of pharmaceutically relevant compounds like Brivaracetam.
Performance in Asymmetric Synthesis: A Quantitative Comparison
The reproducibility of a chiral auxiliary or catalyst is best assessed through key performance indicators such as chemical yield and stereoselectivity (enantiomeric excess or diastereomeric ratio). While direct and extensive reproducibility studies on this compound are not widely published, we can infer its potential performance by examining closely related and structurally similar compounds used in the synthesis of the antiepileptic drug Brivaracetam, which features a substituted (S)-pyrrolidine-2-carboxamide core.
The synthesis of Brivaracetam, chemically known as (2S)-2-[(4R)-2-oxo-4-propylpyrrolidin-1-yl]butanamide, provides a valuable case study. Various synthetic routes have been developed, often employing chiral pyrrolidinone intermediates to ensure the correct stereochemistry of the final product.[1][2][3] The efficiency of these methods is crucial for large-scale pharmaceutical production, where reproducibility is a critical factor.
Below is a table summarizing the reported yields and stereoselectivities from different synthetic approaches leading to key intermediates of Brivaracetam, which helps in benchmarking the expected performance of similar chiral pyrrolidinone-based syntheses.
| Chiral Auxiliary/Intermediate | Reaction Type | Yield (%) | Stereoselectivity (ee/dr) | Reference |
| (R)-4-propyl-pyrrolidin-2-one | Alkylation with methyl 2-bromobutanoate | 44 | >99% ee (after chiral HPLC) | (WO2007031263A1) |
| (S)-2-aminobutyramide | Cyclization with 3-(iodomethyl)-hexanoyl chloride | 32 | Diastereomeric mixture | [1] |
| (2S)-2-((R)-2-oxo-4-propylpyrrolidin-1-yl) butanoic acid | Enzymatic resolution | 80.5 | 99.4% chiral purity | [4] |
| (S)-N-(methylsulfonyl) pyrrolidine-2-carboxamide | Aldol reaction | Moderate | Lower than alternatives | [5] |
| (S)-N-tritylpyrrolidine-2-carboxamide | Michael addition | Good | Good enantiocontrol | [5] |
Detailed Experimental Protocols
Reproducibility is intrinsically linked to the meticulous execution of experimental protocols. Below is a representative protocol for the synthesis of a key intermediate of Brivaracetam, illustrating the level of detail required to ensure consistent outcomes. This protocol is based on procedures described in the patent literature for the synthesis of (2S)-2-[(4R)-2-oxo-4-propylpyrrolidin-1-yl] butanoic acid.[4][6]
Synthesis of (2RS)-2-[(4R)-4-propyl-2-oxopyrrolidin-1-yl] butyric acid
-
To a mixture of sodium hydride (60% dispersion in oil, 7.54 g, 0.3144 mol) in 50 mL of tetrahydrofuran (THF), a solution of (S)-4-propyl pyrrolidin-2-one (10.0 g, 0.0786 mol) in 30 mL of THF is added at 0-5 °C.
-
To this mixture, a solution of 2-bromo butanoic acid (15.75 g, 0.094 mol) in 20 mL of THF is added.
-
The reaction mixture is then warmed to room temperature and stirred for 10-12 hours.
-
The reaction is quenched by pouring the mixture into crushed ice to decompose excess sodium hydride.
-
THF is removed under reduced pressure, and the pH of the aqueous residue is adjusted to 2.0 at 0-5 °C using hydrochloric acid.
-
The product is extracted with isopropyl acetate (3 x 25 mL).
-
The combined organic layers are concentrated to obtain the product as a colorless solid.
Enzymatic Resolution to (2S)-2-[(4R)-2-oxo-4-propylpyrrolidin-1-yl] butanoic acid
-
The racemic acid is first converted to its methyl ester. The acid (10 g, 0.046 mol) is dissolved in 100 mL of methanol, and concentrated sulfuric acid (0.45 g, 0.0045 mol) is added. The solution is maintained at room temperature for 12 hours and then concentrated.
-
To a solution of potassium phosphate buffer (120 mL, 0.2 M, pH 7.2), 12.0 g (0.0528 mol) of the racemic methyl ester is added and stirred at 27(±2) °C.
-
To the reaction mixture, 2.4 g of alcalase (protease from Bacillus licheniformis) is added.
-
The reaction progress is monitored by HPLC. Upon completion, the unreacted ester is removed by extraction with an organic solvent.
-
The aqueous layer is acidified, and the desired (2S)-acid is extracted.
Comparison with Alternative Chiral Auxiliaries
The choice of a chiral auxiliary is a critical decision in asymmetric synthesis, with various options available, each with its own set of advantages and disadvantages.
-
Oxazolidinones (Evans Auxiliaries): These are among the most well-established and reliable chiral auxiliaries.[7] They offer high levels of stereocontrol in a wide range of reactions, including alkylations and aldol reactions. The stereochemical outcome is generally predictable, and the auxiliary can be removed under mild conditions. However, they can be expensive, and the synthesis of the auxiliary itself can be multi-stepped.
-
Camphorsultam: Oppolzer's camphorsultam is another powerful chiral auxiliary that provides excellent stereoselectivity, particularly in Diels-Alder reactions and conjugate additions.[7] Its rigid bicyclic structure provides a well-defined chiral environment.
-
tert-Butanesulfinamide (Ellman's Auxiliary): This auxiliary is particularly effective for the asymmetric synthesis of chiral amines.[7] It offers high diastereoselectivity in the addition of nucleophiles to N-sulfinylimines and is readily cleaved under mild acidic conditions.
Compared to these well-established auxiliaries, pyrrolidine-based chiral auxiliaries like this compound can offer advantages in terms of ready availability from the chiral pool (proline) and the potential for fine-tuning of steric and electronic properties through modification of the amide substituent.[5][8] However, their stereodirecting ability may be more substrate-dependent, and achieving consistently high levels of stereoselectivity may require more extensive optimization of reaction conditions.
Visualizing the Workflow and Synthetic Pathway
To better understand the experimental process and the chemical transformation, the following diagrams are provided.
Caption: A generalized workflow for asymmetric synthesis experiments.
Caption: A key transformation in the synthesis of a Brivaracetam precursor.
References
- 1. Synthetic Approaches toward the Synthesis of Brivaracetam: An Antiepileptic Drug - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Synthetic Approaches toward the Synthesis of Brivaracetam: An Antiepileptic Drug - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. US20230373914A1 - Process for the preparation of (r)-4-propyl pyrrolidine-2-one, a key intermediate for synthesis of brivaracetam - Google Patents [patents.google.com]
- 5. mdpi.com [mdpi.com]
- 6. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]
- 7. Chiral auxiliary - Wikipedia [en.wikipedia.org]
- 8. researchgate.net [researchgate.net]
A Comparative Analysis of (S)-1-Butylpyrrolidine-2-carboxamide Analogues for Anticonvulsant Potential
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of (S)-1-Butylpyrrolidine-2-carboxamide analogues, focusing on their anticonvulsant properties. The primary mechanism of action for this class of compounds is the modulation of the synaptic vesicle glycoprotein 2A (SV2A), a key protein in the regulation of neurotransmitter release.[1][2][3][4] The affinity for SV2A has been shown to strongly correlate with the anticonvulsant potency of these analogues.[2][3] This analysis summarizes key quantitative data, details experimental protocols for anticonvulsant screening, and visualizes the underlying signaling pathway and experimental workflows.
Quantitative Comparison of Analogue Performance
The anticonvulsant activity of a series of N-(substituted phenyl)pyrrolidine-2-carboxamide analogues was evaluated using the maximal electroshock (MES) seizure test in mice. This test is a standard preclinical model for identifying compounds with potential efficacy against generalized tonic-clonic seizures. The data below summarizes the percentage of protection observed at various doses.
| Compound ID | Substitution on Phenyl Ring | Dose (mg/kg, i.p.) | Protection against MES (%) | Neurotoxicity |
| 3a | 4-NO₂ | 30 | 100 | Not Observed |
| 100 | 100 | Not Observed | ||
| 300 | 100 | Not Observed | ||
| 3b | 2-Cl | 30 | 50 | Not Observed |
| 100 | 66.6 | Not Observed | ||
| 300 | 100 | Not Observed | ||
| 3c | 3-Cl | 30 | 50 | Not Observed |
| 100 | 83.3 | Not Observed | ||
| 300 | 100 | Not Observed | ||
| 3d | 4-Cl | 30 | 100 | Not Observed |
| 100 | 100 | Not Observed | ||
| 300 | 100 | Not Observed | ||
| 3e | 4-F | 30 | 50 | Not Observed |
| 100 | 66.6 | Not Observed | ||
| 300 | 100 | Not Observed | ||
| 3f | 4-Br | 30 | 33.3 | Not Observed |
| 100 | 50 | Not Observed | ||
| 300 | 83.3 | Not Observed | ||
| 3g | 4-CH₃ | 30 | 50 | Not Observed |
| 100 | 66.6 | Not Observed | ||
| 300 | 100 | Not Observed | ||
| 3h | 4-OCH₃ | 30 | 66.6 | Not Observed |
| 100 | 83.3 | Not Observed | ||
| 300 | 100 | Not Observed | ||
| 3i | H | 30 | 33.3 | Not Observed |
| 100 | 50 | Not Observed | ||
| 300 | 83.3 | Not Observed | ||
| Phenytoin | (Standard) | 30 | 100 | Not Observed |
| Carbamazepine | (Standard) | 30 | 100 | Not Observed |
Data synthesized from a study on N-(substituted phenyl) pyrrolidine-2-carboxamide derivatives.[5][6]
Experimental Protocols
Synthesis of N-(substituted phenyl) pyrrolidine-2-carboxamide Analogues
A general synthetic route involves the conversion of L-proline to pyrrolidine-2-carbonyl chloride, which is then reacted with various substituted anilines.
-
Preparation of Pyrrolidine-2-carbonyl chloride: A suspension of L-proline hydrochloride (17.4 mmol) in acetyl chloride (20 ml) is treated with phosphorous pentachloride (14.4 mmol) under dry conditions. The reaction mixture is warmed to 35°C, and additional PCl₅ (9.6 mmol) is added after 4 hours. After stirring for another 4 hours, the mixture is cooled in an ice bath.[5]
-
Amidation: The resulting pyrrolidine-2-carbonyl chloride (1 mmol) is suspended in dry acetone (40 ml) with the desired substituted aniline (1 mmol). The mixture is then heated to reflux for 8 hours to yield the final N-(substituted phenyl)pyrrolidine-2-carboxamide derivatives.[5] The purity of the synthesized compounds is typically confirmed by TLC and elemental analysis, and their structures are verified using IR and NMR spectroscopy.[5][6]
Maximal Electroshock (MES) Seizure Test
This protocol is a standard method for assessing the anticonvulsant activity of compounds against generalized seizures.
-
Animals: Male Swiss albino mice (20-25 g) are used for the experiments. The animals are acclimatized for at least 2 days with free access to standard pellet diet and water. Food is withdrawn on the day before the experiment, though water remains available.
-
Drug Administration: The test compounds are dissolved in a suitable vehicle, such as polyethylene glycol 400, and administered intraperitoneally (i.p.) at doses of 30, 100, and 300 mg/kg.
-
Induction of Seizures: At 30 minutes and 4 hours post-administration, a maximal seizure is induced via corneal electrodes using an alternating current (e.g., 50 mA, 60 Hz for 0.2 seconds).
-
Endpoint: The endpoint of the assay is the observation of the tonic hindlimb extension phase of the seizure. The absence of this phase is recorded as protection.
-
Neurotoxicity: Minimal motor impairment is assessed using the rotorod test. Mice are trained to stay on a rotating rod (e.g., 25 rpm) for at least 1 minute in three separate trials. After drug administration, the inability to remain on the rod for the full minute is indicative of neurotoxicity.
Visualizations
Signaling Pathway
The primary therapeutic target of this compound analogues is the synaptic vesicle glycoprotein 2A (SV2A). These compounds bind to SV2A and modulate its function, which in turn affects the release of neurotransmitters. SV2A is known to interact with synaptotagmin-1, a key calcium sensor in the process of synaptic vesicle exocytosis. The binding of the drug to SV2A is thought to interfere with the normal function of the vesicle release machinery, thereby reducing neuronal hyperexcitability.
Caption: SV2A's role in neurotransmitter release and drug interaction.
Experimental Workflow
The process of evaluating novel this compound analogues involves a structured workflow from chemical synthesis to in vivo testing.
Caption: Workflow for synthesis and anticonvulsant screening.
Logical Relationship of Structure-Activity
The anticonvulsant activity of these analogues is influenced by the nature of the substituent on the phenyl ring.
References
- 1. researchgate.net [researchgate.net]
- 2. The synaptic vesicle protein SV2A is the binding site for the antiepileptic drug levetiracetam - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. [PDF] The synaptic vesicle protein SV2A is the binding site for the antiepileptic drug levetiracetam. | Semantic Scholar [semanticscholar.org]
- 5. rroij.com [rroij.com]
- 6. researchgate.net [researchgate.net]
A Comparative Guide to Analytical Methods for (S)-1-Butylpyrrolidine-2-carboxamide (Brivaracetam)
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of various analytical methods for the quantification of (S)-1-Butylpyrrolidine-2-carboxamide, a key pharmaceutical intermediate and the active ingredient in the anti-epileptic drug Brivaracetam. The following sections present a comprehensive overview of High-Performance Liquid Chromatography (HPLC), Ultra-High-Performance Liquid Chromatography-Tandem Mass Spectrometry (UHPLC-MS/MS), and Ultra-Performance Liquid Chromatography-Tandem Mass Spectrometry (UPLC-MS/MS) methods, supported by experimental data from published studies.
Comparative Analysis of Analytical Method Performance
The selection of an appropriate analytical method is critical for ensuring the quality, safety, and efficacy of pharmaceutical products. The choice depends on various factors, including the required sensitivity, selectivity, speed, and the nature of the sample matrix (e.g., bulk drug, pharmaceutical dosage form, or biological fluid). The following tables summarize the validation parameters of different analytical methods for Brivaracetam, providing a basis for objective comparison.
| Method | Linearity Range | Accuracy (% Recovery) | Precision (%RSD) | Limit of Detection (LOD) | Limit of Quantification (LOQ) | Primary Application | Reference |
| RP-HPLC | 60-140 µg/mL | 100.34% | < 2.0% | 0.07 µg/mL | 0.21 µg/mL | Bulk and Pharmaceutical Dosage Forms | [1][2] |
| RP-HPLC | 100-300 µg/mL | Not Specified | < 2.0% | Not Specified | Not Specified | Bulk and Pharmaceutical Dosage Forms | [3] |
| Stability-Indicating HPLC | 1-6 µg/mL | Not Specified | Not Specified | 0.1 µg/mL | 0.4 µg/mL | Stability Studies | [4] |
| Chiral HPLC | 0.8-5.6 µg/mL | 85-115% | < 5.0% | 0.3 µg/mL | 0.8 µg/mL | Stereoisomeric Impurity Analysis | [5][6] |
| UHPLC-MS/MS | 0.10-10 µg/mL | < 15% (inaccuracy) | < 15% | 0.05 µg/mL | 0.10 µg/mL | Therapeutic Drug Monitoring in Plasma | [7] |
| UHPLC-MS/MS | 20-4000 ng/mL | < 15% (inaccuracy) | < 15% | Not Specified | 20 ng/mL | Pharmacokinetic Studies in Human Plasma | [8] |
| UPLC-MS/MS | 1.98-2000 ng/mL | Not Specified | Not Specified | 0.80 ng/mL | 1.98 ng/mL | Pharmacokinetic Studies in Rat Plasma | [9][10] |
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of analytical methods. Below are outlines of the experimental protocols for the key methods discussed.
1. Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) for Bulk and Pharmaceutical Dosage Forms [1][2][11]
-
Instrumentation: HPLC system with a UV or PDA detector.
-
Column: C18 column (e.g., Agilent, 4.6 x 150 mm, 5 µm or Symmetry ODS, 250 mm x 4.6 mm, 5 µm).[1][11]
-
Mobile Phase: A mixture of a buffer (e.g., phosphate buffer) and an organic solvent (e.g., methanol or acetonitrile) in various ratios (e.g., 25:75 v/v or 30:35:35 v/v).[2][11]
-
Detection: UV detection at a specific wavelength (e.g., 270 nm or 284 nm).[1][11]
-
Sample Preparation:
-
Accurately weigh the Brivaracetam sample (bulk drug or powdered tablets).
-
Dissolve in a suitable diluent (e.g., mobile phase or a mixture of water and methanol).
-
Sonicate to ensure complete dissolution.
-
Dilute to the desired concentration within the linear range.
-
Filter the solution through a 0.45 µm membrane filter before injection.
-
2. Stability-Indicating HPLC Method [4][5]
-
Objective: To develop a method that can separate the active pharmaceutical ingredient (API) from its degradation products, proving the method's stability-indicating capability.
-
Forced Degradation Studies: The drug is subjected to stress conditions as per ICH guidelines (acidic, basic, oxidative, thermal, and photolytic stress).[4]
-
Chromatographic Conditions: Similar to standard RP-HPLC but optimized to achieve resolution between the drug peak and the peaks of any degradation products. A C18 column is commonly used.[4]
-
Mobile Phase: A mixture of methanol, water, and acetonitrile (e.g., 30:10:60 v/v/v).[4]
-
Detection: UV detection, with the wavelength selected to detect both the API and its degradation products (e.g., 242 nm).[4]
3. UHPLC-MS/MS for Therapeutic Drug Monitoring in Plasma [7]
-
Instrumentation: UHPLC system coupled to a tandem mass spectrometer.
-
Sample Preparation: A simple protein precipitation method is often employed.
-
To a small volume of plasma (e.g., 100 µL), add a protein precipitating agent like acetonitrile.
-
An internal standard (e.g., Brivaracetam-d7) is added to the plasma before precipitation.
-
Vortex and centrifuge the mixture.
-
Inject the supernatant into the UHPLC-MS/MS system.
-
-
Chromatographic Conditions:
-
Column: A suitable column for fast separations (e.g., Synergi Fusion).
-
Mobile Phase: A gradient of aqueous formic acid and acetonitrile.
-
Flow Rate: Typically around 0.3 mL/min.
-
-
Mass Spectrometry:
-
Ionization: Electrospray ionization (ESI) in positive mode.
-
Detection: Multiple Reaction Monitoring (MRM) of specific precursor-to-product ion transitions for Brivaracetam and the internal standard.
-
Visualizing Analytical Workflows and Logic
To further clarify the processes involved in analytical method validation and selection, the following diagrams are provided.
Caption: General workflow for analytical method validation.
Caption: Decision tree for selecting an analytical method.
References
- 1. ijarmps.org [ijarmps.org]
- 2. ajprd.com [ajprd.com]
- 3. jchr.org [jchr.org]
- 4. ijsrm.humanjournals.com [ijsrm.humanjournals.com]
- 5. researchgate.net [researchgate.net]
- 6. Development of an effective novel validated stability-indicating HPLC method for the resolution of brivaracetam stereoisomeric impurities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Development and Validation of an UHPLC-MS/MS Assay for the Therapeutic Monitoring of Brivaracetam Plasma Concentrations in Patients with Epilepsy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Secure Verification [machinery.mas.bg.ac.rs]
- 9. researchgate.net [researchgate.net]
- 10. UPLC-MS/MS assay for identification and quantification of brivaracetam in plasma sample: Application to pharmacokinetic study in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. iosrphr.org [iosrphr.org]
Safety Operating Guide
Proper Disposal of (S)-1-Butylpyrrolidine-2-carboxamide: A Guide for Laboratory Professionals
(S)-1-Butylpyrrolidine-2-carboxamide is classified as a chemical waste that requires careful management. Improper disposal can lead to environmental contamination and potential health hazards. This guide provides essential, step-by-step procedures for the safe handling and disposal of this compound in a laboratory setting.
Hazard Profile and Safety Precautions
Based on data from related pyrrolidine derivatives, this compound should be handled with caution. Pyrrolidine-based compounds can be flammable, harmful if ingested or inhaled, and may cause skin and eye irritation.[1][2] Therefore, appropriate personal protective equipment (PPE), including safety goggles, chemical-resistant gloves, and a lab coat, should be worn at all times during handling and disposal. All procedures should be conducted in a well-ventilated area or under a chemical fume hood.
Step-by-Step Disposal Protocol
The primary recommended method for the disposal of this compound is through a licensed chemical waste disposal company.[3] This ensures that the compound is managed in an environmentally responsible and compliant manner.
1. Waste Segregation and Collection:
-
Solid Waste: Collect any solid this compound waste, including contaminated consumables such as filter paper or weighing boats, in a clearly labeled, dedicated hazardous waste container. The container should be made of a material compatible with the chemical.
-
Liquid Waste: Solutions containing this compound should be collected in a separate, sealed, and clearly labeled hazardous waste container. Do not mix with other solvent waste streams unless explicitly permitted by your institution's environmental health and safety (EHS) office.
-
Contaminated Labware: Glassware and other lab equipment that have come into contact with the compound should be decontaminated. Rinse the equipment thoroughly with an appropriate solvent (e.g., ethanol or acetone), and collect the rinsate as hazardous liquid waste.
2. Spill Management:
-
In the event of a spill, evacuate the immediate area to avoid inhalation of any vapors.
-
Wearing appropriate PPE, contain the spill using an inert absorbent material such as vermiculite, sand, or commercial sorbent pads.[4]
-
Carefully collect the absorbed material using non-sparking tools and place it in a sealed, labeled container for hazardous waste.[5]
-
Clean the spill area with a suitable solvent and collect the cleaning materials as hazardous waste.
3. Labeling and Storage:
-
All waste containers must be clearly and accurately labeled with the full chemical name: "this compound" and the appropriate hazard symbols (e.g., flammable, irritant).
-
Store the sealed waste containers in a designated, well-ventilated, and secure hazardous waste accumulation area, away from incompatible materials, heat, and ignition sources.[3][4]
4. Arranging for Disposal:
-
Contact your institution's EHS office to arrange for the pickup and disposal of the hazardous waste. They will coordinate with a licensed chemical waste disposal contractor.
-
Provide a complete inventory of the waste, including the chemical name and quantity, to the EHS office.
Important Considerations:
-
Regulatory Compliance: All disposal activities must comply with local, regional, and national environmental regulations.[5] Consult your EHS office for specific institutional and local requirements.
-
Do Not:
-
Dispose of this compound down the drain.[3]
-
Evaporate the chemical in a fume hood as a means of disposal.
-
Mix it with incompatible waste materials.
-
Quantitative Data Summary
For context, the following table summarizes key physicochemical and toxicological data for a related compound, 1-Butylpyrrolidin-2-one. This information underscores the importance of careful handling and disposal.
| Property | Value | Reference |
| Physical State | Liquid | --INVALID-LINK-- |
| Boiling Point | 240.6 °C at 101.325 kPa | --INVALID-LINK--[6] |
| Flash Point | 108 °C | --INVALID-LINK--[6] |
| log Pow | 1.265 at 20 °C | --INVALID-LINK--[6] |
| Toxicity to Fish | LC50 > 100 mg/L (96 h, Oncorhynchus mykiss) | --INVALID-LINK--[6] |
| Toxicity to Daphnia | EC50 > 100 mg/L (48 h, Daphnia magna) | --INVALID-LINK--[6] |
Experimental Workflow for Disposal
The following diagram illustrates the logical workflow for the proper disposal of this compound in a laboratory setting.
Caption: Workflow for the safe disposal of this compound.
Logical Relationship of Safety and Disposal Steps
This diagram outlines the logical dependencies and relationships between safety precautions and the disposal process.
Caption: Interrelationship of safety protocols and disposal procedures.
References
Personal protective equipment for handling (S)-1-Butylpyrrolidine-2-carboxamide
Essential Safety and Handling Guide for (S)-1-Butylpyrrolidine-2-carboxamide
This guide provides crucial safety and logistical information for the handling and disposal of this compound, a compound requiring careful laboratory practices. Adherence to these procedures is vital for ensuring the safety of researchers and maintaining a secure laboratory environment.
Personal Protective Equipment (PPE)
When handling this compound, the following personal protective equipment is mandatory to prevent skin and eye irritation.[1][2][3]
| PPE Category | Item | Specification |
| Eye and Face Protection | Safety Goggles | Tightly fitting with side-shields, conforming to EN 166 (EU) or NIOSH (US) standards.[4] |
| Skin Protection | Protective Gloves | Chemically resistant gloves (e.g., nitrile rubber). Inspect before use and follow proper removal technique. |
| Lab Coat | Fire/flame resistant and impervious clothing.[4] | |
| Respiratory Protection | Respirator | Use a full-face respirator if exposure limits are exceeded or irritation is experienced.[4] |
Operational Plan for Safe Handling
A systematic approach to handling this compound is essential to minimize exposure and prevent accidents. Always handle this compound in a well-ventilated area, preferably within a chemical fume hood.[4]
Step-by-Step Handling Protocol:
-
Preparation: Before handling, ensure that an emergency eyewash station and safety shower are readily accessible. Set up a designated risk-elimination area.[4]
-
Donning PPE: Put on all required personal protective equipment as specified in the table above.
-
Chemical Handling:
-
After Handling:
Disposal Plan
Proper disposal of this compound and its containers is critical to prevent environmental contamination.
Step-by-Step Disposal Protocol:
-
Waste Collection: Collect waste material in a designated, labeled, and sealed container.
-
Disposal: Dispose of the contents and container at an appropriate treatment and disposal facility in accordance with all applicable local, state, and federal regulations.[4] Do not let the chemical enter drains.[4]
Emergency First Aid Procedures
In case of accidental exposure, immediate action is necessary.
-
If Inhaled: Move the person to fresh air. If breathing is difficult, give oxygen. If not breathing, give artificial respiration and seek immediate medical attention.[4]
-
In Case of Skin Contact: Immediately wash off with soap and plenty of water. If skin irritation persists, seek medical attention.[1][4]
-
In Case of Eye Contact: Rinse cautiously with water for at least 15 minutes, removing contact lenses if present and easy to do. Continue rinsing and seek medical attention.[1][4]
-
If Swallowed: Do NOT induce vomiting. Rinse mouth with water and seek immediate medical attention.[4][5]
Safe Handling Workflow
The following diagram illustrates the key steps for safely handling this compound, from preparation to disposal.
Caption: Workflow for handling this compound.
References
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
